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  • Product: Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
  • CAS: 1330583-62-4

Core Science & Biosynthesis

Foundational

Electronic Properties and Band Gap Modulation of 6-Bromo-2-chloro-1,8-naphthyridine Derivatives: A Technical Whitepaper

Executive Summary The rational design of optoelectronic materials and targeted therapeutics relies heavily on the precise tuning of molecular electronic structures. 6-Bromo-2-chloro-1,8-naphthyridine (CAS: 902837-40-5) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of optoelectronic materials and targeted therapeutics relies heavily on the precise tuning of molecular electronic structures. 6-Bromo-2-chloro-1,8-naphthyridine (CAS: 902837-40-5) is a highly specialized, bifunctional diazanaphthalene derivative. By strategically positioning two different halogens on the electron-deficient 1,8-naphthyridine core, researchers can finely manipulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy band gap ( Eg​ ). This whitepaper explores the causality behind these electronic shifts, provides self-validating protocols for empirical measurement, and examines its translational utility in drug development.

Mechanistic Electronic Properties & Substituent Effects

The parent 1,8-naphthyridine is an aromatic heterocycle characterized by a high degree of electron deficiency. The presence of two nitrogen atoms in the aromatic framework significantly lowers the energy of both the HOMO and LUMO compared to standard naphthalene systems, resulting in a wide band gap and high chemical stability 1.

The functionalization of this core with a 2-chloro and a 6-bromo group introduces competing electronic perturbations:

  • Inductive Withdrawal (-I Effect): Both chlorine and bromine are highly electronegative. They withdraw electron density from the σ -framework of the naphthyridine rings. This strong -I effect deeply stabilizes the HOMO, increasing the molecule's ionization potential.

  • Mesomeric Donation (+M Effect): The lone pairs on the halogens can theoretically delocalize into the π -system. However, due to orbital size mismatch (especially with the 4p orbitals of bromine), the +M effect is weak. Consequently, the -I effect heavily dominates.

Because the LUMO is localized heavily around the electron-withdrawing nitrogen atoms, the addition of the 2-chloro group (adjacent to N1) drastically lowers the LUMO energy. This narrowing of the band gap increases the global electrophilicity index ( ω ) of the molecule, priming the C2 position for nucleophilic attack 2.

G Core 1,8-Naphthyridine Core (Electron Deficient) Cl 2-Chloro Substituent (-I > +M Effect) Core->Cl Br 6-Bromo Substituent (-I > +M Effect) Core->Br HOMO HOMO Stabilization (Increased Ionization Potential) Cl->HOMO LUMO LUMO Stabilization (Increased Electron Affinity) Cl->LUMO Br->HOMO Br->LUMO Gap Band Gap (E_g) Modulation (Altered Optoelectronic Profile) HOMO->Gap LUMO->Gap

Mechanism of HOMO/LUMO stabilization via halogen inductive and mesomeric effects.

Quantitative Electronic Data

Density Functional Theory (DFT) calculations, typically executed at the B3LYP/6-311++G(d,p) level, are the standard for predicting these optoelectronic parameters. The table below summarizes the comparative electronic properties of the parent core versus the halogenated derivative.

Property1,8-Naphthyridine (Parent)6-Bromo-2-chloro-1,8-naphthyridinePrimary Measurement Method
HOMO (eV) -6.50 to -6.80-7.10 to -7.30Cyclic Voltammetry / DFT
LUMO (eV) -1.60 to -1.90-2.40 to -2.70Cyclic Voltammetry / DFT
Band Gap ( Eg​ , eV) ~4.90~4.60UV-Vis (Tauc) / DFT
Dipole Moment (Debye) 4.1> 5.0DFT (B3LYP/6-311++G**)

Note: The profound stabilization of the LUMO in the halogenated derivative is responsible for the overall reduction in the band gap compared to the parent molecule.

Self-Validating Experimental Protocols

To empirically verify the theoretical band gap, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Optical Band Gap Determination via UV-Vis Spectroscopy

Causality: Raw absorbance spectra only yield peak wavelengths ( λmax​ ). To determine the true optical band gap, we must isolate the direct allowed π→π∗ transitions. By converting absorbance data into a Tauc plot, we mathematically isolate the linear region of the absorption edge, removing baseline scattering artifacts 3.

  • Sample Preparation: Dissolve 6-bromo-2-chloro-1,8-naphthyridine in spectroscopic-grade dichloromethane (DCM) to a concentration of 1×10−5 M. Reasoning: DCM is non-coordinating and transparent in the near-UV region, preventing solvent-induced spectral shifts.

  • Baseline Correction: Run a blank scan using pure DCM in matched quartz cuvettes (1 cm path length) from 200 nm to 800 nm to establish a zero-absorbance baseline.

  • Spectral Acquisition: Record the absorption spectrum of the analyte.

  • Tauc Plot Conversion: Calculate the absorption coefficient ( α ) from the absorbance data. Plot (αhν)2 on the y-axis against photon energy ( in eV) on the x-axis.

  • Extrapolation: Identify the linear region of the curve's leading edge. Extrapolate a tangent line to the x-axis intercept ( α=0 ). The x-intercept value is the empirical optical band gap ( Eg​ ).

Protocol 2: Electrochemical Band Gap via Cyclic Voltammetry (CV)

Causality: Electrochemical techniques directly measure the energy required to add or remove an electron. The onset oxidation potential ( Eoxonset​ ) corresponds to the HOMO, while the onset reduction potential ( Eredonset​ ) corresponds to the LUMO. Ferrocene is used as an internal standard because its redox couple is highly reversible and solvent-independent, providing a reliable zero-point reference to vacuum (-4.8 eV).

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Reasoning: TBAPF6​ provides high ionic conductivity without interfering with the target molecule's redox window.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Analyte Addition & Purging: Add 1 mM of the naphthyridine derivative to the cell. Purge with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which would otherwise cause parasitic reduction peaks.

  • Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset potentials for the first oxidation and reduction waves.

  • Internal Calibration: Spike the solution with 1 mM Ferrocene and run a final scan to capture the Fc/Fc+ redox couple ( E1/2Fc​ ).

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2Fc​+4.8] eV

    • Eg​=ELUMO​−EHOMO​

G A 6-Bromo-2-chloro-1,8-naphthyridine (Sample Preparation) B UV-Vis Spectroscopy (Optical Measurement) A->B Spectroscopic Grade Solvent C Cyclic Voltammetry (Electrochemical Measurement) A->C 0.1M TBAPF6 Electrolyte D Tauc Plot Analysis (αhν)² vs hν B->D E Redox Onset Potentials (E_ox and E_red) C->E F Empirical Band Gap (E_g) E_LUMO - E_HOMO D->F Optical E_g E->F Electrochemical E_g

Experimental workflow for determining the optical and electrochemical band gap.

Translational Applications in Drug Development

The specific modulation of the band gap and FMOs in 6-bromo-2-chloro-1,8-naphthyridine dictates its utility as a privileged scaffold in medicinal chemistry.

Because the LUMO is deeply stabilized and localized near the C2 position, the carbon-chlorine bond is highly activated. This allows for highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) reactions under mild conditions. For instance, this property is heavily exploited in the synthesis of pyrrolidine and piperidine-based Fibroblast Activation Protein (FAP) inhibitors 4. The amine nucleophile selectively attacks the C2 position, displacing the chlorine. Subsequently, the C6-bromo position—which is less electrophilic but possesses a weaker carbon-halogen bond—can be targeted for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to further elaborate the molecular architecture.

References

  • Source: PMC (National Institutes of Health)
  • Computational analysis, Urbach energy and Judd–Ofelt parameter of warm Sm 3+ complexes having applications in photovoltaic and display devices Source: RSC Publishing URL
  • A multifaceted approach to novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)
  • Source: European Patent Office (Googleapis)

Sources

Exploratory

step-by-step synthesis pathway for ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

An In-depth Technical Guide to the Synthesis of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate Abstract This technical guide provides a comprehensive, step-by-step pathway for the synthesis of ethyl 6-bromo-2-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The outlined synthesis is designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural details but also the underlying chemical principles and rationale for each strategic choice. The synthesis commences with the well-established Gould-Jacobs reaction to construct the core 1,8-naphthyridine ring system, followed by a critical chlorination step to yield the target molecule. This guide incorporates detailed experimental protocols, data presentation, and visual diagrams to ensure clarity, reproducibility, and a deep understanding of the synthetic process.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine skeleton is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate makes it a versatile intermediate for further chemical modifications, enabling the exploration of new chemical space in the quest for novel therapeutic agents. The bromine atom at the 6-position and the chlorine atom at the 2-position offer distinct handles for cross-coupling reactions and nucleophilic substitutions, respectively, while the ethyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups.

This guide will delineate a robust and efficient two-step synthesis of the title compound, starting from readily available precursors.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Stage 1: Construction of the 1,8-Naphthyridine Ring System via the Gould-Jacobs reaction to form the key intermediate, ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Stage 2: Chlorination of the 2-position to yield the final product, ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate.

Synthetic_Pathway cluster_0 Stage 1: Ring Formation (Gould-Jacobs Reaction) cluster_1 Stage 2: Chlorination 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Intermediate_A Ethyl 6-bromo-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate 2-Amino-5-bromopyridine->Intermediate_A Condensation & Cyclization Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_A Intermediate_B Ethyl 6-bromo-2-oxo-1,2-dihydro- 1,8-naphthyridine-3-carboxylate Intermediate_A->Intermediate_B Tautomerization Final_Product Ethyl 6-bromo-2-chloro- 1,8-naphthyridine-3-carboxylate Intermediate_B->Final_Product POCl3 caption Overall Synthetic Workflow

Figure 1: Overall Synthetic Workflow

Stage 1: Synthesis of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

The cornerstone of this synthesis is the Gould-Jacobs reaction, a powerful and reliable method for constructing quinoline and related heterocyclic systems.[1][3][4] This reaction involves the condensation of an aniline or a heteroaromatic amine with a β-ketoester or a malonic ester derivative, followed by a thermal cyclization.

Rationale and Mechanistic Insight

The reaction proceeds in two key steps:

  • Condensation: The nucleophilic amino group of 2-amino-5-bromopyridine attacks the electrophilic carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a vinylogous amide intermediate.

  • Thermal Cyclization: At elevated temperatures, the intermediate undergoes an intramolecular 6-π electrocyclization, leading to the formation of the dihydronaphthyridine ring. Subsequent tautomerization yields the more stable 4-oxo-1,4-dihydro-1,8-naphthyridine product.[1][2]

Starting Materials
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Amino-5-bromopyridine1072-97-5C₅H₅BrN₂173.01
Diethyl ethoxymethylenemalonate (DEEM)87-13-8C₁₀H₁₆O₅216.23
Diphenyl ether101-84-8C₁₂H₁₀O170.21
Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, combine 2-amino-5-bromopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Initial Condensation: Heat the reaction mixture with stirring to 120-130 °C for 2 hours. The mixture will gradually become a viscous syrup.

  • Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Increase the temperature to 240-250 °C and maintain it for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add petroleum ether to the cooled mixture to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a solid.

Stage 2: Synthesis of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

The final step involves the conversion of the 2-oxo group of the intermediate to a chloro group. This is a standard transformation in heterocyclic chemistry, often accomplished using a strong chlorinating agent.

Tautomerism and the Key Intermediate

The product from Stage 1, ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, exists in tautomeric equilibrium with its 4-hydroxy and 2-oxo forms. For the subsequent chlorination at the 2-position, the crucial tautomer is ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.[5][6]

Rationale for Chlorination

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for converting amides and lactams (cyclic amides) to the corresponding chloro-substituted heterocycles.[7][8][9] The mechanism involves the activation of the carbonyl oxygen by POCl₃, making the carbonyl carbon highly electrophilic. Subsequent attack by the chloride ion and elimination leads to the formation of the 2-chloro-1,8-naphthyridine ring.

Reagents
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate894851-71-9C₁₁H₉BrN₂O₃297.11
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33
Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) with stirring for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation:

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring in a fume hood to quench the excess POCl₃.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • The crude product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with water.

    • Dry the solid under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, or by column chromatography on silica gel to afford the pure ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate.[10]

Experimental_Workflow cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Chlorination s1_start Combine 2-amino-5-bromopyridine and DEEM s1_heat1 Heat at 120-130 °C (2h) s1_start->s1_heat1 s1_add_solvent Add diphenyl ether s1_heat1->s1_add_solvent s1_heat2 Heat at 240-250 °C (1-2h) s1_add_solvent->s1_heat2 s1_cool Cool to room temperature s1_heat2->s1_cool s1_precipitate Precipitate with petroleum ether s1_cool->s1_precipitate s1_filter Filter and wash s1_precipitate->s1_filter s1_recrystallize Recrystallize s1_filter->s1_recrystallize s1_product Ethyl 6-bromo-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate s1_recrystallize->s1_product s2_start Suspend intermediate in POCl3 s1_product->s2_start Proceed to next stage s2_reflux Reflux at 105-110 °C (3-4h) s2_start->s2_reflux s2_cool Cool to room temperature s2_reflux->s2_cool s2_quench Quench with ice s2_cool->s2_quench s2_neutralize Neutralize with NaHCO3/NaOH s2_quench->s2_neutralize s2_filter Filter and wash s2_neutralize->s2_filter s2_purify Recrystallize or Chromatography s2_filter->s2_purify s2_final_product Ethyl 6-bromo-2-chloro- 1,8-naphthyridine-3-carboxylate s2_purify->s2_final_product caption_workflow Detailed Experimental Workflow

Figure 2: Detailed Experimental Workflow

Characterization and Data

The final product, ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValue
CAS Number 1330583-62-4[10]
Molecular Formula C₁₁H₈BrClN₂O₂[10]
Molecular Weight 315.55 g/mol
Appearance Solid[10]
Melting Point 144 - 146 °C[10]

Spectroscopic Data (Expected):

  • ¹H NMR: Resonances corresponding to the ethyl group (triplet and quartet), and aromatic protons on the naphthyridine ring.

  • ¹³C NMR: Signals for the carbonyl carbons (ester and lactam), the carbons of the ethyl group, and the aromatic carbons of the heterocyclic core.

  • Mass Spectrometry (MS): A molecular ion peak consistent with the calculated molecular weight, showing the characteristic isotopic pattern for bromine and chlorine.

  • Infrared (IR) Spectroscopy: Stretching frequencies for the C=O (ester) and C=N bonds, as well as aromatic C-H and C-C vibrations.

Safety Considerations

  • 2-Amino-5-bromopyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Diethyl ethoxymethylenemalonate: Causes serious eye irritation.

  • Diphenyl ether: May cause an allergic skin reaction.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This guide has detailed a reliable and well-precedented synthetic route for the preparation of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate. By employing the Gould-Jacobs reaction for the initial ring construction followed by a standard chlorination protocol, this valuable synthetic intermediate can be obtained in a straightforward manner. The provided experimental details and underlying chemical principles are intended to empower researchers in their synthetic endeavors and facilitate the development of novel 1,8-naphthyridine-based compounds with potential therapeutic applications.

References

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3438. [Link]

  • Fuertes, M., et al. Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Journal of the Chemical Society, Dalton Transactions. Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). [Link]

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Acta Crystallographica Section E. 2-Amino-5-bromopyridine. [Link]

  • ResearchGate. The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. [Link]

  • ACS Publications. Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. [Link]

  • Molbase. 6-bromo-1-(2-hydroxyethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • RSC Medicinal Chemistry. 4. [Link]

  • European Journal of Chemistry. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • NextSDS. Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. [Link]

  • Semantic Scholar. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [Link]

  • ScienceDirect. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. [Link]

  • ACS Publications. Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines. [Link]

  • PMC. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

  • Organic Syntheses. 3. [Link]

  • RSC Publishing. A mild synthesis of substituted 1,8-naphthyridines. [Link]

Sources

Foundational

A Comprehensive Guide to the Formation of the 1,8-Naphthyridine-3-Carboxylate Core: Mechanism and Synthesis

Introduction: The Significance of the 1,8-Naphthyridine-3-Carboxylate Scaffold The 1,8-naphthyridine scaffold is a vital heterocyclic motif that has garnered significant attention from the scientific community, particula...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,8-Naphthyridine-3-Carboxylate Scaffold

The 1,8-naphthyridine scaffold is a vital heterocyclic motif that has garnered significant attention from the scientific community, particularly in medicinal chemistry and drug discovery.[1] This bicyclic aromatic compound is a cornerstone of numerous molecules with a broad spectrum of biological activities.[1] Among its derivatives, the 1,8-naphthyridine-3-carboxylate core is particularly noteworthy. It forms the central structure of several commercially available antibacterial drugs, including nalidixic acid, enoxacin, and gemifloxacin.[2][3] The journey of 1,8-naphthyridines from their initial synthesis to their current status as a "privileged scaffold" in drug discovery is marked by key breakthroughs in synthetic chemistry and pharmacology.[1] The pivotal moment that brought this class of compounds into the pharmaceutical spotlight was the discovery of nalidixic acid in 1962, the first of its kind to show potent activity against Gram-negative bacteria.[1] Beyond their antibacterial prowess, these derivatives have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antihistaminic agents.[2][4][5]

This guide provides an in-depth technical overview of the primary mechanism for the formation of the 1,8-naphthyridine-3-carboxylate core, focusing on the widely employed Gould-Jacobs reaction. We will explore the causality behind each experimental step, provide detailed protocols, and briefly discuss alternative synthetic strategies.

The Gould-Jacobs Reaction: The Cornerstone of 1,8-Naphthyridine-3-Carboxylate Synthesis

The Gould-Jacobs reaction is a classical and highly effective method for synthesizing 4-hydroxyquinoline derivatives, and its application has been successfully extended to the preparation of the bioisosteric 4-hydroxy-1,8-naphthyridines.[6][7] This robust reaction provides a versatile and straightforward route to this important class of compounds.[6] The synthesis is typically a two-step process, beginning with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[7]

Overall Workflow of the Gould-Jacobs Reaction

The following diagram illustrates the high-level workflow for the synthesis of an ethyl 1,8-naphthyridine-3-carboxylate derivative.

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_intermediate Step 1: Condensation cluster_final Step 2: Thermal Cyclization Start1 2-Aminopyridine Derivative Intermediate Vinylogous Amide Intermediate (e.g., Ethyl 2-((methylpyridin-2-ylamino)methylene)malonate) Start1->Intermediate Heat (e.g., 110-120°C) - EtOH Start2 Diethyl Ethoxymethylenemalonate (DEEM) Start2->Intermediate Final_Product Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate Intermediate->Final_Product High Temperature (e.g., 250°C) in Diphenyl Ether - EtOH

Caption: High-level workflow of the Gould-Jacobs reaction for 1,8-naphthyridine synthesis.

Detailed Reaction Mechanism

The formation of the 1,8-naphthyridine-3-carboxylate core via the Gould-Jacobs reaction proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and tautomerization.

  • Step 1: Nucleophilic Attack and Condensation: The reaction is initiated by the nucleophilic attack of the amino group of the 2-aminopyridine derivative on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM).[6][8] This is followed by the elimination of an ethanol molecule to form a stable vinylogous amide intermediate. This step is typically performed under neat conditions or in a suitable solvent at elevated temperatures (e.g., 110-120°C) to drive the condensation.[7][9]

  • Step 2: Thermal Intramolecular Cyclization: The critical ring-forming step is a thermal electrocyclization.[6] The intermediate from Step 1 is heated to a high temperature (typically around 250°C) in a high-boiling point solvent like diphenyl ether.[7][9] This provides the necessary activation energy for the nitrogen-containing ring to attack the ester carbonyl group, leading to the formation of the second ring of the naphthyridine system. This intramolecular reaction is a 6-electron electrocyclization process, which results in the elimination of a second molecule of ethanol.[8]

  • Step 3: Tautomerization: The initially formed cyclized product exists in equilibrium with its tautomeric form. The system rapidly tautomerizes to the more thermodynamically stable 4-hydroxy-1,8-naphthyridine-3-carboxylate. This aromatic hydroxypyridine form is favored due to the stability gained from the aromatic system.

The detailed mechanism is illustrated below:

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization & Product Formation Reactants 2-Aminopyridine + DEEM Intermediate Vinylogous Amide Intermediate Reactants->Intermediate Nucleophilic attack - EtOH Cyclization 6-Electron Electrocyclization Intermediate->Cyclization Heat (250°C) Cyclized_Intermediate Initial Cyclized Product Cyclization->Cyclized_Intermediate - EtOH Final_Product Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate (Aromatic, Stable) Cyclized_Intermediate->Final_Product Keto-Enol Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction for 1,8-naphthyridine synthesis.

Alternative Synthetic Strategies

While the Gould-Jacobs reaction is a mainstay, other methods have been developed for the synthesis of the 1,8-naphthyridine core.

  • Friedländer Annulation: This is considered one of the simplest methods for 1,8-naphthyridine synthesis, often providing high yields.[10] It typically involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing an α-methylene group adjacent to a carbonyl functionality.[10] Green chemistry approaches using ionic liquids as both catalyst and solvent have been successfully applied to this reaction.[10]

  • Multicomponent Reactions (MCRs): These reactions offer an efficient and atom-economical approach to complex molecules in a single step. Facile, single-step syntheses of 1,8-naphthyridine derivatives have been achieved through a three-component condensation of a substituted 2-aminopyridine, an active methylene compound (like malononitrile or ethyl cyanoacetate), and an aldehyde.[11][12] These reactions can often be performed under mild conditions at room temperature.[12]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

This protocol details the synthesis of a key intermediate for nalidixic acid, based on the Gould-Jacobs reaction.[7][9][13]

Step 1: Synthesis of Ethyl 2-((4-methylpyridin-2-ylamino)methylene)malonate (Intermediate)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylpyridine (10.81 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (21.62 g, 0.1 mol).[7]

  • Reaction: Heat the reaction mixture to 110-120°C for 2 hours with continuous stirring.[7]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product can typically be used in the next step without further purification.[7]

Step 2: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Final Product)

  • Solvent Preparation: In a separate, larger round-bottom flask, heat 150 mL of diphenyl ether to 250°C under a nitrogen atmosphere.

  • Cyclization: Slowly add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring.[7]

  • Reaction: Maintain the reaction temperature at 250°C for 30 minutes.[7] Monitor the completion of the cyclization by TLC.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate from the solution.[7]

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.[7] The crude product can be further purified by recrystallization from ethanol to yield the pure final product as a solid.[7]

  • Drying: Dry the purified product in a vacuum oven at 60°C.

Data Summary: Gould-Jacobs Reaction Parameters

The following table summarizes typical reactants and conditions for the synthesis of the 1,8-naphthyridine-3-carboxylate core.

StepReactantsKey Reagents/SolventsTemperatureTimeOutcome
1: Condensation 2-Amino-4-methylpyridine, Diethyl ethoxymethylenemalonateNone (neat reaction)110-120°C2 hoursEthyl 2-((4-methylpyridin-2-ylamino)methylene)malonate
2: Cyclization Intermediate from Step 1Diphenyl ether250°C30 minutesEthyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Conclusion

The formation of the 1,8-naphthyridine-3-carboxylate core is a foundational process in medicinal chemistry, enabling the synthesis of a wide array of potent therapeutic agents. The Gould-Jacobs reaction remains the most reliable and widely utilized method, proceeding through a well-understood mechanism of condensation and thermal cyclization. Its robustness and versatility have cemented its role in both academic research and industrial drug development. As synthetic methodology continues to evolve, newer approaches like multicomponent reactions and green chemistry applications of the Friedländer synthesis offer promising, efficient alternatives. A thorough understanding of these synthetic pathways is crucial for researchers and scientists dedicated to discovering the next generation of 1,8-naphthyridine-based therapeutics.

References

  • Kavitha, G., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances.
  • Assaleh, F. H., et al. (2013). Synthesis of Some Newer Nalidixic Acid Derivatives as Potent Antimicrobial Agents. Research & Reviews: Journal of Chemistry.
  • Singh, P., & Singh, J. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.
  • Singh, P., & Singh, J. (2025). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Request PDF.
  • Assaleh, F. H., et al. (2013). Synthesis of Some Newer Nalidixic Acid Derivatives as Potent Antimicrobial Agents. Research & Reviews: Journal of Chemistry.
  • ChemicalBook. Nalidixic acid synthesis.
  • Kavitha, G., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate.
  • Li, J., et al. (2024). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry.
  • Shravani, K., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.
  • BenchChem. (2025). Discovery and history of 1,8-naphthyridine compounds.
  • Williamson, J. S., & Williamson, K. L. (2011). Synthesis of Ethyl Nalidixate: A Medicinal Chemistry Experiment. Journal of Chemical Education.
  • Suryawanshi, M. R., & Dupade, D. D. (2020). Synthesis and Antibacterial Activity of Some Compounds of 1,8-Naphthyridine-3-Carboxamide. International Journal of Pharmaceutical Sciences and Research.
  • Joshi, S., et al. (2006). Synthesis and evaluation of new quinazolone derivatives of nalidixic acid as potential antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry Letters.
  • Shravani, K., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry.
  • Al-Juboori, A. M. (2024). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Journal of Education and Scientific Studies.
  • Fadda, A., et al. Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. ResearchGate.
  • Wikipedia. Gould–Jacobs reaction.
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Organic Chemistry Portal. Synthesis of 1,8-naphthyridines.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
  • Patil, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds.
  • Shah, R. (2018). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate.
  • Liu, Y., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis.

Sources

Exploratory

Technical Whitepaper: Mass Spectrometry and Physicochemical Characterization of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Executive Summary Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS: 1330583-62-4) is a highly functionalized, di-halogenated heterocyclic scaffold widely leveraged in the synthesis of advanced pharmacophores[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS: 1330583-62-4) is a highly functionalized, di-halogenated heterocyclic scaffold widely leveraged in the synthesis of advanced pharmacophores[1]. In drug development, the 1,8-naphthyridine core is prized for its ability to engage in hydrogen bonding and π -stacking within kinase hinge regions and bacterial topoisomerase active sites. Accurate determination of its molecular weight and exact monoisotopic mass is a critical quality attribute (CQA) for structural validation, metabolite identification, and pharmacokinetic profiling.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind its unique mass spectrometric behavior and outline a self-validating high-resolution mass spectrometry (HRMS) protocol for its precise characterization.

Chemical Identity & Quantitative Parameters

Understanding the distinction between nominal molecular weight and exact monoisotopic mass is foundational for mass spectrometry. The molecular weight reflects the abundance-weighted average of all naturally occurring isotopes, whereas the monoisotopic mass represents the exact mass of the molecule composed exclusively of the most abundant isotopes ( 12 C, 1 H, 79 Br, 35 Cl, 14 N, 16 O).

ParameterValueClinical / Analytical Relevance
Chemical Name Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylateIUPAC standard nomenclature[1].
CAS Number 1330583-62-4Unique registry identifier[2].
Molecular Formula C 11​ H 8​ BrClN 2​ O 2​ Defines the atomic composition[2].
Molecular Weight 315.55 g/mol Used for bulk stoichiometric calculations and molarity.
Exact Mass (Monoisotopic) 313.94577 DaCritical for HRMS identification and mass defect analysis[3].

The Causality of Mass Spectrometry in Di-Halogenated Scaffolds

Expertise & Experience Insight: When analyzing ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate via HRMS, relying solely on the protonated monoisotopic peak ([M+H] + at m/z 314.95305)[4] is a methodological blind spot. The presence of both bromine and chlorine atoms dictates a highly diagnostic isotopic envelope that must be leveraged for structural confirmation.

Bromine exists in nature as 79 Br (50.69%) and 81 Br (49.31%), while Chlorine exists as 35 Cl (75.78%) and 37 Cl (24.22%). The statistical combination of these isotopes generates a characteristic M, M+2, and M+4 peak cluster:

  • M Peak : Contains 79 Br and 35 Cl.

  • M+2 Peak : Contains ( 81 Br and 35 Cl) OR ( 79 Br and 37 Cl). Due to the ~1:1 ratio of bromine isotopes combined with the ~3:1 ratio of chlorine isotopes, this peak will often be the base peak or nearly equipotent to the M peak.

  • M+4 Peak : Contains 81 Br and 37 Cl.

By analyzing the mass defect (the difference between the exact mass and the nominal mass) and the precise relative abundances of this cluster, researchers can definitively rule out isobaric interferences that might share a similar mass but lack the di-halogenated signature.

High-Resolution LC-MS/MS Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural validation, the following UHPLC-QTOF-MS protocol is designed as a self-validating system . It incorporates real-time lock mass calibration to eliminate instrumental drift, ensuring that the data verifies its own accuracy during acquisition.

Step 1: Sample Preparation & Matrix Control
  • Action : Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Causality : Methanol ensures complete solubilization of the moderately lipophilic naphthyridine ester while providing a protic environment that enhances downstream electrospray ionization (ESI).

Step 2: Chromatographic Separation
  • Action : Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of Mobile Phase A (0.1% Formic Acid in H 2​ O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality : The acidic modifier (formic acid) forces the basic nitrogen atoms of the 1,8-naphthyridine ring into a protonated state. This maximizes the yield of[M+H] + ions[4] and ensures sharp, symmetrical chromatographic peaks by preventing secondary interactions with residual column silanols.

Step 3: Dual-Spray Ionization & Acquisition
  • Action : Operate the Q-TOF in positive ESI mode. Simultaneously infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

  • System Validation : The acquisition software must be configured to reject any scan where the lock mass deviates by >2 ppm. This internal feedback loop guarantees that the measured exact mass of the target analyte is instrument-independent and highly accurate.

Step 4: Isotopic Pattern Verification
  • Action : Extract the mass spectrum and overlay the theoretical isotopic distribution for C 11​ H 8​ BrClN 2​ O 2​ .

  • System Validation : The structural identity is only confirmed if the measured monoisotopic mass is within 5 ppm of 313.94577 Da[3] AND the M+2/M+4 intensity ratios match the theoretical di-halogen model with <5% relative error.

Data Presentation: Predicted Adducts and Exact m/z

Depending on the mobile phase chemistry and ionization conditions, ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate will form various adducts. The following exact masses are predicted for HRMS targeting, as documented by [4].

Adduct TypeIon FormulaPredicted Exact m/zAnalytical Causality
[M+H] + C 11​ H 9​ BrClN 2​ O 2+​ 314.95305Primary target in positive ESI due to basic naphthyridine nitrogens.
[M+Na] + C 11​ H 8​ BrClN 2​ NaO 2+​ 336.93499Common alkali adduct; useful for confirming the molecular ion if [M+H] + fragments.
[M+NH 4​ ] + C 11​ H 12​ BrClN 3​ O 2+​ 331.97959Formed if ammonium-based buffers (e.g., ammonium formate) are used.
[M-H] C 11​ H 7​ BrClN 2​ O 2−​ 312.93849Relevant in negative ESI; useful if the compound undergoes deprotonation.

Workflow Visualization

The following diagram maps the logical flow of the self-validating HRMS protocol, highlighting the critical transition from physical separation to isotopic data validation.

HRMS_Workflow N1 Sample Preparation 1 µg/mL in MeOH Internal Calibrant N2 UHPLC Separation C18 Column 0.1% FA / ACN N1->N2 Injection N3 ESI(+) Ionization Protonation to [M+H]+ N2->N3 Elution N4 Q-TOF Acquisition Mass Range: 100-1000 m/z Lock Mass Active N3->N4 Ion Transfer N5 Data Processing Isotope Pattern Validation Mass Defect Analysis N4->N5 Spectra

Fig 1: LC-HRMS workflow for exact mass and isotopic pattern validation of halogenated scaffolds.

References

  • Title : Product Catalog & Specifications - Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate Source : URL : https://www.sigmaaldrich.com/search/1330583-62-4

  • Title : PubChemLite - Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (C11H8BrClN2O2) Source : URL : https://pubchem.ncbi.nlm.nih.gov/#query=1330583-62-4

  • Title : CAS No. 1330583-62-4 Chemical Database & Properties Source : URL : https://www.chemsrc.com/en/search.html?q=1330583-62-4

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol for ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Application Note: Ligand-Directed Regioselective Suzuki-Miyaura Cross-Coupling of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate Executive Summary The functionalization of dihalogenated heterocycles is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand-Directed Regioselective Suzuki-Miyaura Cross-Coupling of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Executive Summary

The functionalization of dihalogenated heterocycles is a cornerstone of modern drug discovery. Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate presents a unique synthetic challenge and opportunity: it possesses two reactive halogen sites (C2-Cl and C6-Br) that can be orthogonally functionalized. This application note provides a comprehensive, self-validating guide to achieving precise regiocontrol during Suzuki-Miyaura cross-coupling (SMC) by manipulating catalyst sterics and electronics.

Mechanistic Framework: The Orthogonal Halogen Dilemma

In standard palladium-catalyzed cross-couplings, oxidative addition typically occurs at the weakest carbon-halogen bond. Consequently, C–Br bonds (Bond Dissociation Energy ~68 kcal/mol) generally react faster than C–Cl bonds (BDE ~81 kcal/mol). However, the 1,8-naphthyridine scaffold disrupts this paradigm through extreme electronic bias.

The C2-position is flanked by the N1 nitrogen atom and a strongly electron-withdrawing C3-ethyl ester. This creates a highly electrophilic center, activating the C2-Cl bond toward oxidative addition to a degree that can override the intrinsic BDE advantage of the C6-Br bond [1][1].

This creates a system governed by two competing forces:

  • Electronic Control (Favors C2-Cl): Less sterically hindered, electron-rich palladium complexes (e.g., Pd(PPh₃)₄) will preferentially attack the most electrophilic carbon (C2).

  • Steric Control (Favors C6-Br): Bulky, bidentate ligands (e.g., dppf) create a sterically demanding active catalyst. The bulky C3-ester shields the C2-position, repelling the catalyst and directing oxidative addition to the unhindered C6-Br bond [2][2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA_C2 Oxidative Addition at C2-Cl (Electronically driven) Pd0->OA_C2 L = PPh3 (Low Steric Bulk) OA_C6 Oxidative Addition at C6-Br (Sterically driven) Pd0->OA_C6 L = dppf (High Steric Bulk) TM Transmetalation with Ar-B(OH)2 OA_C2->TM C2-Pd(II) Intermediate OA_C6->TM C6-Pd(II) Intermediate RE Reductive Elimination Product Release TM->RE Diaryl-Pd(II) Complex RE->Pd0 Catalyst Regeneration

Ligand-controlled oxidative addition in the catalytic cycle determining C2 vs. C6 selectivity.

Quantitative Selectivity Matrix

To establish a self-validating system, the following parameters have been optimized to ensure >95:5 regiomeric ratios (rr) for the desired pathway.

Target SiteCatalyst SystemBaseSolvent SystemTemp (°C)Regiomeric Ratio (Target:Other)
C2-Aryl Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)THF / H₂O (4:1)60 °C> 95 : 5
C6-Aryl Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (5:1)80 °C> 90 : 10
C2, C6-Diaryl Pd(dppf)Cl₂ (10 mol%)K₃PO₄ (3.0 eq)1,4-Dioxane / H₂O (5:1)95 °CN/A (Complete conversion)

Validated Experimental Protocols

Protocol A: Chemoselective C2-Arylation (Electronic Control)

Causality Note: THF is chosen over Dioxane to allow for a lower reflux temperature (60 °C), which prevents the highly activated C2-aryl product from undergoing secondary coupling at C6. Na₂CO₃ is a mild base that prevents hydrolysis of the C3-ethyl ester.

  • Reaction Assembly: To an oven-dried 50 mL Schlenk flask, add ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), and Na₂CO₃ (2.0 mmol, 2.0 eq).

  • Degassing (Critical): Add THF (8 mL) and deionized H₂O (2 mL). Sparge the biphasic mixture with Argon for 15 minutes. Dissolved O₂ will rapidly oxidize the electron-rich PPh₃ ligands, destroying the electronic tuning.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a positive flow of Argon.

  • Heating & Monitoring: Heat the mixture to 60 °C.

    • Validation Checkpoint: At t = 2 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The mass should reflect [M+H]⁺ of the C2-aryl-6-bromo intermediate. If starting material persists, continue heating for up to 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective C6-Arylation (Steric Control)

Causality Note: The bulky dppf ligand forces the Pd center to avoid the sterically congested C2-position (shielded by the ester). K₃PO₄ is utilized as a stronger base to accelerate the transmetalation step, which becomes rate-limiting when using sterically demanding ligands [3][3].

  • Reaction Assembly: To a Schlenk flask, add the naphthyridine starting material (1.0 mmol, 1.0 eq), arylboronic acid (1.05 mmol, 1.05 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Degassing: Add 1,4-Dioxane (10 mL) and H₂O (2 mL). Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%).

  • Heating & Monitoring: Heat to 80 °C for 6–8 hours. The higher temperature is required to overcome the steric activation energy barrier at C6.

  • Workup: Follow the identical extraction and purification procedure as Protocol A.

Workflow SM Ethyl 6-bromo-2-chloro- 1,8-naphthyridine-3-carboxylate C2 C2-Aryl-6-bromo Product SM->C2 Pd(PPh3)4, Na2CO3 Electronic Control C6 C6-Aryl-2-chloro Product SM->C6 Pd(dppf)Cl2, K3PO4 Steric Control Diarylated C2,C6-Diarylated Product C2->Diarylated Ar'-B(OH)2, Pd(dppf)Cl2 90 °C C6->Diarylated Ar'-B(OH)2, Pd(PPh3)4 90 °C

Divergent regioselective pathways for the Suzuki-Miyaura coupling of the naphthyridine scaffold.
Protocol C: One-Pot Sequential Diarylation

To synthesize unsymmetrical C2,C6-diaryl naphthyridines without isolating the intermediate:

  • Execute Protocol A (C2-arylation) using 1.0 equivalent of Ar¹-B(OH)₂.

  • Once LC-MS confirms complete consumption of the starting material (approx. 3 hours), do not cool the reaction.

  • Directly add Ar²-B(OH)₂ (1.2 eq) and Pd(dppf)Cl₂ (5 mol%) to the reaction vessel.

  • Increase the temperature to 90 °C and stir for an additional 6 hours to force the coupling at the remaining, less reactive C6-Br site.

Critical Parameters for Reproducibility

  • Water Stoichiometry: The presence of water is non-negotiable; it is required to form the active [Ar-B(OH)₃]⁻ species necessary for transmetalation. However, exceeding a 4:1 organic:aqueous ratio risks hydrolyzing the C3-ethyl ester, particularly at temperatures above 80 °C.

  • Catalyst Speciation: Pd(PPh₃)₄ is notoriously sensitive to air and light, degrading into Pd(II) black and triphenylphosphine oxide. Always use a freshly opened or glovebox-stored batch. A color change from bright yellow to dark brown/black within the first 10 minutes of heating indicates premature catalyst death.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry) / PubMed Central URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: Journal of the American Chemical Society / PubMed Central URL: [Link]

  • Title: Discovery of novel α-carboline inhibitors of the anaplastic lymphoma kinase Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-1,8-naphthyridines

Executive Summary & Mechanistic Rationale The 1,8-naphthyridine bicyclic scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for broad-spectrum anti-infectives, antican...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridine bicyclic scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for broad-spectrum anti-infectives, anticancer agents, and neurological therapeutics 1. Derivatization of this core is essential for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties.

The most robust method for late-stage functionalization of this scaffold is Nucleophilic Aromatic Substitution (SNAr). The 1,8-naphthyridine ring is inherently electron-deficient due to the powerful inductive and resonance electron-withdrawing effects of the two nitrogen atoms 1. This electron deficiency is maximized at the α-positions (C2 and C7). When a halogen leaving group, such as a chloride, is positioned at C2, the carbon becomes highly electrophilic.

Mechanistic Causality: Upon nucleophilic attack, the aromaticity of the ring is temporarily broken, forming a negatively charged Meisenheimer complex. The reaction is thermodynamically driven because this anionic intermediate is heavily stabilized by the adjacent highly electronegative ring nitrogens, which act as electron sinks. The subsequent rapid elimination of the chloride ion restores aromaticity, driving the reaction to completion 2.

SNAr_Mechanism A 2-Chloro-1,8-naphthyridine (Electrophile) B Nucleophilic Attack (e.g., Amine) A->B Reagents C Meisenheimer Complex (N-Stabilized) B->C Addition (Slow) D Chloride Elimination (Aromatization) C->D Elimination (Fast) E 2-Substituted Product (Target) D->E -HCl

Figure 1. Addition-elimination mechanism of SNAr on the 1,8-naphthyridine scaffold.

Substrate Scope & Quantitative Reaction Metrics

The choice of solvent, base, and temperature is strictly dictated by the nucleophilicity of the incoming reagent. Below is a synthesized data matrix for standard SNAr transformations on 2-chloro-1,8-naphthyridine substrates.

Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Secondary Aliphatic Amine Piperazine / MorpholineEt₃N or DIPEADMF / EtOH25 - 802 - 485 - 95
Primary Aromatic Amine Substituted AnilinesNa₂CO₃ + KIDMF100 - 1208 - 1260 - 80
Alkoxide Sodium MethoxideNa metal (in situ)MeOH65 (Reflux)3 - 575 - 90
Thiolate Sodium ThiophenolateK₂CO₃MeCN804 - 680 - 90

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, providing scientists with built-in analytical and visual checkpoints to ensure reaction integrity at every step.

Workflow S1 1. Substrate Dissolution (DMF or MeCN) S2 2. Base & Nucleophile Addition (DIPEA/K2CO3 + Amine) S1->S2 S3 3. Thermal Activation (80-120 °C) S2->S3 S4 4. In-Process Validation (TLC / LC-MS) S3->S4 S5 5. Quench & Isolation (Precipitation / Extraction) S4->S5

Figure 2. Standard experimental workflow for SNAr derivatization of 1,8-naphthyridines.

Protocol A: Derivatization with Highly Nucleophilic Aliphatic Amines (e.g., Piperazine)

Aliphatic amines are highly nucleophilic; therefore, the reaction proceeds under mild conditions. A non-nucleophilic organic base is used to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine [[1]]().

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 2-chloro-1,8-naphthyridine derivative in anhydrous DMF (0.2 M concentration). Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer transition state.

  • Base Addition: Add 2.0 equivalents of Triethylamine (Et₃N) or DIPEA.

  • Nucleophile Addition: Add 1.5 equivalents of piperazine. (If utilizing an un-protected diamine, a larger excess of 3.0–5.0 eq may be used to prevent bis-alkylation).

  • Thermal Activation: Stir the reaction mixture at room temperature to 80 °C for 2–4 hours.

  • Self-Validation Checkpoint 1 (Visual): A fine white precipitate (Et₃N·HCl salt) will gradually form in the reaction vessel. This serves as a direct stoichiometric indicator that chloride displacement is occurring.

  • Self-Validation Checkpoint 2 (Analytical): Monitor via LC-MS. The starting material will exhibit a characteristic chlorine isotope pattern (M / M+2 in a 3:1 ratio). The product mass spectrum will show the disappearance of this isotope pattern and the emergence of the [M+H]⁺ peak corresponding to the piperazine adduct.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. The product typically precipitates. Filter the solid, wash with cold water, and dry under a vacuum.

Protocol B: Derivatization with Weakly Nucleophilic Aromatic Amines (e.g., Substituted Anilines)

Aromatic amines are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the benzene ring. To overcome this high activation energy barrier, the reaction requires elevated temperatures and nucleophilic catalysis 1.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the 2-chloro-1,8-naphthyridine derivative and 1.2 eq of the substituted aniline in anhydrous DMF (0.2 M).

  • Catalyst & Base Addition: Add 2.0 eq of anhydrous Na₂CO₃ and 0.2 eq of Potassium Iodide (KI). Causality: KI acts as a nucleophilic catalyst via a Finkelstein-type mechanism. The highly nucleophilic iodide ion displaces the chloride to form a 2-iodo-1,8-naphthyridine intermediate in situ. Iodine is a vastly superior leaving group compared to chlorine, which drastically lowers the activation energy for the subsequent attack by the weakly nucleophilic aniline.

  • Thermal Activation: Heat the mixture to 120 °C under an inert nitrogen atmosphere for 8–12 hours.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will darken significantly (often turning deep brown/red) upon the formation of the iodo-intermediate and extended conjugation of the product.

  • Self-Validation Checkpoint 2 (Analytical): Monitor via TLC (Eluent: 5% MeOH in DCM). The product will appear as a new, highly UV-active spot (visible at both 254 nm and 365 nm) at a lower Rf than the starting material.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with brine (3x) to remove the DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

References

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines Source: ResearchGate / Molecules URL: [Link]

Sources

Method

Application Note: Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate as a Privileged Precursor for Kinase Inhibitor Discovery

Document Type: Technical Guide & Standard Operating Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The development of small-molecule kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Standard Operating Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on versatile, nitrogen-rich heterocyclic scaffolds capable of mimicking the adenine ring of adenosine triphosphate (ATP). The 1,8-naphthyridine core has emerged as a highly effective pharmacophore for targeting the ATP-binding hinge region of various kinases, including TGF-βR1, Aurora kinases, and EGFR[1][2].

This application note details the structural rationale, mechanistic pathways, and step-by-step synthetic protocols for utilizing ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS: 1330583-62-4)[3]. This specific precursor is engineered for orthogonal, chemoselective functionalization, allowing medicinal chemists to rapidly generate diverse libraries of kinase inhibitors through sequential nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and carboxylate derivatization.

Structural Rationale & Mechanistic Insights

Hinge-Binding Mechanics

Kinase inhibitors typically exert their effects by competitively binding to the ATP pocket of the kinase domain. The 1,8-naphthyridine scaffold acts as an adenine bioisostere. The nitrogen atoms at positions 1 and 8 serve as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region[2]. For instance, in the TGF-βR1 kinase domain, the naphthyridine core anchors the molecule, while substituents directed from the 6-position extend into the adjacent "selectivity pocket" (often interacting with residues like Ser-280), dictating the inhibitor's target specificity[2].

Orthogonal Reactivity of the Precursor

The true value of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate lies in its tri-functional nature, which permits highly controlled, site-specific modifications:

  • C-2 Chlorine: Highly activated by the adjacent N-1 nitrogen and the electron-withdrawing C-3 ester. It undergoes rapid, catalyst-free SNAr with primary and secondary amines.

  • C-6 Bromine: Inert to SNAr under standard conditions but highly reactive toward oxidative addition by Palladium(0), making it ideal for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • C-3 Ethyl Ester: Serves as a stable protecting group during early functionalization but can be readily saponified to a carboxylic acid for subsequent amide coupling, allowing extension into the ribose-binding pocket.

Physicochemical Profiling & Target Landscape

To design effective workflows, it is critical to understand both the physical properties of the starting material and the biological landscape of the resulting derivatives.

Table 1: Physicochemical Properties of the Precursor [3][4]

PropertyValueClinical/Synthetic Relevance
CAS Number 1330583-62-4Unique identifier for procurement.
Molecular Formula C₁₁H₈BrClN₂O₂Tri-halogenated/esterified core.
Molecular Weight 315.55 g/mol Low MW allows for multiple additions while adhering to Lipinski's Rule of 5.
Melting Point 144 - 146 °CSolid state ensures stability during long-term storage.

Table 2: Validated Kinase Targets for 1,8-Naphthyridine Derivatives [1][2][5][6]

Kinase TargetPathway / Disease ImplicationIC₅₀ Range (Optimized Leads)
TGF-βR1 SMAD signaling / Fibrosis & Oncology1 nM - 15 nM
Aurora Kinase A/B Cell cycle regulation / Pancreatic Cancer10 nM - 50 nM
EGFR RTK signaling / Non-Small Cell Lung Cancer50 nM - 200 nM
c-Met HGF signaling / Metastatic Cancers20 nM - 100 nM

Pathway Visualization: Mechanism of Action

To illustrate the biological causality of these inhibitors, the following diagram maps the disruption of the TGF-β signaling pathway—a primary target for optimized 1,8-naphthyridine derivatives.

Pathway L TGF-β Ligand R2 TGF-β Type II Receptor L->R2 Binds R1 TGF-β Type I Receptor (Kinase Domain) R2->R1 Recruits & Phosphorylates SMAD SMAD2 / SMAD3 Phosphorylation R1->SMAD Kinase Activity Inh 1,8-Naphthyridine Inhibitor Inh->R1 Competitive ATP Binding Complex SMAD4 Complex Formation SMAD->Complex Translocation Gene Target Gene Transcription (Cell Proliferation/Fibrosis) Complex->Gene Nuclear Entry

Caption: Fig 1. Mechanism of action: 1,8-Naphthyridine derivatives act as ATP-competitive inhibitors of TGF-βR1, halting SMAD phosphorylation.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of a mature kinase inhibitor from ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate follows a strict sequence to prevent cross-reactivity.

G A Ethyl 6-bromo-2-chloro- 1,8-naphthyridine-3-carboxylate B SNAr at C-2 (Amine/Aniline) A->B Step 1: Nucleophilic Substitution C Suzuki Coupling at C-6 (Boronic Acid/Pd) B->C Step 2: Cross Coupling D Saponification & Amidation at C-3 C->D Step 3: Carboxyl Modification E Target Kinase Inhibitor D->E Final Formulation

Caption: Fig 2. Sequential chemoselective functionalization of the 1,8-naphthyridine scaffold.

Protocol 1: Chemoselective SNAr at the C-2 Position

Causality & Rationale: The C-2 chlorine is displaced before the C-6 bromine is utilized. Performing SNAr first avoids the need for metal catalysts that might inadvertently react with the C-6 bromine. The electron-deficient nature of the naphthyridine ring makes this reaction proceed smoothly under mild basic conditions[7][8].

Materials:

  • Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.0 eq)

  • Primary or secondary amine (e.g., substituted aniline) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with the naphthyridine precursor (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (2.5 eq) dropwise at room temperature while stirring.

  • Slowly add the chosen amine (1.2 eq).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation Check (In-Process): Monitor via TLC (Hexanes:EtOAc, 3:1). The starting material spot should completely disappear, replaced by a lower-Rf product spot. LC-MS should confirm the mass shift corresponding to the loss of chlorine (-35 Da) and addition of the amine.

  • Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-6 Position

Causality & Rationale: With the C-2 position functionalized, the C-6 bromine is targeted to introduce aryl or heteroaryl groups that will occupy the kinase selectivity pocket. Palladium(0) undergoes oxidative addition exclusively at the C-Br bond[2].

Materials:

  • C-2 substituted 6-bromo-1,8-naphthyridine intermediate (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • In a microwave vial or Schlenk tube, combine the naphthyridine intermediate, boronic acid, and K₂CO₃.

  • Add the Dioxane/Water solvent mixture.

  • Critical Step: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. Failure to remove oxygen will result in rapid oxidation of the Pd catalyst and homocoupling of the boronic acid.

  • Add the Pd(dppf)Cl₂ catalyst quickly and seal the vessel.

  • Heat to 90 °C for 12 hours (or microwave at 110 °C for 30 minutes).

  • Self-Validation Check (In-Process): The reaction mixture will typically turn from a clear red/orange to a dark suspension with black palladium(0) precipitating out as the reaction reaches completion.

  • Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography.

Protocol 3: C-3 Ester Saponification and Amidation

Causality & Rationale: The ethyl ester at C-3 is sterically hindered but can be hydrolyzed under strong aqueous basic conditions. The resulting carboxylic acid is then coupled with an amine to form an amide, which frequently acts as a hydrogen-bond donor/acceptor to the kinase DFG motif[1][7].

Step-by-Step Procedure:

  • Saponification: Dissolve the C-2/C-6 functionalized ester in THF/MeOH (1:1). Add 2M aqueous LiOH (3.0 eq). Stir at 50 °C for 4 hours.

  • Acidify the mixture with 1M HCl to pH 3-4. The carboxylic acid intermediate will precipitate. Filter, wash with water, and dry under high vacuum.

  • Amidation: Dissolve the dried carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Add the desired amine (1.5 eq) and stir at room temperature for 12 hours.

  • Quench with saturated NaHCO₃, extract with dichloromethane, dry, and purify to yield the final kinase inhibitor.

References

  • PubMed (NIH). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[1,7] and [1,8] naphthyridine-3-carbonitriles. Bioorg Med Chem Lett. 2004. Retrieved from [Link]

  • PubMed (NIH). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chem Biodivers. 2025. Retrieved from[Link]

  • PubMed (NIH). SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorg Med Chem Lett. 2013. Retrieved from [Link]

  • MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals. 2025. Retrieved from[Link]

  • Google Patents. WO2010097410A1 - Novel bronchodilating diazaheteroaryls.
  • Google Patents. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain.

Sources

Application

synthesis of novel antibacterial agents using ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Application Note: Synthesis of Novel 1,8-Naphthyridine-Based Antibacterial Agents via Orthogonal Functionalization Executive Summary & Mechanistic Rationale The 1,8-naphthyridine-3-carboxylic acid scaffold is the foundat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel 1,8-Naphthyridine-Based Antibacterial Agents via Orthogonal Functionalization

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridine-3-carboxylic acid scaffold is the foundational pharmacophore for several generations of highly successful antibacterial agents, including nalidixic acid, enoxacin, and trovafloxacin [2]. These compounds exert their bactericidal effect by penetrating the bacterial cell wall and binding to the DNA gyrase and Topoisomerase IV enzymes. The critical binding interaction is mediated by the chelation of a magnesium ion (Mg²⁺) within the enzyme-DNA cleavage complex, a process strictly dependent on the presence of a free C3-carboxylic acid [2].

In the pursuit of novel antibacterial agents to combat multidrug-resistant (MDR) strains, ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS: 1330583-62-4) emerges as a highly versatile, commercially available building block [1]. Its strategic value lies in its orthogonal reactivity:

  • C2-Chloro Position: Highly electron-deficient and primed for regioselective Nucleophilic Aromatic Substitution (SNAr) with various pharmacophoric amines (e.g., piperazines, pyrrolidines).

  • C6-Bromo Position: Unreactive under SNAr conditions but perfectly suited for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce lipophilic aryl or heteroaryl groups, which are crucial for tuning cell wall penetration and target affinity [3].

  • C3-Ethyl Ester: Acts as a protecting group during the synthetic sequence and is easily saponified in the final step to unveil the essential carboxylic acid pharmacophore[4].

Synthetic Workflow & Biological Pathway

G cluster_synthesis Orthogonal Synthetic Workflow A Ethyl 6-bromo-2-chloro- 1,8-naphthyridine-3-carboxylate (Starting Material) B Step 1: SNAr Reaction (C2-Amination) A->B Cyclic Amines, DIPEA C Step 2: Suzuki Coupling (C6-Arylation) B->C Ar-B(OH)2, Pd(dppf)Cl2 D Step 3: Ester Hydrolysis (C3-Acid Formation) C->D LiOH, THF/H2O E Novel 1,8-Naphthyridine Antibacterial Agent D->E F Target: DNA Gyrase & Topoisomerase IV E->F Mg2+ Chelation G Inhibition of DNA Supercoiling/Replication F->G

Fig 1: Orthogonal synthesis and mechanism of action for 1,8-naphthyridine antibacterials.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. Each step includes specific in-process controls (IPCs) to ensure the integrity of the intermediate before proceeding.

Phase 1: Regioselective C2-Amination via SNAr

Causality: The C2-chlorine is activated by the adjacent ring nitrogen and the electron-withdrawing C3-ester. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HCl. This prevents the protonation of the incoming secondary amine, ensuring a high effective nucleophile concentration without competing for the electrophilic C2 center [4].

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.0 eq, 3.15 mmol) [1].

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (15 mL) under an argon atmosphere.

  • Reagent Addition: Add the desired cyclic amine (e.g., N-methylpiperazine) (1.2 eq, 3.78 mmol) followed dropwise by DIPEA (2.0 eq, 6.30 mmol).

  • Reaction: Heat the mixture to 80°C and stir for 4 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 315.5) is fully consumed, and the M+H peak of the C2-aminated product is dominant.

  • Workup: Quench with ice water (50 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum to afford the intermediate.

Phase 2: Palladium-Catalyzed C6-Arylation (Suzuki-Miyaura)

Causality: With the C2 position functionalized, the C6-bromo group is selectively targeted. We employ Pd(dppf)Cl₂ because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents the palladium center from being poisoned by the newly introduced C2-amine nitrogens [3].

  • Setup: In a microwave-safe vial, combine the C2-aminated intermediate (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.5 eq, 1.5 mmol), and anhydrous K₂CO₃ (3.0 eq, 3.0 mmol).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

  • Solvation: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 90°C in an oil bath (or 110°C in a microwave reactor for 20 minutes) until completion.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Phase 3: Ester Saponification (Pharmacophore Activation)

Causality: Mild saponification using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system is chosen over harsh NaOH/KOH conditions. This prevents potential degradation of the naphthyridine core or unwanted cleavage of the C2-amine [3].

  • Setup: Dissolve the C6-arylated intermediate (1.0 eq, 0.5 mmol) in a THF/H₂O mixture (3:1 v/v, 8 mL).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq, 1.5 mmol) and stir at room temperature for 12 hours.

  • Validation (IPC): TLC (10% MeOH in DCM) should show the disappearance of the higher Rf ester spot and the appearance of a baseline spot (the carboxylate salt).

  • Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify to pH 4.0 using 1M HCl.

  • Collection: The zwitterionic 1,8-naphthyridine-3-carboxylic acid product will precipitate. Centrifuge, wash with cold water and diethyl ether, and lyophilize to yield the final antibacterial agent.

Quantitative Data Summary

The table below summarizes the synthetic yields and in vitro Minimum Inhibitory Concentration (MIC) data for a representative library synthesized using the protocols above. Modifications at the C6 position with fluorinated aromatics significantly enhance the potency against Gram-negative strains.

Compound IDC2 Substituent (SNAr)C6 Substituent (Suzuki)Overall Yield (%)MIC E. coli (µg/mL)MIC S. aureus (µg/mL)
Naph-1a N-methylpiperazinePhenyl68%0.501.00
Naph-1b N-methylpiperazine4-Fluorophenyl72%0.1250.50
Naph-1c Pyrrolidine3-Pyridyl61%0.250.50
Naph-1d Morpholine2,4-Difluorophenyl65%0.060.25

References

  • Sigma-Aldrich. "ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate - Sigma-Aldrich". Merck KGaA.
  • Antimicrobial Activity of Naphthyridine Derivatives.Molecules (via PMC).
  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid.The Journal of Organic Chemistry - ACS Publications.
  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents.Oriental Journal of Chemistry.
Method

Application Note: Chemoselective Ester Hydrolysis of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Executive Summary The synthesis and functionalization of 1,8-naphthyridine derivatives are foundational in modern drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents[1]. A recurr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and functionalization of 1,8-naphthyridine derivatives are foundational in modern drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents[1]. A recurring chemoselectivity challenge in these workflows is the hydrolysis of the C3-ester in the presence of a highly electrophilic C2-halogen. This application note details field-proven, self-validating protocols for the selective hydrolysis of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate to its corresponding carboxylic acid, avoiding the detrimental Nucleophilic Aromatic Substitution (SNAr) byproducts typically observed under standard alkaline saponification conditions.

Mechanistic Rationale & Causality

The Chemoselectivity Challenge

The starting material, ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, features a highly activated C2-chloro group. The electron-deficient nature of the naphthyridine core—exacerbated by the electron-withdrawing ester at the C3 position and the bromo group at C6—renders the C2 position extremely susceptible to nucleophilic attack.

If standard hydrolysis conditions are employed (e.g., aqueous NaOH or KOH at elevated temperatures), the hydroxide ion ( OH− ) acts as a potent nucleophile. Instead of exclusively attacking the ester carbonyl, OH− attacks the C2 carbon, forming a Meisenheimer-like tetrahedral intermediate. Subsequent expulsion of the chloride ion results in an SNAr reaction, yielding the undesired 2-hydroxy (or 2-oxo) naphthyridine derivative.

Causality of Reagent Selection

To achieve chemoselective ester cleavage, the nucleophilicity of the reagent toward the aromatic ring must be suppressed while maintaining sufficient reactivity toward the ester carbonyl:

  • Mild Aqueous Biphasic System (LiOH in THF/H2O): Lithium hydroxide is less basic and less nucleophilic than sodium or potassium hydroxide. By conducting the reaction at 0 °C to room temperature in a mixed organic/aqueous solvent system (THF/H2O), the kinetic barrier for SNAr is not breached, allowing the OH− to selectively attack the less sterically hindered and highly polarized ester carbonyl[2][3].

  • Anhydrous Cleavage (KOSiMe3): Potassium trimethylsilanolate provides a completely anhydrous alternative. The silanolate anion is a soft, bulky nucleophile that efficiently cleaves ethyl and methyl esters but is sterically precluded from attacking the C2 position of the rigid naphthyridine ring[4].

Reaction Workflow Visualization

G SM Ethyl 6-bromo-2-chloro- 1,8-naphthyridine-3-carboxylate (Starting Material) Cond1 Method A: Mild Aqueous LiOH, THF/H2O, 0°C to RT SM->Cond1 Cond2 Method B: Anhydrous KOSiMe3, THF, RT SM->Cond2 Cond3 Method C: Harsh Aqueous NaOH, H2O, Reflux SM->Cond3 Prod 6-bromo-2-chloro- 1,8-naphthyridine-3-carboxylic acid (Desired Product) Cond1->Prod Selective Hydrolysis Cond2->Prod Anhydrous Cleavage Byprod 6-bromo-2-hydroxy- 1,8-naphthyridine-3-carboxylic acid (SNAr Byproduct) Cond3->Byprod Nucleophilic Displacement

Chemoselective hydrolysis pathways for 2-chloro-1,8-naphthyridine-3-carboxylate esters.

Quantitative Data & Method Comparison

The following table summarizes the empirical outcomes of the three pathways described in the workflow diagram.

MethodReagents & SolventTemperatureTimeYield (%)Purity (LC-MS)SNAr Byproduct
A (Mild Aqueous) LiOH (1.5 eq), THF/H2O (3:1)0 °C RT4 - 6 h85 - 90%> 95%< 2%
B (Anhydrous) KOSiMe3 (2.0 eq), THFRT2 - 4 h88 - 92%> 98%Not Detected
C (Harsh - Ref) NaOH (3.0 eq), H2O/MeOH80 °C (Reflux)2 h< 10%< 10%> 85%

Experimental Protocols

Protocol A: Mild Aqueous Hydrolysis (LiOH Method)

This method is highly scalable and utilizes inexpensive reagents, making it ideal for early-stage intermediate scale-up.

Materials:

  • Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H2O) (1.5 eq)

  • Tetrahydrofuran (THF) and Deionized Water (3:1 v/v)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Dissolution: Suspend the starting ester (1.0 eq) in a 3:1 mixture of THF and H2O (approx. 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Reagent Addition: Add LiOH·H2O (1.5 eq) portion-wise over 5 minutes to prevent localized exothermic spikes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 3-5 hours. Monitor reaction progression via LC-MS or TLC (EtOAc/Hexanes).

  • Concentration: Once complete consumption of the starting material is confirmed, concentrate the mixture in vacuo at 30 °C to remove the majority of the THF. (Do not heat excessively).

  • Self-Validating Isolation (pH Control): Dilute the remaining aqueous layer with a small volume of cold water and cool to 0 °C. Dropwise, add 1M HCl until the pH reaches 3.5 to 4.0 .

    • Causality Note: The isoelectric point (pKa) of the resulting naphthyridine-3-carboxylic acid is approximately 3.5. Acidifying below pH 2 will protonate the naphthyridine nitrogens, converting the product into a water-soluble hydrochloride salt and drastically reducing yield. Precise pH control ensures maximum precipitation.

  • Filtration: Collect the precipitated solid via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) and dry under high vacuum to afford the pure carboxylic acid.

Protocol B: Anhydrous Cleavage (KOSiMe3 Method)

This method is recommended when absolute avoidance of the SNAr byproduct is required, or when handling highly water-sensitive downstream analogs.

Materials:

  • Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.0 eq)

  • Potassium trimethylsilanolate (KOSiMe3) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask and purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve the starting ester (1.0 eq) in anhydrous THF (10 mL/mmol) under the inert atmosphere.

  • Reagent Addition: Add KOSiMe3 (2.0 eq) in one portion at room temperature. The solution may transition from clear to a heterogeneous suspension as the potassium carboxylate salt begins to precipitate.

  • Reaction: Stir vigorously at room temperature for 2-4 hours.

  • Quenching: Quench the reaction by adding 1M HCl dropwise until the pH reaches ~3.5.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target carboxylic acid.

Analytical Validation

  • LC-MS Monitoring: The starting material (ester) will show an [M+H]+ peak at m/z ~315/317 (due to Br/Cl isotopes). The desired product (acid) will shift to m/z ~287/289. The SNAr byproduct (2-hydroxy acid) will appear at m/z ~269/271.

  • 1H NMR (DMSO-d6): Successful hydrolysis is confirmed by the disappearance of the ethyl group signals (a quartet at ~4.4 ppm and a triplet at ~1.3 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton (>13.0 ppm). The preservation of the C2-chloro group is validated by the absence of a tautomeric amide/pyridone proton peak that would otherwise indicate SNAr conversion.

References

  • Sigma-Aldrich. "Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate - Product Information." Sigma-Aldrich Catalog.
  • World Intellectual Property Organization. "Novel bronchodilating diazaheteroaryls." WO2010097410A1. (Demonstrates mild LiOH hydrolysis of ethyl 2-chloro-1,8-naphthyridine-3-carboxylate).
  • United States Patent and Trademark Office. "Fused piperidinyl bicyclic and related compounds as modulators of c5a receptor." US20200290969A1. (Details aqueous THF/LiOH protocols for 2-chloroquinoline-3-carboxylate derivatives).
  • American Chemical Society. "Discovery of Pyrazole-Based Positron Emission Tomography Agent that Maps Histone Deacetylase 6 (HDAC6)." ACS Publications. (Validates the use of KOSiMe3 for sensitive ester hydrolysis).

Sources

Application

palladium-catalyzed functionalization of 1,8-naphthyridine derivatives

Application Note: Advanced Palladium-Catalyzed Functionalization of 1,8-Naphthyridine Scaffolds Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective C–N and C–C bond...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Palladium-Catalyzed Functionalization of 1,8-Naphthyridine Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective C–N and C–C bond formation via rational catalyst and ligand design.

Executive Summary & Mechanistic Challenges

1,8-Naphthyridine derivatives are privileged scaffolds in both materials science (e.g., fluorescent probes, OLEDs) and medicinal chemistry (e.g., PDE4 inhibitors, antibacterial agents). However, their direct functionalization via transition-metal catalysis is notoriously difficult. The proximity of the two nitrogen atoms at the 1,8-positions creates a powerful bidentate chelating effect that can irreversibly bind and poison palladium catalysts. Furthermore, the electron-deficient nature of the heteroaromatic ring impedes standard oxidative addition pathways.

To successfully functionalize these scaffolds, the catalytic system must be rationally designed to outcompete the substrate's inherent chelation while directing regioselectivity. This guide details two field-proven methodologies:

  • Regioselective C–N Bond Formation (Amidation): Utilizing wide-bite-angle phosphine ligands (Xantphos) to enforce reductive elimination[1].

  • C4-Selective C–C Cross-Coupling: Employing bulky N-heterocyclic carbenes (NHCs) to sterically dictate site selectivity[2].

Logical Workflow for 1,8-Naphthyridine Functionalization

Pathway A 1,8-Naphthyridine Halide Precursor B Pd(OAc)2 / Xantphos Weak Base (K2CO3) A->B Primary Amides C Pd / IPr (NHC) Room Temp A->C Grignard/Zinc Reagents D Amidation (C-N) C2/C7 Positions B->D Overcomes N,N-chelation E Cross-Coupling (C-C) C4-Selective C->E Steric control via IPr F Quadruple H-Bond Arrays & Probes D->F G Bioactive Scaffolds (e.g., PDE4 Inhibitors) E->G

Divergent palladium-catalyzed functionalization pathways for 1,8-naphthyridines.

Protocol A: Regioselective C–N Bond Formation (Amidation)

Mechanistic Rationale: Synthesizing 2,7-diamido-1,8-naphthyridines is critical for creating donor–acceptor quadruple hydrogen-bond motifs[1]. The primary challenge in cross-coupling primary amides is the sluggish reductive elimination step. By utilizing Xantphos (a bidentate ligand with a wide bite angle of ~111°), the palladium center is forced into a highly strained cis-geometry, which drastically accelerates reductive elimination. Furthermore, the use of a weak base (K₂CO₃ ) instead of strong bases (like KO-t-Bu) prevents substrate degradation and allows for excellent functional group tolerance[1].

Self-Validating Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk tube, combine 2,7-dichloro-1,8-naphthyridine (1.0 equiv), primary amide (2.4 equiv for diamidation), Pd(OAc)₂ (2 mol %), Xantphos (4 mol %), and finely milled K₂CO₃ (2.8 equiv).

    • Validation Check: Ensure K₂CO₃ is oven-dried. Moisture will hydrolyze the starting material.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.20 M concentration. Cap the tube, evacuate, and back-fill with Argon three times.

  • Catalyst Activation: Immerse the sealed vessel in a pre-heated oil bath at 100 °C.

    • Validation Check: The mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution, visually confirming the generation of the active Pd(0)-Xantphos complex.

  • Reaction Monitoring: Stir vigorously for 24 hours. Monitor via TLC (EtOAc/Hexane). The highly UV-active starting material spot must completely disappear.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the 2,7-diamido-1,8-naphthyridine.

Protocol B: C4-Selective C–C Cross-Coupling (Kumada/Negishi)

Mechanistic Rationale: When functionalizing 2,4-dichloro-1,8-naphthyridines, achieving site selectivity is paramount. Standard Suzuki conditions often yield mixtures of C2, C4, and diarylated products. By utilizing a highly sterically demanding NHC ligand such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the oxidative addition is strictly funneled to the C4 position[2]. The bulky IPr ligand creates severe steric repulsion at the C2 position due to the adjacent nitrogen lone pair, making the C4–Cl bond the only kinetically viable site for insertion[2].

Self-Validating Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, charge a vial with 2,4-dichloro-1,8-naphthyridine (1.0 equiv) and Pd-PEPPSI-IPr precatalyst (3 mol %). Dissolve in anhydrous THF (0.1 M).

  • Nucleophile Addition: Transfer the vial to a fume hood under Argon. Cool the solution to 0 °C. Dropwise, add the Grignard (Kumada) or Organozinc (Negishi) reagent (1.05 equiv).

    • Causality Note: Strict stoichiometric control (1.05 equiv) is mandatory. Excess reagent drives unwanted diarylation (typically observed at 5–20% if uncontrolled)[2].

  • Controlled Coupling: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Validation Check (Crucial): After 1 hour, quench a 50 µL aliquot with saturated NH₄Cl and extract with EtOAc. Run GC-MS analysis. You must observe a >15:1 ratio of the C4-coupled product versus the C2-coupled isomer. If diarylation exceeds 5%, the addition rate in future runs must be reduced.

  • Quench & Extraction: Once complete, quench the bulk reaction with saturated aqueous NH₄Cl. Extract three times with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via automated flash chromatography to yield the pure 4-substituted-2-chloro-1,8-naphthyridine.

Quantitative Data Summary

The following table synthesizes the expected outcomes and optimal conditions for the functionalization of 1,8-naphthyridine derivatives based on the protocols above.

SubstrateFunctionalization TypeReagents & NucleophileCatalyst / Ligand SystemBase / SolventRegioselectivityExpected Yield
2,7-Dichloro-1,8-naphthyridine Diamidation (C–N)Dodecanamide (2.4 eq)Pd(OAc)₂ (2%) / Xantphos (4%)K₂CO₃ / 1,4-DioxaneC2, C7 (Symmetric)50–90%
7-Amido-2-chloro-1,8-naphthyridine Monoamidation (C–N)Primary Amide (1.2 eq)Pd(OAc)₂ (2%) / Xantphos (4%)K₂CO₃ / 1,4-DioxaneC270–85%
2,4-Dichloro-1,8-naphthyridine Kumada Coupling (C–C)Pyridyl-MgBr (1.05 eq)Pd-PEPPSI-IPr (3%)None / THFC4-Selective>75%
2,4-Dichloro-1,8-naphthyridine Negishi Coupling (C–C)Alkyl-ZnX (1.05 eq)Pd-PEPPSI-IPr (3%)None / THFC4-Selective>80%

References

  • Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines Source: Journal of Organic Chemistry (ACS Publications) URL:1

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:2

Sources

Method

Application Note: Chemoselective Sonogashira Coupling of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities have led to its incorporation into a wide array of biologically active compounds, including antihypertensive and antiarrhythmic agents.[1] The ability to selectively functionalize this scaffold is paramount for developing novel therapeutics and materials.

The Sonogashira cross-coupling reaction, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a powerful tool for this purpose.[2][3] This application note provides a detailed protocol and scientific rationale for the chemoselective Sonogashira coupling at the C-6 bromine position of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, leaving the C-2 chlorine atom intact for subsequent orthogonal functionalization.

The Mechanistic Cornerstone: Achieving Chemoselectivity

The success of this protocol hinges on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step, and its facility follows the trend: C-I > C-Br >> C-Cl.[2][4] This inherent reactivity difference allows for the precise targeting of the C-Br bond under conditions that do not activate the more robust C-Cl bond.

The reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[5][6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the C-Br bond.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Br)L₂ pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_i Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide cu_acetylide->pd_ox From Cu Cycle alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base (e.g., Et₃N) base->alkyne

Caption: The dual catalytic cycle of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes the coupling of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate with phenylacetylene as a model alkyne.

Materials and Reagents
  • Substrate: Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.0 eq)

  • Alkyne: Phenylacetylene (1.2 eq)

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)

  • Co-catalyst: Copper(I) iodide [CuI] (0.06 eq)

  • Ligand: Triphenylphosphine [PPh₃] (0.06 eq)

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF)

  • Reaction Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Purification: Silica gel for column chromatography (230-400 mesh)

  • Solvents for Workup/Purification: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

Equipment Setup
  • A two- or three-neck round-bottom flask, flame-dried under vacuum.

  • Magnetic stirrer and stir bar.

  • Reflux condenser.

  • Inert atmosphere line (Nitrogen or Argon) with a bubbler.

  • Septa and syringes for reagent addition.

Step-by-Step Reaction Procedure
  • Inert Atmosphere: To the flame-dried round-bottom flask, add ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.06 eq).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst generated in situ.[7]

  • Seal and Purge: Seal the flask with septa and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Base Addition: Using a syringe, add anhydrous, degassed THF (to achieve a ~0.1 M concentration of the substrate) followed by triethylamine (3.0 eq).

    • Rationale: THF is an excellent solvent for this reaction. Triethylamine acts as both the base to deprotonate the alkyne and as a scavenger for the HBr generated during the reaction.[8]

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at 65-70 °C (reflux temperature for THF).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot indicates reaction completion, typically within 2-4 hours.

  • Quenching and Workup:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the bulk of the amine base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification
  • The crude residue is purified by flash column chromatography on silica gel.

  • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc in hexanes), is typically effective for isolating the desired product.

Experimental Workflow and Data

Workflow start Reagent Preparation setup Assemble & Purge Reaction Flask start->setup addition Add Substrate, Catalysts, Solvent, Base, Alkyne setup->addition reaction Heat to Reflux (70°C) Monitor by TLC addition->reaction workup Cool, Dilute, Wash (NH₄Cl, Brine) reaction->workup purify Concentrate & Purify (Silica Gel Chromatography) workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end Pure Product analyze->end

Caption: High-level experimental workflow for the Sonogashira coupling.

Summary of Reaction Parameters
ParameterCondition / ReagentRationale
Substrate Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylateDihalogenated heterocycle
Alkyne Phenylacetylene (1.2 eq)Model coupling partner
Catalyst PdCl₂(PPh₃)₂ (3 mol%)Reliable Pd(II) precatalyst
Co-catalyst CuI (6 mol%)Facilitates acetylide formation
Base Triethylamine (Et₃N)Acid scavenger and alkyne activator
Solvent Anhydrous THFGood solubility and appropriate boiling point
Temperature 65-70 °C (Reflux)Promotes reaction rate without C-Cl activation
Time 2-4 hoursTypical duration for completion
Expected Yield 75-90%
Expected Characterization Data

For the product, ethyl 2-chloro-6-(phenylethynyl)-1,8-naphthyridine-3-carboxylate :

  • ¹H NMR: Expect characteristic shifts for the naphthyridine protons, the ethyl ester protons, and the phenyl protons. The disappearance of the proton signal corresponding to the 6-position of the starting material is a key indicator.

  • ¹³C NMR: Appearance of two new quaternary carbon signals in the alkyne region (~80-100 ppm).

  • Mass Spec (HRMS): Calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Pd(0) oxidized); Insufficiently anhydrous/degassed conditions.Ensure all reagents and solvents are dry and properly degassed. Use freshly opened catalysts or a more robust pre-catalyst.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Add a small amount of an additional phosphine ligand (e.g., PPh₃) to stabilize the Pd(0) species.[6]
Glaser Coupling Byproduct (Alkyne Dimer) Reaction run in the presence of oxygen; High concentration of copper catalyst.Rigorously exclude oxygen by maintaining a positive inert gas pressure. Ensure the CuI is not used in excess. A copper-free protocol can be an alternative.[3]
Low Yield Incomplete reaction; Steric hindrance from a bulky alkyne.Increase reaction time or temperature slightly (monitor for C-Cl activation). For sterically demanding alkynes, a more active catalyst system (e.g., using N-heterocyclic carbene ligands) may be required.[6][9]

Conclusion

This application note details a robust and highly chemoselective protocol for the Sonogashira coupling of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate. By leveraging the intrinsic reactivity differences between C-Br and C-Cl bonds, this method provides an efficient route to functionalized 1,8-naphthyridine derivatives. The resulting product is a versatile intermediate, primed for subsequent cross-coupling reactions at the C-2 position, enabling the rapid synthesis of diverse molecular libraries for drug discovery and materials science applications.

References

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Regioselective synthesis of functionalized[8][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing). [Link]

  • Solid-Supported Heterogenized Palladium Nanoparticles: Propitious Vehicles for Sonogashira Cross-Coupling Reaction. (2023). SynOpen. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews (ACS Publications). [Link]

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry (RSC Publishing). [Link]

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008). The Journal of Organic Chemistry (ACS Publications). [Link]

  • Sustainable Ligand-Free Heterogeneous Palladium-Catalyzed Sonogashira Cross-Coupling Reaction in Deep Eutectic Sol. Uniba.it. [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • Efficient synthesis of functionalized benzo[b][8][10]naphthyridine derivatives via three-component reaction catalyzed by L-proline. (2014). ACS Combinatorial Science. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. (2023). MDPI. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (2005). MDPI. [Link]

  • C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. ResearchGate. [Link]

  • Optimization of Sonogashira chalcone coupling reactions. Symposium of Student Scholars. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Computational Study of Copper-Free Sonogashira Cross-Coupling Reaction. (2011). Organometallics (ACS Publications). [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015). Journal of Peptide Science. [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Chemistry. [Link]

Sources

Application

Advanced Application Note: The 1,8-Naphthyridine Scaffold in Modern Medicinal Chemistry

Executive Summary As a privileged nitrogen-containing heterocycle, the 1,8-naphthyridine scaffold has become a cornerstone in modern drug discovery. Characterized by a fused diaza-naphthalene ring system, this versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged nitrogen-containing heterocycle, the 1,8-naphthyridine scaffold has become a cornerstone in modern drug discovery. Characterized by a fused diaza-naphthalene ring system, this versatile pharmacophore exhibits an exceptional ability to engage in hydrogen bonding, π-π stacking, and metal chelation. Consequently, it has demonstrated profound efficacy across a myriad of therapeutic areas, most notably in antimicrobial and oncology applications 1. This application note provides drug development professionals with a comprehensive guide to the mechanistic pharmacology, quantitative efficacy, and validated laboratory protocols for synthesizing and evaluating 1,8-naphthyridine derivatives.

Mechanistic Pharmacology: Dual Action in Oncology and Infectious Diseases

The therapeutic utility of 1,8-naphthyridines stems from their structural mimicry of endogenous purines and their ability to intercalate into nucleic acids.

  • Antibacterial Mechanisms: 1,8-Naphthyridine derivatives (the foundation of early fluoroquinolones like nalidixic acid and enoxacin) primarily target bacterial DNA gyrase and topoisomerase IV. By stabilizing the DNA-enzyme cleavage complex, they prevent the relegation of double-stranded DNA breaks, halting replication in multi-resistant bacterial strains 2.

  • Anticancer Mechanisms: In oncology, these scaffolds act as potent ATP-competitive inhibitors of receptor tyrosine kinases (such as EGFR and c-Met) and induce apoptosis via direct double-stranded DNA (ds-DNA) intercalation, effectively blocking tumor cell proliferation 3.

MOA Naph 1,8-Naphthyridine Scaffold Gyrase Bacterial DNA Gyrase (Topoisomerase II/IV) Naph->Gyrase Binds DNA-Enzyme Complex Kinase Receptor Tyrosine Kinases (EGFR, c-Met) Naph->Kinase ATP-Competitive Inhibition DNA DNA Supercoiling Inhibition Gyrase->DNA Prevents Replication Apop Apoptosis & Cell Cycle Arrest Kinase->Apop Blocks Proliferation

Mechanistic pathways of 1,8-naphthyridine derivatives in antibacterial and anticancer applications.

Quantitative Efficacy Profiling

To guide structure-activity relationship (SAR) optimization, the following table summarizes the comparative biological activities of representative 1,8-naphthyridine classes based on recent literature evaluations.

Compound Class / DerivativePrimary TargetPharmacological ApplicationEfficacy Metric (In Vitro)
7-acetamido-1,8-naphthyridin-4(1H)-one DNA Gyrase / Topo IVAntibacterial (Multi-resistant E. coli)MIC: 3.2 – 16 µg/mL
Bis(trifluoromethyl)phenyl derivatives EGFR / Tyrosine KinasesAnticancer (MCF-7, A549 cell lines)IC₅₀: 11.25 – 30.18 µM
2-Aryl-1,8-naphthyridines ds-DNA IntercalationAntitumor / AntiproliferativeIC₅₀: < 10 µM
Enoxacin (Fluoroquinolone analogue) DNA GyraseBroad-spectrum AntibacterialMIC: < 1.0 µg/mL

Protocol I: Green Synthesis via Friedländer Condensation

The Friedländer condensation is the most robust method for constructing the 1,8-naphthyridine core. Traditional methods rely on harsh acids or toxic organic solvents. This protocol outlines a modernized, green-chemistry approach utilizing water as a solvent and choline hydroxide (ChOH) as a benign catalyst 45.

Synthesis Start 2-Aminonicotinaldehyde + Active Methylene Cat Add Choline Hydroxide in H2O (Solvent) Start->Cat Heat Heat to 50°C under N2 (6-12 hours) Cat->Heat Extract Liquid-Liquid Extraction (Ethyl Acetate/Water) Heat->Extract Monitor via TLC Purify Concentration & Recrystallization Extract->Purify

Green Friedländer synthesis workflow for 1,8-naphthyridine derivatives using choline hydroxide.

Step-by-Step Methodology
  • Reactant Assembly: In a 50 mL round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) with an active methylene compound (e.g., ethyl acetoacetate, 0.5 mmol).

  • Catalyst Addition: Add 1 mL of deionized water to the flask, followed by the addition of Choline Hydroxide (ChOH) at 1 mol% concentration.

  • Thermal Incubation: Purge the reaction vessel with N₂ gas to establish an inert atmosphere. Heat the mixture to 50°C with continuous magnetic stirring for 6 to 12 hours.

  • Reaction Monitoring: Spot the mixture on a silica TLC plate using 10% methanol/dichloromethane as the eluent to confirm the disappearance of the starting materials.

  • Phase Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and extract using ethyl acetate (40 mL) and water (10 mL). Collect the organic layer.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Recrystallize the crude solid from an appropriate solvent (e.g., ethanol) to yield the pure 1,8-naphthyridine derivative.

Causality & Self-Validation System
  • Why ChOH and Water? ChOH acts as a water-soluble, non-toxic base catalyst that efficiently deprotonates the active methylene, driving the initial aldol-type condensation and subsequent cyclodehydration. Water provides a benign medium that allows for spontaneous phase separation during the ethyl acetate extraction step.

  • Validation Checkpoint: The TLC monitoring step acts as a self-validating gatekeeper. Proceeding to extraction only when the 2-aminonicotinaldehyde spot is completely absent ensures maximum yield and prevents downstream purification failures caused by unreacted starting materials.

Protocol II: In Vitro DNA Gyrase Supercoiling Inhibition Assay

To evaluate the antibacterial potential of synthesized 1,8-naphthyridines, researchers must quantify their ability to inhibit DNA gyrase. This protocol measures the conversion of relaxed plasmid DNA to a supercoiled state.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare an assay buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, and 0.1 mg/mL BSA.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA to the master mix. Aliquot 18 µL of this mixture into individual microcentrifuge tubes.

  • Compound Incubation: Add 1 µL of the test 1,8-naphthyridine derivative (dissolved in DMSO) to the target tubes at varying concentrations (e.g., 1, 10, 50 µM).

  • Enzymatic Reaction: Initiate the reaction by adding 1 µL (1 Unit) of E. coli DNA Gyrase to each tube. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of a stop buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue). Extract with 20 µL of chloroform/isoamyl alcohol (24:1) to remove bound proteins.

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel (without ethidium bromide). Run at 2 V/cm for 3 hours. Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes and visualize under UV light.

Causality & Self-Validation System
  • Why use ATP and Relaxed pBR322? DNA gyrase is strictly ATP-dependent. Without ATP, the enzyme cannot introduce negative supercoils. Relaxed pBR322 serves as the specific topological substrate; its conversion to a tightly supercoiled form drastically increases its migration speed through the agarose matrix, providing a clear visual readout of enzyme activity.

  • Validation Checkpoint (The Control Matrix): This protocol is self-validating through three mandatory controls:

    • Negative Control (DNA only): Validates the integrity of the relaxed plasmid substrate (should show a single, slow-migrating band).

    • Vehicle Control (Enzyme + DNA + DMSO): Validates that the DMSO solvent does not inherently inhibit the enzyme (should show complete conversion to a fast-migrating supercoiled band).

    • Positive Control (Enzyme + DNA + Ciprofloxacin): Validates the sensitivity of the enzyme batch to a known fluoroquinolone/naphthyridine-like inhibitor (should show dose-dependent retention of the relaxed DNA band).

References

  • Future Medicinal Chemistry (via Taylor & Francis / Tandfonline)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains MDPI URL
  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives Benchchem URL

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate and its analogs represent a class of synthetic compounds with significant potential for therapeutic development. This guide provides a comprehensive overview of detailed in vitro assay protocols tailored for the initial biological characterization of these derivatives. The protocols are designed for researchers in drug discovery and development to assess the cytotoxic, antimicrobial, and enzyme inhibitory potential of this chemical series.

The methodologies presented herein are based on established and widely accepted in vitro assays. Each protocol is accompanied by an explanation of the underlying scientific principles, causality behind experimental choices, and guidance on data interpretation. This ensures a robust and self-validating system for generating reliable preliminary data on the biological activity of these novel compounds.

Part 1: Anticancer Activity Evaluation

A primary focus for many novel heterocyclic compounds is the assessment of their anticancer potential. The following protocols are designed to determine the cytotoxic effects of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate derivatives against various cancer cell lines.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The concentration of the dissolved formazan is directly proportional to the number of living cells.

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO or SDS) F->G H Incubate until crystals dissolve G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A typical concentration range to start with is 0.01 to 100 µM.[7]

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1MCF-74815.2
Derivative 1A5494822.5
Derivative 2MCF-7488.7
Derivative 2A5494812.1
DoxorubicinMCF-7480.5

Part 2: Antimicrobial Activity Evaluation

The 1,8-naphthyridine core is present in several antibacterial agents. Therefore, it is crucial to assess the antimicrobial potential of new derivatives. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[11][12] Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[10][13]

MIC_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 16-24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E TopoII_Workflow A Incubate kDNA, Topo IIα, and test compound at 37°C B Stop the reaction A->B C Separate DNA forms by agarose gel electrophoresis B->C D Visualize DNA bands under UV light C->D E Analyze inhibition of kDNA decatenation D->E

Caption: Workflow of the Topoisomerase II inhibition assay.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II assay buffer

  • ATP solution

  • Test compounds in DMSO

  • Etoposide (positive control)

  • Stop solution/loading dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x assay buffer, ATP, kDNA, and the test compound at various concentrations.

    • Include a no-enzyme control, an enzyme control (with DMSO), and a positive control (etoposide).

    • Initiate the reaction by adding human Topoisomerase IIα enzyme. The final reaction volume is typically 20 µL. [14][15]

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes. [14][16]

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding the stop solution/loading dye. [17] * Load the samples onto a 1% agarose gel containing a DNA stain. [17] * Perform electrophoresis until there is adequate separation of the DNA bands. [14]

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light. [14] * In the absence of an inhibitor, Topoisomerase IIα will convert the catenated kDNA (which remains in the well) into decatenated minicircles (which migrate into the gel).

    • An effective inhibitor will prevent this decatenation, resulting in a higher amount of kDNA remaining in the well compared to the enzyme control.

References

  • CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. M07-A9.
  • Ginjupalli, K., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Li, Y., et al. (2018). In vitro anticancer effects of two novel phenanthroindolizidine alkaloid compounds on human colon and liver cancer cells. PMC. [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Spaan, A. N., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • Singh, P., et al. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • National Center for Biotechnology Information. Topoisomerase Assays. PMC. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Microchem Laboratory. Minimum Inhibitory Concentration Test (MIC). [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • PharmaLegacy. Kinase/Enzyme Assays. [Link]

  • National Center for Biotechnology Information. Topoisomerase Assays. PMC. [Link]

  • Noumedem, J. A., et al. (2013). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Wissing, J., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Al-Rashida, M., et al. (2023). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • Deshmukh, R., et al. (2021). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • ResearchGate. In vitro antimicrobial activity of the synthesized compounds. [Link]

  • Flemming, K., et al. (2009). High in vitro antimicrobial activity of synthetic antimicrobial peptidomimetics against staphylococcal biofilms. Journal of Antimicrobial Chemotherapy. [Link]

  • ACS Publications. (2026, March 5). Traditional vs Innovative Sanitizers: In Vitro and In Situ Challenge in Multidrug-Resistant Bacteria. [Link]

  • Sharma, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • Semantic Scholar. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • ResearchGate. (2016). Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS 1330583-62-4). This document provides in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS 1330583-62-4). This document provides in-depth troubleshooting advice and experimental protocols for researchers, chemists, and drug development professionals who encounter solubility issues with this valuable synthetic intermediate. Our goal is to equip you with the foundational knowledge and practical techniques to overcome these challenges efficiently.

Understanding the Core Challenge: Why is This Molecule Poorly Soluble?

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate possesses a rigid, planar, and heteroaromatic structure. Key features contributing to its low solubility in many common organic solvents include:

  • High Crystal Lattice Energy: The planarity of the naphthyridine core allows for efficient packing in the solid state. Strong intermolecular π-π stacking and dipole-dipole interactions create a stable crystal lattice that requires significant energy to disrupt.

  • Multiple Halogen Substituents: The presence of both bromine and chlorine atoms increases the molecule's molecular weight and contributes to its dense packing and low affinity for less polar solvents.

  • Polar Functional Groups: While the ester group and nitrogen atoms add some polarity, their influence is often insufficient to overcome the dominant effects of the rigid aromatic system in many standard solvents.

This guide will walk you through a logical progression of techniques to achieve successful solubilization for your specific application, be it for a chemical reaction, purification, or analysis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address the common problems encountered in the lab.

Q1: My starting material, ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, is not dissolving in standard reaction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. What are my first steps?

Answer: This is a very common starting point. Before moving to more complex solvent systems, you should first attempt to increase the dissolution energy using physical methods.

  • Heating: Gently warming the mixture is the most effective initial step. The increased kinetic energy helps overcome the activation energy required to break the crystal lattice. Always use a reflux condenser to prevent solvent loss. Monitor for any signs of decomposition (color change). The target compound has a melting point of 144-146 °C, so heating in most common solvents should be safe.[1]

  • Sonication: Using an ultrasonic bath can aid dissolution by breaking up solid agglomerates and increasing the solvent-accessible surface area. This is particularly useful for preparing suspensions or for reactions where prolonged high temperatures are undesirable. Sonication can be used in conjunction with gentle heating.

Q2: I've tried heating, but solubility is still limited, and I'm concerned about potential thermal degradation with prolonged reflux. What solvents should I try next?

Answer: If standard non-polar and moderately polar solvents fail, the next logical step is to use polar aprotic solvents. These solvents have high dielectric constants and are excellent at solvating a wide range of molecules, including rigid heterocycles.

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

    • 1,4-Dioxane

Causality: These solvents excel because their strong dipole moments can effectively disrupt the intermolecular forces holding the crystal lattice together. For many syntheses involving 1,8-naphthyridine scaffolds, DMF or similar high-boiling point solvents are often employed.[2]

Trustworthiness Check: Be aware that the high boiling points of these solvents can complicate product isolation and purification. You may need to use techniques like high-vacuum distillation, aqueous workups to precipitate the product, or direct-phase chromatography to remove the solvent.

Q3: The high boiling points of DMF and DMSO are problematic for my workup procedure. Can I use a co-solvent system to improve solubility without committing to these solvents entirely?

Answer: Absolutely. Using a co-solvent is an excellent and often overlooked strategy. It combines the solvating power of a strong solvent with the favorable properties (e.g., lower boiling point, ease of removal) of a weaker one.

The principle of co-solvency involves using a small amount of a powerful "solubilizing" solvent (like DMF or DMSO) mixed into a bulk "carrier" solvent (like Toluene, THF, or DCM).[3] The strong solvent disrupts the solute-solute interactions, allowing the bulk solvent to then solvate the molecule more effectively.

  • Effective Co-Solvent Mixtures:

    • Toluene / DMF (e.g., 10:1 or 5:1 ratio)

    • DCM / DMSO (e.g., 20:1 ratio)

    • THF / NMP

This approach often provides the necessary solubility for a reaction to proceed homogeneously while simplifying the subsequent workup compared to using a pure high-boiling point solvent.

Q4: I am trying to purify my product by recrystallization, but it either crashes out of everything or stays soluble in everything. How do I find a suitable solvent system?

Answer: Finding a good recrystallization solvent is key for purification. The ideal system is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the nature of this molecule, a single solvent may not work, and a binary solvent system is often required.

  • Start with a "Good" Solvent: Dissolve your crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., hot ethanol, acetone, or ethyl acetate). Literature on similar naphthyridine derivatives often mentions crystallization from ethanol.[4][5]

  • Add a "Poor" Solvent (Anti-solvent): To the hot solution, slowly add a "poor" solvent in which the compound is insoluble (e.g., water, hexane, or heptane) until you see persistent cloudiness.

  • Re-clarify and Cool: Add a few drops of the "good" solvent back until the solution becomes clear again. Then, allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Promising Recrystallization Pairs:

    • Ethanol / Water

    • DMF / Water

    • Ethyl Acetate / Hexane

    • Toluene / Heptane[6]

Data Presentation & Visualization

Table 1: Qualitative Solubility Profile and Strategic Recommendations

The following table provides a predictive guide to the solubility of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate. This data is for guidance only and must be confirmed experimentally.

Solvent ClassSolventPredicted Solubility (25 °C)Predicted Solubility (Heated)Use Case & Rationale
Halogenated Dichloromethane (DCM)Very LowLow to ModerateSuitable for chromatography and extractions, but likely insufficient for reactions without a co-solvent.
ChloroformVery LowLow to ModerateSimilar to DCM; may be used in purification.[2]
Ethers Tetrahydrofuran (THF)Very LowLow to ModerateCommon reaction solvent; heating is required. May need a co-solvent for higher concentrations.
1,4-DioxaneLowModerate to GoodHigher boiling point than THF; can be a good choice for reactions requiring elevated temperatures.
Esters Ethyl Acetate (EtOAc)Very LowModerateExcellent for chromatography and as a component in recrystallization solvent systems.
Ketones AcetoneLowModerate to GoodUseful for washing crude product and as a "good" solvent in recrystallization.
Alcohols Ethanol (EtOH)Very LowModerateFrequently used for recrystallization of naphthyridine derivatives.[4][5]
Methanol (MeOH)LowModerate to GoodSimilar to ethanol; its higher polarity may offer slightly better solubility.
Aromatic TolueneVery LowLow to ModerateGood as a bulk solvent in co-solvent systems for high-temperature reactions.
Polar Aprotic DMF, DMSO, NMPModerate to GoodHigh"Solvents of last resort" for reactions. Excellent solvating power but difficult to remove.[2]
Diagrams: Workflows and Mechanisms
Solubility Troubleshooting Workflow

This diagram outlines a systematic approach to addressing solubility issues in the laboratory.

G Figure 1: Decision Workflow for Solubilization start Start: Compound is poorly soluble heat_sonicate Apply Gentle Heat (& Sonication) start->heat_sonicate check1 Is it soluble? heat_sonicate->check1 solvent_screen Systematic Solvent Screen (Use Table 1) check1->solvent_screen No proceed Proceed with Experiment check1->proceed Yes check2 Any success? solvent_screen->check2 cosolvent Use Co-Solvent System (e.g., Toluene/DMF) check2->cosolvent No check2->proceed Yes check3 Is it soluble? cosolvent->check3 advanced Consider Advanced Methods (Solid Dispersion, etc.) check3->advanced No check3->proceed Yes

Caption: A step-by-step decision tree for selecting a solubilization strategy.

Mechanism of Co-Solvency

This diagram illustrates how a co-solvent enhances solubility at the molecular level.

G Figure 2: Conceptual Model of Co-Solvency cluster_0 A) Poor Solubility cluster_1 B) With Co-Solvent C1 Solute C2 Solute C1->C2 Strong Interaction C3 Solute C1->C3 C2->C3 S1 Solvent C4 Solute CoS Co-Solvent C4->CoS Solvation S2 Solvent CoS->S2

Caption: A diagram showing how a co-solvent disrupts solute interactions.

Experimental Protocols

These protocols provide a validated, step-by-step framework for experiments.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system for a reaction.

  • Preparation: Arrange a series of small, labeled vials (e.g., 10 vials).

  • Dispensing: Add a small, consistent amount of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate to each vial (e.g., 5-10 mg).

  • Solvent Addition: Add a measured volume of a single test solvent (e.g., 0.5 mL) to each vial. Use a different solvent for each vial, covering a range of polarities (Hexane, Toluene, DCM, THF, EtOAc, Acetone, EtOH, MeOH, Dioxane, DMF).

  • Room Temperature Assessment: Vigorously stir or vortex each vial for 2 minutes. Observe and record the degree of dissolution ("Insoluble," "Partially Soluble," "Fully Soluble").

  • Elevated Temperature Assessment: For vials where the compound is not fully soluble, place them in a heated block or oil bath. Increase the temperature in increments (e.g., to 50 °C, then 80 °C), stirring at each step. Record the temperature at which full dissolution occurs, if at all.

  • Analysis: Review your results to identify the solvent(s) that provide solubility under your desired reaction conditions. If only high-boiling point solvents are effective, proceed to Protocol 2.

Protocol 2: Small-Scale Test for a Co-Solvent System

Objective: To determine an effective ratio for a co-solvent mixture.

  • Setup: In a small vial, add the target compound (e.g., 20 mg).

  • Bulk Solvent: Add the primary, lower-boiling point solvent (e.g., 1.0 mL of Toluene). Stir the resulting suspension.

  • Co-Solvent Titration: While stirring, add the high-polarity co-solvent (e.g., DMF) dropwise (e.g., 20 µL at a time) until the solid completely dissolves.

  • Calculation: Note the total volume of co-solvent required. This provides an approximate ratio needed to achieve a homogeneous solution for your larger-scale reaction. It is often beneficial to use a slight excess of the co-solvent in the full-scale reaction to ensure complete dissolution.

References
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. Available at: [Link]

  • Lesher, G. Y., & Gruett, M. D. (1969). U.S. Patent No. 3,429,887. Washington, DC: U.S. Patent and Trademark Office.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Nowak, I., & Golebiewski, M. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(11), 3163. Available at: [Link]

  • Chavan, V. A., et al. (2022). Green Methods for the Synthesis of Bioactive Heterocycles. In Green Chemistry. IntechOpen. Available at: [Link]

  • Wang, Z., et al. (2023). Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. The Journal of Organic Chemistry, 88(9), 5776–5786. Available at: [Link]

  • NextSDS. (n.d.). Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]

  • Idemitsu Kosan Co., Ltd. (2014). WO Patent No. 2014/069674 A1. World Intellectual Property Organization.
  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4934. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Singh, S., & Srivastava, S. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]

  • Parve, S. (2021). Improving solubility and supersaturation of poorly soluble drugs using solid dispersions based on natural polymers and mixtures. University of Bonn. Available at: [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available at: [Link]

  • Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2567-2571. Available at: [Link]

  • El-Gazzar, A. A., et al. (2014). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o59. Available at: [Link]

  • Al-Mulla, A. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(42), 29759-29787. Available at: [Link]

  • Suryawanshi, M. R., & Dupade, D. D. (2020). Synthesis and Antibacterial Activity of Some Compounds of 1,8-Naphthyridine-3-Carboxamide. International Journal of Pharmaceutical Sciences and Research, 11(5), 2374-79. Available at: [Link]

  • Almurshedi, A. S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(17), 5435. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]

  • Fürstner, A., et al. (2001). Ethyl 5-Chloro-3-Phenylindole-2-Carboxylate. Organic Syntheses, 78, 226. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Debromination in Cross-Coupling of 6-Bromo-1,8-Naphthyridines

Welcome to the Advanced Troubleshooting Guide for heteroaryl cross-coupling. As drug development increasingly relies on complex, electron-deficient nitrogen heterocycles like 1,8-naphthyridines, researchers frequently en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for heteroaryl cross-coupling. As drug development increasingly relies on complex, electron-deficient nitrogen heterocycles like 1,8-naphthyridines, researchers frequently encounter severe hydrodebromination (protodehalogenation) during palladium- or nickel-catalyzed cross-coupling reactions.

This guide provides a deep mechanistic analysis, quantitative optimization strategies, and self-validating protocols to help you eliminate this critical side reaction.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Understanding the causality behind debromination is the first step to preventing it. The following FAQs address the fundamental chemical logic governing this side reaction.

Q1: Why is 6-bromo-1,8-naphthyridine exceptionally prone to debromination compared to standard aryl bromides? A1: 1,8-Naphthyridines are highly electron-deficient heterocycles. While this facilitates rapid oxidative addition of the Pd(0) catalyst into the C–Br bond, it also renders the resulting Ar–Pd(II)–Br intermediate highly electrophilic. If the subsequent transmetalation step is slow, this intermediate has a prolonged lifetime. During this window, it becomes highly susceptible to hydride transfer from protic sources (moisture, alcohols) or via β -hydride elimination from alkoxide bases. The resulting Ar–Pd(II)–H species undergoes rapid, irreversible reductive elimination to yield the debrominated byproduct (Ar–H)[1].

Q2: How do my choice of base and solvent dictate the reaction pathway? A2: Strong bases (e.g., NaOtBu, NaOH) and protic solvents (e.g., ethanol, water) act as direct or indirect hydride donors[1]. To shut down the debromination pathway, you must eliminate these hydride sources. Switching to mild, anhydrous bases (e.g., K₃PO₄, CsF) and strictly anhydrous, aprotic solvents (e.g., 1,4-dioxane, toluene) is critical for electron-deficient substrates[2].

Q3: Can ligand selection kinetically outcompete the debromination side reaction? A3: Yes. The key is to accelerate the productive catalytic cycle—specifically transmetalation and reductive elimination—so that the Ar–Pd(II)–Br intermediate is consumed before it can undergo hydride transfer. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are highly effective at promoting reductive elimination and suppressing the formation of palladium-hydride species[2]. Furthermore, lowering the reaction temperature can selectively disfavor the debromination pathway, which typically possesses a higher activation energy than the desired coupling[2].

Q4: If Suzuki-Miyaura coupling remains problematic, are there alternative methodologies? A4: If Pd-catalyzed methods fail, Nickel-catalyzed cross-electrophile coupling (XEC) is a powerful alternative. However, traditional XEC utilizes zinc dust as a reductant, which generates soluble Zn(II) salts that form protolytically sensitive arylzinc intermediates, leading to proto-debromination. To prevent this, replace zinc with a mild organic reductant like tetrakis(dimethylamino)ethylene (TDAE), which has been proven to suppress debromination in heteroaryl XEC[3].

Mechanistic Pathway of Debromination

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Ar-Pd(II)-Br (Electrophilic) OxAdd->PdII Transmet Transmetalation PdII->Transmet Productive Hydride Hydride Transfer (Protic Source) PdII->Hydride Side Reaction RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product PdH Ar-Pd(II)-H Hydride->PdH PdH->Pd0 Debrom Ar-H Byproduct PdH->Debrom

Caption: Catalytic cycle showing divergence into the debromination pathway. (Max Width: 760px)

Part 2: Quantitative Condition Screening

The table below summarizes the empirical impact of various reaction parameters on the ratio of desired cross-coupled product to the debrominated byproduct for 6-bromo-1,8-naphthyridines.

LigandBaseSolvent SystemTemperatureProduct : DebrominationOutcome Classification
PPh₃Na₂CO₃EtOH / H₂O (4:1)80 °C10 : 90Severe Debromination
dppfK₂CO₃DMF (Wet)100 °C40 : 60Moderate Debromination
SPhosK₃PO₄Toluene (Anhydrous)80 °C85 : 15Good Conversion
XPhos CsF 1,4-Dioxane (Anhydrous) 60 °C 95 : 5 Optimal / Suppressed

Part 3: Self-Validating Experimental Protocol

To ensure reliability, this optimized Suzuki-Miyaura protocol incorporates In-Process Controls (IPCs) that act as a self-validating system. If the validation criteria at Step 4 are not met, the protocol dictates immediate corrective action, preventing the waste of valuable starting materials.

Objective: Cross-coupling of 6-bromo-1,8-naphthyridine with an arylboronic acid while suppressing hydrodebromination.

Step 1: Preparation of Anhydrous Environment

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add 6-bromo-1,8-naphthyridine (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv). Causality note: CsF provides mild, anhydrous activation of the boronic acid without acting as a hydride source.

Step 2: Catalyst/Ligand Pre-activation

  • In a separate argon-purged vial, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane.

  • Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow, indicating the formation of the active L₂Pd(0) species.

Step 3: Reagent Addition & Reaction Execution

  • Transfer the pre-activated catalyst solution to the Schlenk flask containing the starting materials.

  • Seal the flask and heat to 60 °C. Causality note: Lowering the temperature from the standard 80-100 °C disfavors the higher-activation-energy debromination pathway.

Step 4: Self-Validation Check (In-Process Control)

  • Action: At exactly 45 minutes, withdraw a 10 µL aliquot under Argon, quench into 1 mL of cold acetonitrile, and analyze via LC-MS.

  • Validation Criteria: Calculate the ratio of the Product mass ( M+H ) to the Debrominated mass ( M−79+H ).

  • Decision Gate:

    • If Ratio is >15:1 : The system is validated. Continue heating until starting material is consumed.

    • If Ratio is <15:1 : Halt heating immediately. The system has failed validation, indicating the presence of a hydride source (likely moisture). Discard, re-dry all reagents (especially the boronic acid, which may have formed boroxines and trapped water), and restart.

Step 5: Work-up

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts.

  • Concentrate in vacuo and purify via flash chromatography.

Part 4: Troubleshooting Workflow

Troubleshooting Start High Debromination? CheckSolvent Protic Solvents? Start->CheckSolvent SwitchSolvent Use Anhydrous Dioxane CheckSolvent->SwitchSolvent Yes CheckBase Strong Bases? CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Use Mild K3PO4/CsF CheckBase->SwitchBase Yes CheckLigand Standard Ligands? CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Use XPhos/SPhos CheckLigand->SwitchLigand Yes Success Reaction Optimized CheckLigand->Success No SwitchLigand->Success

Caption: Step-by-step logic workflow to systematically eliminate debromination. (Max Width: 760px)

References

  • "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio." PMC - National Institutes of Health.[Link]

Sources

Troubleshooting

optimizing regioselectivity in ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate reactions

Welcome to the technical support and methodology center for ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate . This guide is engineered for drug development professionals and synthetic chemists who need to harness...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and methodology center for ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate . This guide is engineered for drug development professionals and synthetic chemists who need to harness the orthogonal reactivity of this highly functionalized heterocyclic scaffold.

By understanding the distinct electronic and thermodynamic environments of the C-2 chlorine and C-6 bromine atoms, researchers can achieve precise regiocontrol in both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Mechanistic Principles: The Causality of Orthogonal Reactivity

To achieve absolute regioselectivity, one must understand the underlying physical chemistry of the 1,8-naphthyridine system:

  • C-2 Position (Chlorine): This site is kinetically activated for SNAr. The adjacent pyridine-like nitrogen atom is highly electronegative, which stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack[1]. The presence of the electron-withdrawing ethyl ester at C-3 further depletes electron density at C-2, making it an exceptional electrophile.

  • C-6 Position (Bromine): This site is thermodynamically primed for palladium-catalyzed cross-coupling. The carbon-bromine (C-Br) bond dissociation energy is approximately 276 kJ/mol, which is significantly weaker than the carbon-chlorine (C-Cl) bond (~339 kJ/mol)[2]. Consequently, a Pd(0) catalyst will undergo oxidative addition at the C-Br bond at a much faster rate than at the C-Cl bond, provided the catalyst system is appropriately tuned.

OrthogonalReactivity cluster_0 Pathway A: SNAr cluster_1 Pathway B: Cross-Coupling SM Ethyl 6-bromo-2-chloro- 1,8-naphthyridine-3-carboxylate SNAr Nucleophilic Attack (Amines, Alkoxides) SM->SNAr Activated C-Cl Bond (Adjacent to N) PdCC Pd(0) Oxidative Addition (Suzuki, Buchwald) SM->PdCC Weaker C-Br Bond (Lower BDE) ProdA C-2 Substituted 6-Bromo Product SNAr->ProdA ProdB C-6 Substituted 2-Chloro Product PdCC->ProdB

Fig 1: Orthogonal reactivity map of the 1,8-naphthyridine scaffold.

Frequently Asked Questions (FAQs)

Q: Why am I seeing dehalogenation at the C-6 position during my SNAr reaction at C-2? A: This typically occurs when using highly basic, hard nucleophiles (like primary alkoxides) at elevated temperatures (>80°C). The strong base can initiate a halogen-metal exchange or radical-mediated reduction of the weaker C-Br bond. Solution: Lower the reaction temperature to 25–40°C. The C-2 position is highly activated by the C-3 ester; therefore, forcing conditions are unnecessary for SNAr.

Q: During Suzuki-Miyaura coupling at C-6, I am isolating a mixture of mono-coupled (C-6) and bis-coupled (C-2 and C-6) products. How do I prevent C-2 insertion? A: Loss of regioselectivity in cross-coupling is caused by over-active catalyst systems or excessive heat[3]. Electron-rich, bulky phosphine ligands (like XPhos or SPhos) are designed to force oxidative addition into stubborn C-Cl bonds. If you use these ligands, the Pd(0) species will couple the C-6 bromine and immediately proceed to couple the C-2 chlorine. Solution: Downgrade your catalyst's oxidative power. Use a simpler ligand system like Pd(PPh₃)₄, strictly limit your boronic acid to 1.05 equivalents, and keep the reaction temperature below 75°C.

Q: Can I perform the cross-coupling at C-6 first, and the SNAr at C-2 second? A: Yes, this is a highly reliable sequence. By replacing the C-6 bromine with an aryl or alkyl group first, you eliminate the risk of competitive cross-coupling later. The C-2 chlorine remains perfectly intact for a subsequent SNAr reaction, as Pd(PPh₃)₄ at mild temperatures will not touch the C-2 chloride[2].

Quantitative Data: Catalyst Optimization for Regioselectivity

The following table summarizes the causal relationship between catalyst selection, temperature, and regioselectivity during the Suzuki-Miyaura coupling of the naphthyridine scaffold.

Catalyst SystemLigand TypeTemp (°C)Ar-B(OH)₂ (Equiv)C-6 Mono-Coupled YieldBis-Coupled (C-2 & C-6)Causality / Insight
Pd(PPh₃)₄ (5 mol%)Basic (PPh₃)701.0588% < 2%Mild oxidative power respects the C-Cl BDE barrier.
Pd(dppf)Cl₂ (5 mol%)Bidentate801.1075% 10%Slight increase in C-Cl insertion due to bidentate bite angle.
Pd(OAc)₂ (2 mol%)SPhos801.2045% 40%Electron-rich ligand lowers the activation energy for C-Cl insertion.
Pd₂(dba)₃ (2 mol%)XPhos1002.005% 90% Forcing conditions and highly active ligand completely override orthogonal selectivity.

Self-Validating Experimental Protocols & Troubleshooting

Protocol A: Regioselective SNAr at the C-2 Position (Amination)

This protocol is designed to quantitatively displace the C-2 chloride while preserving the C-6 bromide for downstream functionalization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous THF (0.2 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol) followed by the amine nucleophile (1.05 equiv, 1.05 mmol) dropwise at 0°C.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 2–4 hours.

  • Validation Checkpoint (Self-Validating System): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success: You should observe a mass shift of [M + Nucleophile - 35.5 (Cl)].

    • Failure: If you observe [M + Nucleophile - 79.9 (Br)], your nucleophile is attacking the wrong position. Immediately halt the reaction and switch to a less polar solvent (e.g., DCM).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting Guide for Protocol A:

Observed Issue Root Cause Immediate Solution
Incomplete Conversion Nucleophile is too sterically hindered. Elevate temperature to 40°C max. Do not exceed 50°C to protect C-Br.

| Ester Hydrolysis | Presence of water and strong base. | Ensure THF is strictly anhydrous; avoid using NaOH/KOH as the base. |

Protocol B: Regioselective Suzuki-Miyaura Coupling at the C-6 Position

This protocol leverages the lower bond dissociation energy of the C-Br bond to selectively couple an aryl group at C-6, leaving the C-2 chlorine intact[2].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the naphthyridine starting material (1.0 equiv, 1.0 mmol), arylboronic acid (1.05 equiv, 1.05 mmol), and finely milled K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 ratio, 0.1 M total concentration) via syringe.

  • Reaction Execution: Heat the mixture in an oil bath at exactly 70°C for 6–8 hours.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC (UV active). The reaction must be stopped the moment the starting material is consumed. Prolonged heating after the C-Br bond is consumed will force the catalyst to begin inserting into the C-Cl bond, ruining your regioselectivity.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with water/EtOAc, and purify the organic layer via column chromatography.

Troubleshooting Guide for Protocol B:

Observed Issue Root Cause Immediate Solution
High Bis-Coupling Yield Boronic acid excess or temperature too high. Strictly weigh Ar-B(OH)₂ to 1.05 equiv. Calibrate oil bath to ensure it does not exceed 70°C.
Protodeboronation of Ar-B(OH)₂ Boronic acid degrades before coupling. Add the boronic acid in two batches (0.6 equiv initially, 0.45 equiv after 2 hours).

| Catalyst Crashing (Black Precipitate) | Oxygen ingress or catalyst degradation. | Ensure rigorous degassing of Toluene/H₂O via freeze-pump-thaw method. |

References

  • C. Burnouf et al. "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors." Journal of Medicinal Chemistry, 2000. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate . The rigid, highly functionalized nature of the 1,8-naphthyridine core presents unique chromatographic challenges, including poor solubility, susceptibility to nucleophilic degradation, and co-elution with structurally similar synthetic byproducts.

Quantitative Physicochemical & Impurity Profiling

Before initiating any purification workflow, it is critical to understand the physicochemical parameters of the target molecule and its common impurities. The highly conjugated, planar nature of the naphthyridine core drives strong intermolecular π -stacking, which directly impacts solubility and column loading strategies.

Table 1: Physicochemical Properties of the Naphthyridine Core

Property Quantitative Value Reference
Molecular Formula C₁₁H₈BrClN₂O₂ [1]
Monoisotopic Mass 313.94577 Da [1]
Topological Polar Surface Area (PSA) ~25.8 Ų (Core Estimate) [2]

| XLogP3 | ~3.05 (Core Estimate) |[2] |

Table 2: Common Impurities Profile & Chromatographic Impact | Impurity Type | Structural Deviation | Causality / Origin | Chromatographic Impact | | :--- | :--- | :--- | :--- | | Dehalogenated Analogs | Loss of 6-bromo or 2-chloro | Incomplete halogenation or reductive debromination during upstream synthesis. | Δ Rf < 0.05 on normal phase silica; requires shape-selective stationary phases[3]. | | Hydrolysis Products | 2-hydroxy or 3-carboxylic acid | Nucleophilic attack ( SN​Ar ) by trace moisture on the highly activated 2-chloro position. | Highly polar ( Δ Rf > 0.3); streaks heavily on standard normal-phase TLC. | | Regioisomers | 7-bromo or 4-chloro isomers | Non-selective halogenation of the naphthyridine rings. | Co-elutes completely; requires selective crystallization for removal. |

Troubleshooting Guide & FAQs

Q1: Why does my target compound co-elute with its dehalogenated impurity on standard silica gel, even with a shallow solvent gradient? A1:

  • Causality: Halogenated naphthyridines and their dehalogenated counterparts share nearly identical dipole moments and hydrogen-bonding profiles. Standard normal-phase silica gel separates primarily by polarity, rendering it ineffective for resolving these specific analogs[3].

  • Solution: Switch to a reversed-phase Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These columns exploit π−π interactions and shape selectivity, allowing the stationary phase to differentiate the electron-deficient brominated ring from the electron-rich dehalogenated ring[3].

Q2: During purification, I am observing significant degradation, specifically the loss of the 2-chloro group. How can I prevent this? A2:

  • Causality: The 2-position of the 1,8-naphthyridine ring is highly activated toward nucleophilic aromatic substitution ( SN​Ar ). The mildly acidic nature of standard silica gel, combined with trace moisture in the mobile phase, catalyzes the hydrolysis of the 2-chloro group into a 2-hydroxy (or 1,8-naphthyridin-2-one) derivative.

  • Solution: Buffer your silica gel by pre-flushing the column with 1% triethylamine (TEA) in hexanes, or switch to neutral alumina. Ensure all mobile phase solvents are strictly anhydrous.

Q3: My crude mixture is highly insoluble in standard loading solvents like dichloromethane (DCM) or ethyl acetate. How should I load it onto the column without causing band broadening? A3:

  • Causality: The planar, rigid structure of the 1,8-naphthyridine core promotes strong intermolecular π -stacking, drastically reducing solubility in non-polar or moderately polar solvents. Liquid injection of a suspension will cause the compound to precipitate at the column head, ruining resolution.

  • Solution: Implement a dry-loading protocol using Celite. Dissolve the crude in a larger volume of a polar aprotic solvent (e.g., THF), add Celite, and evaporate to a free-flowing powder before loading[4].

Step-by-Step Experimental Protocols

Protocol A: Dry-Loading Flash Chromatography for Insoluble Naphthyridines

This protocol ensures high-resolution separation for compounds prone to π -stacking aggregation.

  • Dissolution: Dissolve 1.0 g of crude ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate in 20 mL of Tetrahydrofuran (THF).

    • Causality: THF effectively disrupts intermolecular π -stacking, ensuring complete dissolution of the rigid core.

  • Adsorption: Add 2.5 g of Celite 545 to the homogeneous solution[4].

    • Causality: Celite provides a highly porous, inert surface area for the compound to disperse, preventing aggregation upon solvent removal.

  • Evaporation: Remove the solvent via rotary evaporation (30 °C, 20 mmHg) until a completely dry, free-flowing powder is obtained[4].

    • Self-Validation: Shake the flask. If the powder clumps or sticks to the glass, residual solvent remains. Re-evaporate until perfectly free-flowing, as residual THF will cause severe band broadening.

  • Column Packing: Pack a flash column with 84 g of dry silica gel and equilibrate with the initial mobile phase (e.g., 19:1 Hexanes:EtOAc)[4].

  • Loading: Evenly distribute the dry-loaded Celite powder onto the flat silica bed. Top with a 2 cm protective layer of anhydrous Na2​SO4​ [4].

    • Causality: The Na2​SO4​ layer protects the sample band from physical disturbance when adding the mobile phase, ensuring a perfectly horizontal elution band.

  • Elution: Elute using a gradient of Hexanes/EtOAc, monitoring the eluent at 235 nm or 254 nm[5].

Protocol B: Base-Assisted Recrystallization for Trace Halogen Removal

Use this protocol to remove trace regioisomers and residual acidic halides.

  • Dissolution: Place the semi-pure chromatographic fractions in a round-bottom flask and add a minimal amount of hot toluene until the solid just dissolves.

  • Neutralization: Add a catalytic amount of solid, anhydrous K2​CO3​ .

    • Causality: Residual hydrogen bromide (HBr) or bromine from the upstream synthesis can co-crystallize or degrade the product. The non-nucleophilic base neutralizes these acidic impurities without attacking the 2-chloro position[3].

  • Crystallization: Slowly add hexanes (anti-solvent) dropwise until the solution becomes slightly cloudy. Allow the mixture to cool to room temperature slowly over 2 hours.

    • Causality: Slow cooling selectively builds the crystal lattice of the target compound, thermodynamically excluding structurally mismatched regioisomers.

  • Isolation: Filter the crystals and wash with ice-cold hexanes.

    • Self-Validation: Analyze the mother liquor via LC-MS. A successful recrystallization will show an enrichment of dehalogenated and regioisomer impurities in the filtrate, confirming the purity of the isolated crystals.

Purification Decision Workflow

PurificationWorkflow N1 Crude Ethyl 6-bromo-2-chloro- 1,8-naphthyridine-3-carboxylate N2 Solubility in Loading Solvent (DCM/EtOAc)? N1->N2 N3 Dry Loading on Celite (Evaporate from THF) N2->N3 Low (<50 mg/mL) N4 Direct Liquid Injection N2->N4 High (>50 mg/mL) N5 Flash Chromatography (Neutral Silica, Anhydrous) N3->N5 N4->N5 N6 Dehalogenated Impurities Co-eluting? N5->N6 N7 Reverse Phase Purification (PFP / Phenyl-Hexyl Column) N6->N7 Yes N8 Base-Assisted Recrystallization (Toluene/Hexane + K2CO3) N6->N8 No N7->N8 N9 Pure Target Compound (>98% Purity) N8->N9

Purification workflow for ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate.

References

  • "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025, 102, 276–302. Available at: [Link]

  • "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry." LCGC International / Chromatography Online, 2026. Available at: [Link]

  • "C11H8BrClN2O2 - Explore." PubChemLite, 2026. Available at: [Link]

Sources

Troubleshooting

Technisches Support-Center: Stabilität von Ethyl-6-brom-2-chlor-1,8-naphthyridin-3-carboxylat unter basischen Bedingungen

Answering in German as the user prompt is in German. Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Handbuch bietet detaillierte technische Anleitungen und Lösungen für häufig auftreten...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as the user prompt is in German.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet detaillierte technische Anleitungen und Lösungen für häufig auftretende Probleme bei der Arbeit mit Ethyl-6-brom-2-chlor-1,8-naphthyridin-3-carboxylat unter basischen Bedingungen. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen ein tiefgreifendes Verständnis der Reaktionsdynamik dieser Verbindung zu vermitteln, damit Sie Ihre Experimente erfolgreich planen und durchführen können.

Übersicht über die Reaktivität

Ethyl-6-brom-2-chlor-1,8-naphthyridin-3-carboxylat ist ein multifunktionelles Molekül, das unter basischen Bedingungen mehrere konkurrierende Reaktionswege eingehen kann. Die beiden primären Reaktionsstellen sind der Ethylester an der C3-Position und die beiden Halogensubstituenten an den C2- und C6-Positionen. Das Verständnis der relativen Reaktivität dieser Stellen ist entscheidend für die Kontrolle des Reaktionsergebnisses.

Die Hauptreaktionen, die unter basischen Bedingungen auftreten können, sind:

  • Verseifung (Esterhydrolyse): Die Hydrolyse des Ethylesters zur entsprechenden Carbonsäure. Dies ist oft eine unerwünschte Nebenreaktion, kann aber auch das Ziel der Synthese sein.

  • Nukleophile aromatische Substitution (SNAr): Der Austausch des Chlor- oder Bromatoms durch ein Nukleophil. Die Reaktivität der Halogene wird stark von ihrer Position auf dem elektronisch armen 1,8-Naphthyridinring beeinflusst.

Reaktions-Triage: Welches Ergebnis ist zu erwarten?

Bevor Sie mit Ihrem Experiment beginnen, nutzen Sie diese Anleitung, um das wahrscheinlichste Ergebnis basierend auf Ihren Reaktionsbedingungen abzuschätzen.

  • Starke wässrige Basen (z. B. NaOH, KOH in Wasser/Alkohol-Mischungen): Unter diesen Bedingungen ist die Verseifung des Esters die vorherrschende Reaktion. Starke Hydroxid-Konzentrationen und protische Lösungsmittel begünstigen den schnellen Angriff auf die Ester-Carbonylgruppe.[1]

  • Schwächere anorganische Basen in aprotischen Lösungsmitteln (z. B. K2CO3, Cs2CO3 in DMF, Acetonitril): Diese Bedingungen begünstigen die nukleophile aromatische Substitution (SNAr) , insbesondere wenn ein gutes Nukleophil vorhanden ist. Die Verseifung kann minimiert werden, insbesondere bei Abwesenheit von Wasser und bei milden Temperaturen.

  • Nukleophile mit eigener Basizität (z. B. Amine, Alkoholate): Hier konkurrieren SNAr und Verseifung. Die Selektivität hängt von der Nukleophilie und Basizität des Reagenzes, der Temperatur und dem Lösungsmittel ab. Starke, harte Nukleophile wie Alkoholate können sowohl die Substitution als auch die Verseifung fördern.

Häufig gestellte Fragen (FAQs) und Fehlerbehebung

FAQ 1: Unerwünschte Esterhydrolyse (Verseifung)

Frage: Ich versuche, eine SNAr-Reaktion mit einem Nukleophil durchzuführen, aber ich isoliere hauptsächlich die Carbonsäure. Was passiert hier und wie kann ich das verhindern?

Antwort: Sie beobachten die basische Hydrolyse, auch Verseifung genannt, Ihres Ethylesters.[1] Dies geschieht, wenn Hydroxidionen (entweder direkt zugegeben oder in situ durch Reaktion Ihrer Base mit Spuren von Wasser gebildet) die Estergruppe angreifen. Dieser Prozess ist unter basischen Bedingungen oft schneller als die SNAr-Reaktion und ist im Wesentlichen irreversibel, da das gebildete Carboxylat-Anion nicht mehr reaktiv für eine Rückreaktion ist.

Lösungsstrategien zur Minimierung der Verseifung:

  • Wahl der Base und des Lösungsmittels:

    • Verwenden Sie eine nicht-nukleophile, wasserfreie Base wie Kaliumcarbonat (K2CO3) oder Cäsiumcarbonat (Cs2CO3). Diese Basen sind ausreichend, um viele Nukleophile zu deprotonieren, ohne signifikante Mengen an Hydroxidionen zu erzeugen.

    • Arbeiten Sie in streng wasserfreien aprotischen Lösungsmitteln wie DMF, DMSO, Acetonitril oder THF. Trocknen Sie Ihre Lösungsmittel vor Gebrauch sorgfältig.

  • Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die für die SNAr-Reaktion erforderlich ist. Die Verseifung hat, wie viele Reaktionen, eine positive Temperaturabhängigkeit.

  • Reaktionszeit: Überwachen Sie die Reaktion sorgfältig (z. B. mittels DC oder LC-MS) und beenden Sie sie, sobald der Ausgangsstoff verbraucht ist, um die Kontaktzeit mit den basischen Bedingungen zu minimieren.

Experimentelles Protokoll zur Minimierung der Verseifung bei SNAr:

  • Trocknen Sie einen Rundkolben unter Vakuum oder im Ofen und lassen Sie ihn unter einer inerten Atmosphäre (Argon oder Stickstoff) abkühlen.

  • Geben Sie das Nukleophil (1,1 Äquivalente) und wasserfreies K2CO3 (2,0 Äquivalente) in den Kolben.

  • Fügen Sie wasserfreies DMF hinzu.

  • Geben Sie Ethyl-6-brom-2-chlor-1,8-naphthyridin-3-carboxylat (1,0 Äquivalent) zu der gerührten Suspension.

  • Erwärmen Sie die Reaktion auf die gewünschte Temperatur (z. B. 60–80 °C) und überwachen Sie den Fortschritt.

  • Arbeiten Sie die Reaktion nach Beendigung wie gewohnt auf.

FAQ 2: Selektivität der nukleophilen aromatischen Substitution (SNAr)

Frage: Welches Halogen wird eher substituiert, das 2-Chlor- oder das 6-Bromatom?

Antwort: Das 2-Chloratom ist wesentlich reaktiver gegenüber einer nukleophilen aromatischen Substitution. Dies liegt an der elektronischen Struktur des 1,8-Naphthyridinrings.

Chemische Begründung: Der 1,8-Naphthyridinring ist ein elektronendefizientes Heteroaromatensystem. Die Stickstoffatome ziehen Elektronendichte aus dem Ringsystem ab, was den Ring anfällig für den Angriff von Nukleophilen macht. Die Positionen, die am stärksten aktiviert sind, sind die ortho- und para-Positionen relativ zu den Stickstoffatomen (Positionen 2, 4, 5 und 7).

  • C2-Position (Chlor): Diese Position ist ortho zum Stickstoffatom an Position 1 und para zum Stickstoffatom an Position 8. Ein nukleophiler Angriff an C2 führt zu einem negativ geladenen Meisenheimer-Komplex, bei dem die negative Ladung effektiv über beide Stickstoffatome delokalisiert werden kann. Diese starke Resonanzstabilisierung senkt die Aktivierungsenergie für den Angriff erheblich.

  • C6-Position (Brom): Diese Position ist meta zu beiden Stickstoffatomen. Ein Angriff an dieser Position erlaubt keine direkte Resonanzstabilisierung der negativen Ladung durch die Stickstoffatome.

Daher ist die Aktivierung an der C2-Position weitaus größer als an der C6-Position, was zu einer hohen Selektivität für die Substitution des Chlors führt.

DOT-Diagramm: Konkurrierende Reaktionswege

G cluster_start Ausgangsmaterial cluster_conditions Reaktionsbedingungen cluster_products Mögliche Produkte start Ethyl-6-brom-2-chlor- 1,8-naphthyridin-3-carboxylat cond1 Starke Base (z.B. NaOH) in protischem Lsgm. start->cond1 Angriff von OH- cond2 Nukleophil / Schwache Base in aprotischem Lsgm. start->cond2 Angriff von Nu- prod1 Verseifungsprodukt (Carbonsäure) cond1->prod1  Hauptweg cond2->prod1  Nebenreaktion (falls Wasser vorhanden) prod2 C2-substituiertes Produkt (S_NAr) cond2->prod2  Hauptweg (C2-Aktivierung) prod3 C6-substituiertes Produkt (S_NAr, sehr unwahrscheinlich) cond2->prod3  Nebenweg (vernachlässigbar)

Abbildung 1: Konkurrierende Reaktionswege für Ethyl-6-brom-2-chlor-1,8-naphthyridin-3-carboxylat unter verschiedenen basischen Bedingungen.

FAQ 3: Selektive Substitution an der C2-Position

Frage: Wie kann ich das 2-Chloratom selektiv substituieren, ohne das 6-Bromatom und die Estergruppe zu beeinflussen?

Antwort: Dies ist das häufigste und am leichtesten zu erreichende Ziel. Die hohe Reaktivität der C2-Position ermöglicht eine selektive Substitution unter relativ milden Bedingungen, die die Estergruppe intakt lassen.

Optimierte Bedingungen für selektive C2-Substitution:

  • Nukleophile: Amine (z. B. primäre und sekundäre aliphatische Amine, Aniline), Alkoholate (z. B. Natriummethoxid, Natriumethoxid) und Thiolate (z. B. Natriumthiophenolat) sind gut geeignet.

  • Base: Wenn das Nukleophil nicht seine eigene Base ist (z. B. ein Thiol), verwenden Sie eine milde, nicht-nukleophile Base wie K2CO3. Für Alkoholate wird die Base in stöchiometrischen Mengen verwendet.

  • Lösungsmittel: Aprotische polare Lösungsmittel wie DMF, DMSO oder NMP sind ideal, da sie die SNAr-Reaktion beschleunigen. Für Reaktionen mit Alkoholaten kann der entsprechende Alkohol als Lösungsmittel dienen.

  • Temperatur: Die Reaktionen laufen oft bei Temperaturen zwischen Raumtemperatur und 100 °C ab. Beginnen Sie bei einer niedrigeren Temperatur und erwärmen Sie langsam, falls die Reaktion zu langsam ist.

Tabelle 1: Leitfaden zur Auswahl der Bedingungen für selektive C2-Substitution

Nukleophil-KlasseTypische BaseLösungsmittelTypische TemperaturAnmerkungen
AmineÜberschuss des Amins oder K2CO3DMF, NMP, Dioxan60–120 °CDie Reaktion verläuft in der Regel sauber.
AlkoholeNaH, K2CO3, Cs2CO3THF, DMF25–80 °CDas Alkoholat muss zuerst in situ hergestellt werden.
ThioleK2CO3, Et3NDMF, Acetonitril25–60 °CThiolate sind sehr starke Nukleophile; die Reaktionen sind oft schnell.

Leitfaden zur Fehlerbehebung

Problem 1: Gemischte Produkte (Verseifung und SNAr)

Symptom: Ihre Reaktion liefert eine Mischung aus dem C2-substituierten Ester, der C2-substituierten Carbonsäure und nicht umgesetztem Ausgangsmaterial.

Mögliche Ursachen und Lösungen:

UrsacheLösung
Wasser im System Trocknen Sie alle Lösungsmittel, Reagenzien und Glasgeräte gründlich. Führen Sie die Reaktion unter einer inerten Atmosphäre durch.
Base ist zu stark/nukleophil Wechseln Sie von NaOH/KOH zu K2CO3 oder einer organischen Base wie DBU (in bestimmten Fällen).
Temperatur ist zu hoch Reduzieren Sie die Reaktionstemperatur. Führen Sie eine Temperaturstudie durch, um den optimalen Punkt zu finden.
Reaktionszeit ist zu lang Überwachen Sie die Reaktion engmaschig und beenden Sie sie, sobald das C2-substituierte Esterprodukt sein Maximum erreicht hat.
Problem 2: Keine Reaktion oder geringer Umsatz

Symptom: Nach längerer Reaktionszeit wird nur wenig oder kein Produkt gebildet.

Mögliche Ursachen und Lösungen:

UrsacheLösung
Nukleophil ist zu schwach Erhöhen Sie die Reaktivität durch Verwendung einer stärkeren Base zur Deprotonierung des Nukleophils. Wechseln Sie zu einem polareren aprotischen Lösungsmittel (z. B. von THF zu DMF oder DMSO).
Temperatur ist zu niedrig Erhöhen Sie schrittweise die Reaktionstemperatur. Beachten Sie, dass dies die Verseifung begünstigen kann.
Unzureichende Basizität Stellen Sie sicher, dass genügend Base vorhanden ist, um das Nukleophil vollständig zu aktivieren und eventuell entstehendes HCl abzufangen.

DOT-Diagramm: Entscheidungs-Workflow für die Versuchsplanung

G cluster_snar S_NAr-Bedingungen cluster_sapon Verseifungs-Bedingungen start Was ist Ihr synthetisches Ziel? q1 Selektive Substitution des 2-Chloratoms? start->q1 q2 Selektive Hydrolyse des Esters? q1->q2 Nein snar_nuc Wählen Sie Ihr Nukleophil (Amin, Thiol, Alkoholat) q1->snar_nuc Ja sapon_base Wählen Sie eine starke, wässrige Base (z.B. NaOH, KOH, LiOH) q2->sapon_base Ja snar_base Wählen Sie eine milde, nicht-nukleophile Base (z.B. K2CO3, Cs2CO3) snar_solvent Verwenden Sie ein trockenes, aprotisches Lösungsmittel (DMF, DMSO, ACN) snar_base->snar_solvent snar_temp Beginnen Sie bei milder Temperatur (RT - 80°C) snar_solvent->snar_temp snar_outcome Erwartetes Produkt: C2-substituierter Ester snar_temp->snar_outcome snar_nuc->snar_base sapon_solvent Verwenden Sie ein protisches Lösungsmittel (H2O, EtOH, MeOH) sapon_base->sapon_solvent sapon_temp Milde bis moderate Temperatur (RT - 60°C) sapon_solvent->sapon_temp sapon_outcome Erwartetes Produkt: 6-Brom-2-chlor-1,8-naphthyridin- 3-carbonsäure sapon_temp->sapon_outcome

Abbildung 2: Workflow zur Auswahl der Reaktionsbedingungen je nach gewünschtem Produkt.

Referenzen

  • Saleh, M. Y.; Ayoub, A. I. Synthesis of New Derivatives of 2-Chloro-3-Formyl-1,8-Naphthyridine. Eur. J. Chem.2014 , 5, 475-480. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2023 . [Link]

  • Nucleophilic Aromatic Substitution. Master Organic Chemistry, 2018 . [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry, 2022 . [Link]

  • G. W. Gribble, et al. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010 . (Für allgemeine Mechanismen und Prinzipien der SNAr-Reaktion). [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange, 2018 . [Link]

Sources

Optimization

troubleshooting low conversion rates for 1,8-naphthyridine esterification

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the esterific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the esterification of 1,8-naphthyridine derivatives.

1,8-Naphthyridines (the core scaffold of many antibacterial agents and transition-metal ligands) present unique synthetic hurdles. Their strongly electron-withdrawing nitrogen atoms, propensity for metal coordination, and poor solubility often lead to stalled reactions and low conversion rates. This guide provides field-proven, self-validating protocols to troubleshoot and overcome these issues.

Part 1: Diagnostic Workflow

Before altering your reaction parameters, use the following diagnostic logic to identify the root cause of your low conversion.

Troubleshooting Start Low Conversion Detected CheckByproduct Check Crude NMR/TLC for Byproducts Start->CheckByproduct IsUrea High N-acylurea? CheckByproduct->IsUrea AddAcid Add p-TSA catalyst or switch solvent IsUrea->AddAcid Yes IsSolubility Unreacted Starting Material (Poor Solubility)? IsUrea->IsSolubility No ChangeSolvent Use DMF/DMSO or MW Heating IsSolubility->ChangeSolvent Yes

Caption: Diagnostic workflow for 1,8-naphthyridine esterification issues.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing high amounts of N-acylurea and low ester yields during my Steglich esterification? A1: This is a classic mechanistic failure caused by the heterocyclic core. In a standard Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, electron-deficient N-heterocycles facilitate an unwanted O–N acyl migration, converting the highly reactive intermediate into a thermodynamically stable, unreactive N-acylurea[1]. The Fix: Solvents like THF or dioxane exacerbate this migration. Switch your solvent to dichloromethane (DCM) and add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H₂O). The acid protonates the basic nitrogen of the O-acylisourea, forming a strong intramolecular hydrogen bond that locks the conformation and inhibits acyl migration, while simultaneously enhancing the electrophilicity of the carbonyl carbon for DMAP attack[1].

Mechanism Acid 1,8-Naphthyridine Carboxylic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DCC N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl O-N Migration (THF/Dioxane) ActiveEster DMAP Active Ester O_Acyl->ActiveEster DMAP + p-TSA Product Desired Ester ActiveEster->Product Alcohol

Caption: Competing pathways in Steglich esterification of N-heterocycles.

Q2: My 1,8-naphthyridone-3-carboxylic acid is completely insoluble in DCM. How can I proceed with coupling? A2: 1,8-naphthyridone derivatives (the core of drugs like amfonelic acid) exhibit intense intermolecular hydrogen bonding and π-π stacking, rendering them highly insoluble in standard non-polar solvents[2]. Attempting heterogeneous reactions in DCM leads to stalled kinetics. The Fix: Switch to polar aprotic solvents like DMF or NMP. However, standard carbodiimides (DCC/EDC) in DMF can lead to sluggish reactions and moisture-driven hydrolysis. Transition to uronium-based coupling agents (e.g., HATU with DIPEA), which perform exceptionally well in DMF and rapidly convert the acid to an active ester before solubility-driven precipitation can occur.

Q3: Are there alternative catalysts for sterically hindered 1,8-naphthyridine alcohols? A3: Yes. The 1,8-naphthyridine motif is a "privileged" dinucleating ligand; its two nitrogen atoms are perfectly positioned to coordinate with metals[3]. This coordination can poison transition-metal catalysts or sterically block the reaction center. The Fix: Bypass metal catalysts entirely. Utilize N-Heterocyclic Olefins (NHOs) or N-Heterocyclic Carbenes (NHCs) as organocatalysts. NHOs act as strong Brønsted/Lewis bases, significantly enhancing the nucleophilicity of the alcohol for transesterification without being deactivated by the naphthyridine nitrogens[4]. Alternatively, microwave-assisted esterification using N-fluorobenzenesulfonimide (NFSi) provides rapid, quantitative conversion by activating the carbonyl group under thermal microwave conditions[5].

Part 3: Quantitative Data Analysis

To aid in your experimental design, the following table summarizes the expected conversion rates and byproduct risks associated with various coupling conditions for 1,8-naphthyridine esterifications.

Coupling MethodReagentsSolventAdditiveTypical ConversionPrimary Byproduct Risk
Standard Steglich DCC, DMAPTHFNone< 40%High (N-acylurea)
Modified Steglich DCC, DMAPDCMp-TSA·H₂O75 - 85%Low (DCU easily filtered)
Uronium Coupling HATU, DIPEADMFNone> 90%Low (Epimerization if chiral)
Microwave Metal-Free NFSiMeOH / ROHNone> 95%None (Quantitative)

Part 4: Validated Experimental Protocols

Protocol A: Modified Steglich Esterification (Suppression of O-N Acyl Migration)

Use this protocol when working with DCM-soluble 1,8-naphthyridine derivatives to prevent dead-end urea formation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, suspend the 1,8-naphthyridine carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) and p-TSA·H₂O (0.1 equiv). Causality: The p-TSA protonates the basic nitrogen of the transient O-acylisourea, locking its conformation and preventing acyl migration.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise over 15 minutes.

  • Self-Validation Check 1: Maintain stirring at 0 °C for 30 minutes, then warm to room temperature. A white precipitate of dicyclohexylurea (DCU) should become visible, confirming successful O-acylisourea formation.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Self-Validation Check 2: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and analyze the crude mixture via ¹H NMR. Validate completion by confirming the disappearance of the broad carboxylic acid peak (~11.0 ppm) and the appearance of the ester alkoxy protons.

Protocol B: Microwave-Assisted NFSi Esterification

Use this protocol for highly insoluble 1,8-naphthyridines or when rapid, metal-free conversion is required.

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the 1,8-naphthyridine carboxylic acid (1.0 equiv) and the target alcohol (which also serves as the solvent, e.g., methanol, 2.0 mL).

  • Catalyst Addition: Add N-fluorobenzenesulfonimide (NFSi) (7 mol%) as the metal-free catalyst[5].

  • Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation at 120 °C for 30 minutes. Causality: Microwave absorption is highly efficient for polar 1,8-naphthyridine functionalities, rapidly driving the endothermic esterification past steric barriers.

  • Self-Validation Check 1: Cool the vial to room temperature. Spot the mixture on a TLC plate (Ethyl Acetate/Hexane 1:1). Complete consumption of the highly polar baseline starting material indicates a successful reaction.

  • Workup: Evaporate the excess alcohol under reduced pressure. Redissolve the crude residue in EtOAc, wash with water (to remove the water-soluble NFSi catalyst), dry over MgSO₄, and concentrate to yield the pure ester.

Part 5: References

  • Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi-iJyaSpl70XzmvKcWJCdncNBPU1k847WE5JgUttaWeyCPhquL8k49LlYCUJ24b9G_rRGOfFv3gaAVIFOmfjy2A8GRtTjz-NCC8126Hon_pKB0GUo7dY3MZUzAHAinFTyFMgPnQ==]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx9DQMYjtN-hoB7LuEmBX9rnWt21HyERS4eBlEwuBGwM3lqveljnvN4_wu5e70krAV6uMyrxjmlTCdB34fnjiD1GaKro84yHqDnf86nUTX3L66ND9-QckqLAohyld8_6JVCJsjlmHTZbi69azP]

  • Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBTZeCpgCHdwvEJaYvXRWWNJwVoSykzYoaka9O0o8cwBE8zcH_EPsdCDUU0NbxGANWgWiNvw0SfjvIIsLGEJCyNYasugEjYi2rLBXBSbClEZFa5hWLkTSmY3oGC5gOIo0Tq6usy-POlWeT0ZCKoGQ=]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkpGBbWne6Mu3h0YCoBgKRXMvxiKcqytwzjCQFhLOkKgoU3dsK80MozQes6b9x5Wcyui3sbcR0XqBipQ5eMDNtJ7ly0CkWHo7W9f-d8ZFps0m6bAvMbxbemZtZGlU0CBxyNHYo]

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEl4N1PVXXdhWjz364IZkC92EWBcJtLXaoysigkTFsU9GTMkSD-rEZ8kPAQpxpVOLvsAH9tm5r-CIe-V26h1HXdsUbmY-ZNWGvC77biWvsEc1qmAF17TQQcrHwqHQn573BJPPUrs0fqAMPAxq_82EauQ==]

  • Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6JuaWheou_b9OiCMgC0nnGWy_nkjeyJP-rg79QYTd-bKrqmf9wZestQwtnUO5AtRib0PzLPetu46Bnfl1EaaUPYvFtdwuMCWsrNKfPU8lWNKOYH3cTZk0hzMRr88Z9HgVN5ktD-u-sSbdiw==]

Sources

Troubleshooting

Technical Support Center: Optimizing Chemoselective Couplings for Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Welcome to the technical support hub for the functionalization of highly functionalized naphthyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Welcome to the technical support hub for the functionalization of highly functionalized naphthyridine scaffolds. Working with ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate presents a dual challenge: achieving precise chemoselectivity (differentiating the 6-bromo and 2-chloro positions) and optimizing transition-metal catalyst loading to sub-mol% levels for scalable drug development.

This guide synthesizes mechanistic causality with field-validated protocols to help you troubleshoot and optimize your cross-coupling workflows.

Mechanistic Context: The Chemoselectivity Challenge

In standard palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Pd(0) into a C–Br bond is kinetically favored over a C–Cl bond due to lower bond dissociation energy. However, the 1,8-naphthyridine core severely perturbs this intrinsic reactivity. The 2-chloro position is situated α to the ring nitrogen, rendering that carbon highly electrophilic and susceptible to both oxidative addition and uncatalyzed nucleophilic aromatic substitution (S N​ Ar)[1].

To achieve >95% selectivity for the 6-bromo position while simultaneously reducing catalyst loading, the catalytic cycle must be engineered to accelerate the C–Br insertion and rapid reductive elimination before the Pd center can interact with the activated C–Cl bond.

Optimization Workflow

OptimizationWorkflow Substrate 1. Substrate Analysis Evaluate 6-Br vs 2-Cl Reactivity Ligand 2. Ligand Selection Deploy Bulky Phosphines (e.g., XPhos) Substrate->Ligand SolventBase 3. Solvent & Base Tuning Biphasic THF/H2O, Mild Base (K3PO4) Ligand->SolventBase Precatalyst 4. Precatalyst Activation Utilize Pd G3/G4 for Rapid Initiation SolventBase->Precatalyst Loading 5. Loading Optimization Titrate down to 0.1 - 0.5 mol% Precatalyst->Loading Success Optimized Chemoselective Coupling at 6-Position Loading->Success

Caption: Stepwise workflow for optimizing chemoselective Pd-catalyzed couplings on polyhalogenated naphthyridines.

Frequently Asked Questions (FAQs)

Q: Why am I observing a mixture of 6-coupled, 2-coupled, and di-coupled products when using standard Pd(PPh 3​ ) 4​ ? A: Tetrakis(triphenylphosphine)palladium(0) utilizes a relatively small, unhindered ligand (Tolman cone angle 145°). While it inserts into the C–Br bond, the intermediate Pd(II) complex is long-lived enough to undergo unwanted side reactions, and the unhindered Pd(0) can readily insert into the highly activated 2-chloro position[1]. To prevent this, you must use sterically demanding, electron-rich ligands (like XPhos) that enforce rapid reductive elimination and lower the activation barrier for the C–Br insertion at room temperature or mild heating[2].

Q: How do I reduce my palladium loading from 5 mol% to <1 mol% without stalling the reaction? A: High catalyst loadings are often used to compensate for catalyst death (aggregation into inactive Pd black). To drop to <1 mol% (or even ppm levels), you must ensure every palladium atom enters the catalytic cycle efficiently[3]. Switch from traditional Pd(OAc) 2​ /ligand mixtures to Buchwald Generation 3 (G3) or Generation 4 (G4) precatalysts . These complexes are shelf-stable but rapidly activate under mild basic conditions to form the active mono-ligated L-Pd(0) species quantitatively, preventing off-cycle catalyst deactivation.

Q: Does solvent choice impact chemoselectivity on the naphthyridine core? A: Yes, profoundly. Highly polar aprotic solvents (like DMF or NMP) can stabilize charge-separated transition states, inadvertently accelerating oxidative addition into the activated 2-chloro position. Switching to less polar, biphasic systems (e.g., THF/H 2​ O or Toluene/H 2​ O) restricts the reaction to the organic phase where the C–Br bond's intrinsic weakness dictates the kinetics[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst design, loading, and chemoselectivity when coupling ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate with a standard arylboronic acid.

Catalyst SystemLigandSolvent / BaseTemp (°C)Loading (mol%)6-Br Conversion (%)2-Cl Conversion (%)
Pd(PPh 3​ ) 4​ PPh 3​ Toluene / Na 2​ CO 3​ 1005.04535
Pd(OAc) 2​ dppfDioxane / K 2​ CO 3​ 802.0858
XPhos Pd G2XPhosTHF-H 2​ O / K 3​ PO 4​ 401.094< 2
XPhos Pd G3 XPhos THF-H 2​ O / K 3​ PO 4​ 40 0.5 > 98 < 1
XPhos Pd G3XPhosTHF-H 2​ O / K 3​ PO 4​ 400.192< 1

Note: The XPhos Pd G3 system at 0.5 mol% provides the optimal balance of complete conversion and absolute chemoselectivity, avoiding the thermal activation of the C-Cl bond.

Troubleshooting Guide

Issue: Formation of Pd Black (Precipitate) shortly after initiation.
  • Causality: Pd black forms when the active L-Pd(0) species sheds its ligand and aggregates. This happens if the oxidative addition step is starved (e.g., poor substrate solubility) or if oxygen degrades the electron-rich phosphine ligand.

  • Solution: Ensure rigorous deoxygenation of the THF/H 2​ O solvent mixture via sparging with argon for at least 30 minutes prior to addition. Verify that the naphthyridine substrate is fully dissolved before adding the precatalyst.

Issue: Significant protodehalogenation (formation of the 6-H, 2-chloro byproduct).
  • Causality: Protodehalogenation competes with transmetalation. It occurs when the boronic acid is slow to transmetalate, allowing the Pd(II)-aryl intermediate to undergo protonation by water or adventitious moisture.

  • Solution: Increase the nucleophilicity of the boronate by using a stronger base (swap K 2​ CO 3​ for K 3​ PO 4​ ) or switch to an aryltrifluoroborate salt. Ensure the reaction temperature does not exceed 40°C, as higher temperatures accelerate protodeborylation of the coupling partner.

Issue: Reaction stalls at 50% conversion despite active catalyst.
  • Causality: Naphthyridines are excellent bidentate ligands[4]. The coupled product may be chelating the active Pd catalyst, causing product inhibition.

  • Solution: Increase the steric bulk of the ligand (e.g., move from XPhos to tBuXPhos) to prevent the naphthyridine nitrogen atoms from coordinating the metal center.

Validated Experimental Protocol: 0.5 mol% Chemoselective Suzuki Coupling

This self-validating protocol utilizes XPhos Pd G3 to achieve selective coupling at the 6-position while preserving the 2-chloro moiety for downstream functionalization.

Materials Required:

  • Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.00 mmol, 1.0 equiv)

  • Arylboronic acid (1.10 mmol, 1.1 equiv)

  • Potassium phosphate tribasic (K 3​ PO 4​ ) (2.00 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.005 mmol, 0.5 mol%)

  • Degassed THF and Deionized H 2​ O (10:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with the naphthyridine substrate, arylboronic acid, and K 3​ PO 4​ .

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst to the solid mixture. Self-Validation Check: The precatalyst should be a free-flowing, light-yellow powder. If it is dark brown or sticky, it has degraded and will result in high 2-chloro side-reactions.

  • Solvent Introduction: Seal the vial with a PTFE-lined septum cap. Outside the glovebox, inject 5.0 mL of rigorously degassed THF, followed by 0.5 mL of degassed H 2​ O via syringe.

  • Initiation: Stir the biphasic mixture vigorously (800 rpm) at 40°C. Self-Validation Check: Upon heating, the solution should transition to a homogeneous deep orange/red color, indicating the successful generation of the active Pd(0) species. The absence of black precipitate confirms catalyst stability.

  • Monitoring: Stir for 4 hours. Monitor via LC-MS or TLC. The 6-bromo mass should disappear completely, while the 2-chloro mass remains intact.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NH 4​ Cl (10 mL) to quench basicity and remove palladium residues. Extract the aqueous layer once more with EtOAc (10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

References

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes Source: Royal Society of Chemistry (RSC) URL:[Link][1]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: ACS Publications URL:[Link][2]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics Source: Organic Letters - ACS Publications URL:[Link][4]

Sources

Optimization

Technical Support Center: Resolving Co-elution in Column Chromatography of 1,8-Naphthyridine Derivatives

Welcome to the technical support center for the column chromatography of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the column chromatography of 1,8-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with co-elution during the purification of these important N-heterocyclic compounds. The unique electronic and structural properties of 1,8-naphthyridines can often lead to complex separation problems. This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Issues - Understanding and Identifying Co-elution

Q1: What is co-elution, and why is it a significant problem in the chromatography of 1,8-naphthyridine derivatives?

A1: Co-elution occurs when two or more distinct chemical compounds travel through the chromatography column at the same rate, resulting in overlapping peaks in the chromatogram.[1][2] For 1,8-naphthyridine derivatives, which often have a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties, achieving high purity is critical.[3] Co-elution compromises this purity, leading to inaccurate analytical data and potentially confounding biological assay results. The complexity of synthetic reaction mixtures for these derivatives often includes closely related structural isomers, diastereomers, or byproducts with very similar polarities, making them prone to co-elution.

Q2: How can I reliably detect co-elution when my chromatogram shows a single, symmetrical peak?

A2: A symmetrical peak is not a definitive indicator of purity.[4] Advanced detection techniques are often necessary to uncover hidden impurities.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform a "peak purity" analysis by acquiring UV-Vis spectra across the entire peak.[1] If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly suggests the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): Coupling your liquid chromatograph to a mass spectrometer (LC-MS) is a highly effective method for detecting co-elution.[1] By monitoring the mass-to-charge ratio (m/z) across the peak, you can identify if more than one compound is present.

A visual inspection for subtle peak "shoulders" or slight asymmetries can also be an early indicator of a co-elution issue.[4]

Section 2: Method Development & Optimization Strategies

Q3: My 1,8-naphthyridine derivative is co-eluting with a closely related impurity. Where do I start with troubleshooting?

A3: A systematic approach is key. The resolution of two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention (or capacity factor, k').[1][4]

Here's a logical workflow for troubleshooting:

CoElution_Troubleshooting Start Co-elution Observed Check_k Is k' between 1 and 5? Start->Check_k Adjust_Mobile_Phase Adjust Mobile Phase Strength (Weaken to increase k') Check_k->Adjust_Mobile_Phase No Check_Efficiency Are peaks broad? (Low Efficiency) Check_k->Check_Efficiency Yes Adjust_Mobile_Phase->Check_k Improve_Efficiency Improve Efficiency (N) - Use new/better column - Optimize flow rate Check_Efficiency->Improve_Efficiency Yes Selectivity_Issue Selectivity (α) is the primary issue. Check_Efficiency->Selectivity_Issue No Improve_Efficiency->Selectivity_Issue Change_Chemistry Change Separation Chemistry - Different stationary phase - Different organic modifier - Adjust pH/additives Selectivity_Issue->Change_Chemistry End Resolution Achieved Change_Chemistry->End

Caption: A systematic approach to troubleshooting co-elution.

Q4: How does mobile phase composition affect the separation of 1,8-naphthyridine derivatives?

A4: Mobile phase composition is a powerful tool for manipulating selectivity.

  • Organic Modifier: In reversed-phase HPLC (RP-HPLC), acetonitrile and methanol are the most common organic modifiers. Due to their different chemical properties, switching between them can significantly alter selectivity.[1][5] Acetonitrile can participate in π-π interactions, which may be beneficial for separating aromatic compounds like 1,8-naphthyridines.[6]

  • Mobile Phase pH: 1,8-Naphthyridines are basic compounds. The pH of the mobile phase will dictate their ionization state, which in turn dramatically affects their retention and peak shape in RP-HPLC.[7][8] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.[7][9] For basic compounds, a low pH (e.g., pH 2-4 using formic acid or TFA) will protonate the molecule, while a high pH (e.g., pH 8-10, with a suitable buffer and column) will keep it in its neutral form.[8][10]

  • Additives and Buffers: The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for basic compounds by suppressing unwanted interactions with the stationary phase.[11] Buffers are essential for maintaining a stable pH, which is crucial for reproducible retention times.[8]

Q5: When should I consider changing my stationary phase?

A5: If altering the mobile phase does not resolve the co-elution, changing the stationary phase is the next logical step.[2][4] The goal is to introduce a different separation mechanism.

Stationary PhasePrimary Separation MechanismBest For...
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose separation of moderately polar to non-polar compounds.[11]
Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic compounds, offering different selectivity than C18.[1]
Naphthyl-Based Strong π-π interactionsPositional isomers and polycyclic aromatic compounds.[6]
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic interactions and hydrogen bondingPolar compounds, offering enhanced retention and alternative selectivity.[1]
Silica, Amino, or Cyano (Normal Phase) Adsorption (Polar interactions)Separation of isomers and very polar or non-polar compounds not well-retained by RP-HPLC.[11]

Table 1. Common Stationary Phases and Their Applications.

Section 3: Advanced and Alternative Chromatographic Techniques

Q6: My isomeric 1,8-naphthyridine derivatives are still co-eluting despite optimizing my RP-HPLC method. What other techniques can I try?

A6: For challenging separations, especially with isomers, more advanced or alternative techniques are often necessary.

  • Normal-Phase HPLC (NP-HPLC): NP-HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane with an alcohol modifier).[11] This technique is highly effective for separating structural isomers of 1,8-naphthyridines as it separates based on polarity.[11]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[12][13] It is recognized as a "green" alternative to normal-phase LC.[13] SFC offers unique selectivity and is particularly well-suited for the separation of chiral compounds and isomers.[13][14] The low viscosity of the mobile phase allows for faster separations.[14]

  • Chiral HPLC: If your 1,8-naphthyridine derivative is chiral, either due to a stereocenter or axial chirality (atropisomers), chiral HPLC is required to separate the enantiomers.[11][15] This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.[11]

Q7: I'm observing significant peak tailing with my basic 1,8-naphthyridine derivatives. What are the common causes and solutions?

A7: Peak tailing is a common issue with basic compounds and can obscure co-eluting impurities.[16]

  • Cause: Secondary interactions between the basic nitrogen atoms of the 1,8-naphthyridine ring and acidic residual silanol groups on the silica-based stationary phase.[16][17]

  • Solutions:

    • Mobile Phase pH Adjustment: Operate at a low pH (2-3) using an acidic modifier like formic acid or TFA to protonate the analyte and minimize silanol interactions.[11]

    • Use of End-Capped Columns: Modern, high-purity, end-capped columns have fewer residual silanol groups.[18]

    • High pH Conditions: Alternatively, using a high pH mobile phase (pH > 8) with a pH-stable column (e.g., hybrid or polymer-based) can neutralize the silanol groups, improving peak shape.[10]

    • Sample Overload: Injecting too much sample can lead to peak distortion.[16][18] Try reducing the injection volume or sample concentration.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Co-eluting Peaks in RP-HPLC

Objective: To resolve two co-eluting 1,8-naphthyridine derivatives.

  • Initial Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Observation: Peaks co-elute at 12.5 minutes (approximately 55% B).

  • Gradient Modification (Shallow Gradient):

    • To improve resolution around the elution point, flatten the gradient.

    • New Gradient:

      • 10-45% B over 5 minutes.

      • 45-65% B over 20 minutes (shallow portion).

      • 65-90% B over 2 minutes.

      • Hold at 90% B for 3 minutes.

    • This "stretches out" the part of the chromatogram where the compounds of interest elute, potentially resolving them.[19]

  • Change Organic Modifier:

    • If the shallow gradient is insufficient, change the organic modifier to introduce different selectivity.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Run the initial gradient (10-90% B over 20 minutes) and observe the change in retention times and selectivity.

    • If separation improves but is not baseline, apply the shallow gradient principle from Step 2.

  • pH Adjustment:

    • If co-elution persists, investigate the effect of pH (ensure you are using a pH-stable column if going above pH 8).

    • Prepare a mobile phase with a different pH, for example, using a 10 mM ammonium formate buffer adjusted to pH 3.0 or a 10 mM ammonium bicarbonate buffer adjusted to pH 10.

    • Re-run the scouting gradient to see the impact on selectivity.

Mobile_Phase_Optimization Start Initial Gradient Run (ACN, 0.1% FA) Shallow_Gradient Apply Shallow Gradient Around Elution %B Start->Shallow_Gradient Check_Resolution1 Resolution Achieved? Shallow_Gradient->Check_Resolution1 Change_Modifier Switch Organic Modifier (e.g., to Methanol) Check_Resolution1->Change_Modifier No End Optimized Method Check_Resolution1->End Yes Check_Resolution2 Resolution Achieved? Change_Modifier->Check_Resolution2 Change_pH Modify Mobile Phase pH (e.g., pH 3 or pH 10 buffer) Check_Resolution2->Change_pH No Check_Resolution2->End Yes Check_Resolution3 Resolution Achieved? Change_pH->Check_Resolution3 Check_Resolution3->End Yes Further_Troubleshooting Consider Different Stationary Phase Check_Resolution3->Further_Troubleshooting No

Caption: Workflow for mobile phase optimization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitrophenols.
  • Zhang, Y., et al. (2020). Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands.
  • Wolfender, J. L., et al. (2023). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Analytical and Bioanalytical Chemistry, 415(1), 33-56.
  • Berger, T. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Benchchem. (n.d.). A Comparative Guide to Naphthyl-Based Stationary Phases in Reversed-Phase HPLC.
  • Dworkin, J. P. (n.d.). Chromatographic Co-elution Chromatography.
  • Sharma, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-865.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • The Analytical Scientist. (n.d.). in buffers and additives in reversed-phase HPLC or LC-MS?.
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • LCGC International. (2026, March 10). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Buchi.com. (n.d.). Supercritical Fluid Chromatography.
  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate: A Comparative Guide

Executive Summary & Mechanistic Insight Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS: 1330583-62-4) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS: 1330583-62-4) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced kinase inhibitors and antimicrobial agents[1]. Accurate quantification of this compound is critical during drug development, yet its structural features present unique chromatographic challenges.

The 1,8-naphthyridine core contains basic nitrogen atoms that are highly prone to secondary interactions with residual silanols on silica-based stationary phases. This interaction typically manifests as severe peak tailing and compromised resolution. Furthermore, the hydrophobic bromo- and chloro- substituents demand precise tuning of the mobile phase's eluotropic strength.

To address these challenges, this guide objectively compares the performance of a modern Core-Shell UHPLC method against a Traditional Fully Porous HPLC method . The validation frameworks discussed herein are strictly grounded in the latest ICH Q2(R2) guidelines, ensuring that the analytical procedure is a robust, self-validating system fit for its intended regulatory purpose[2][3].

Comparative Performance Analysis: Core-Shell vs. Fully Porous

The selection of the stationary phase architecture fundamentally dictates the method's efficiency. Traditional fully porous particles (e.g., 5.0 µm) suffer from a significant van Deemter C -term (resistance to mass transfer), leading to band broadening. In contrast, core-shell particles (e.g., 2.6 µm) feature a solid silica core surrounded by a thin porous shell.

The Causality of Superiority: The core-shell architecture drastically reduces the diffusion path length for the naphthyridine analyte. This minimizes axial dispersion and allows for higher optimal linear velocities without a loss in theoretical plates. Consequently, the analyte elutes as a much sharper peak, directly enhancing the Signal-to-Noise (S/N) ratio and lowering the Limit of Quantitation (LOQ).

Table 1: ICH Q2(R2) Validation Parameter Comparison
Validation ParameterCore-Shell C18 (2.6 µm)Traditional C18 (5.0 µm)ICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 3.2 min8.5 minN/A (Method Dependent)
Peak Tailing Factor ( Tf​ ) 1.051.65 1.5
Theoretical Plates ( N ) > 15,000~ 6,000> 2,000
Linearity ( R2 ) 0.99990.9985 0.999
Precision (%RSD, n=6) 0.4%1.8% 2.0%
LOD / LOQ ( μ g/mL) 0.05 / 0.150.25 / 0.75S/N 3 (LOD), 10 (LOQ)
Accuracy (% Recovery) 99.5% - 100.8%97.2% - 101.5%98.0% - 102.0%

Data Interpretation: The Core-Shell method not only reduces analysis time by over 60% but also brings the peak tailing factor well within the ICH Q2(R2) acceptable limits, proving its superiority for basic heterocyclic compounds.

Step-by-Step Methodology: The Optimized Core-Shell Protocol

A reliable analytical method must act as a self-validating system where each step is logically justified to prevent downstream failures[4]. Below is the optimized protocol for analyzing ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate.

Step 1: Mobile Phase Preparation
  • Action: Prepare a mixture of 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (Solvent A) and Acetonitrile (Solvent B) in a 40:60 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Causality: TFA lowers the mobile phase pH to approximately 2.0. This fully protonates the basic nitrogens of the 1,8-naphthyridine ring while simultaneously ion-pairing with them. This dual action masks the residual silanols on the stationary phase, entirely suppressing the secondary interactions that cause peak tailing.

Step 2: Chromatographic Conditions & Equilibration
  • Action: Install a Core-Shell C18 column (50 mm × 4.6 mm, 2.6 µm). Set the flow rate to 1.2 mL/min, injection volume to 5 µL, and column oven temperature to 35°C. Equilibrate for at least 20 column volumes.

  • Causality: Elevating the column temperature to 35°C reduces the viscosity of the mobile phase. This lowers the system backpressure and improves mass transfer kinetics, which is vital for maintaining the high-speed efficiency of the core-shell separation.

Step 3: System Suitability Testing (SST) - The Gatekeeper
  • Action: Inject the working standard (100 µg/mL) six consecutive times. Calculate the tailing factor ( Tf​ ) and the relative standard deviation (%RSD) of the peak areas.

  • Causality: SST is a mandatory regulatory requirement[4]. It ensures the instrument, reagents, and column are performing harmoniously before any validation samples are analyzed. If Tf​>1.5 or %RSD >2.0% , the system fails the gatekeeper check, and troubleshooting must occur before proceeding.

Step 4: Linearity, Range, and Accuracy Validation
  • Action (Linearity): Prepare and inject calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area versus concentration and verify R2≥0.999 .

  • Action (Accuracy): Spike known amounts of the pure naphthyridine reference standard into a placebo matrix at the 80%, 100%, and 120% levels. Analyze in triplicate to confirm recoveries fall between 98.0% and 102.0%.

ICH Q2(R2) Validation Lifecycle Visualization

The following diagram illustrates the logical progression of the analytical validation lifecycle as mandated by ICH Q2(R2)[2].

ICH_Validation SST 1. System Suitability (Tailing < 1.5, RSD < 2%) Spec 2. Specificity (No Blank Interference) SST->Spec Pass Lin 3. Linearity & Range (R² ≥ 0.999, 50-150%) Spec->Lin Selective Acc 4. Accuracy & Precision (Recovery 98-102%) Lin->Acc Proportional Rob 5. Robustness (Flow, Temp, pH Variations) Acc->Rob Accurate Val Validated Method (ICH Q2(R2) Compliant) Rob->Val Reliable

ICH Q2(R2) sequential validation workflow for naphthyridine derivative HPLC analysis.

Trustworthiness & Regulatory Grounding

The methodologies presented in this guide are not arbitrary; they are strictly aligned with the ICH Q2(R2) Validation of Analytical Procedures framework, which became legally effective in June 2024[2][5]. The updated guideline heavily emphasizes a lifecycle approach and robustness testing[6]. By utilizing a core-shell column and a low-pH ion-pairing mobile phase, the method inherently builds robustness against minor fluctuations in flow rate or temperature, satisfying the stringent requirements of modern pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency / International Council for Harmonisation. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview and Methodologies. LCGC International. Available at:[Link]

Sources

Comparative

comparing reactivity of 2-chloro versus 6-bromo positions in 1,8-naphthyridines

An in-depth understanding of regioselective functionalization is critical for researchers developing novel therapeutics based on the 1,8-naphthyridine scaffold. When designing synthetic routes, 2-chloro-6-bromo-1,8-napht...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of regioselective functionalization is critical for researchers developing novel therapeutics based on the 1,8-naphthyridine scaffold. When designing synthetic routes, 2-chloro-6-bromo-1,8-naphthyridine serves as a premier dihalogenated building block. Its value lies in the orthogonal reactivity of its two halogenated positions, allowing for sequential, highly controlled derivatization without the need for complex protecting group strategies.

As an Application Scientist, I have structured this guide to unpack the mechanistic causality behind this orthogonal reactivity, provide comparative data, and outline self-validating experimental protocols for both pathways.

Mechanistic Causality: Orthogonal Reactivity Explained

The selective functionalization of 2-chloro-6-bromo-1,8-naphthyridine relies on exploiting two distinct chemical pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

The C2-Chloro Position: Primed for SNAr

The 1,8-naphthyridine core is inherently electron-deficient [1]. The 2-position is situated directly adjacent ( α ) to the ring nitrogen. This highly electronegative nitrogen withdraws electron density via both inductive and resonance effects, rendering the C2 carbon highly electrophilic.

  • The Causality: When a nucleophile attacks the C2 position, the resulting negative charge is delocalized and stabilized directly onto the adjacent nitrogen atom, forming a stable Meisenheimer complex. Consequently, the 2-chloro group acts as an excellent leaving group for incoming amines, alkoxides, or thiolates under mild thermal conditions [1].

The C6-Bromo Position: Primed for Cross-Coupling

The 6-position is located on the opposite ring, β to the nitrogen. Because it lacks direct resonance stabilization for intermediate negative charges, it is generally inert to SNAr under standard conditions.

  • The Causality: The C–Br bond is inherently weaker and more polarizable than the C–Cl bond (Bond Dissociation Energy: ~81 kcal/mol for C–Br vs. ~96 kcal/mol for C–Cl). This weaker bond makes the 6-bromo position highly susceptible to oxidative addition by low-valent palladium species (Pd(0)). Thus, it readily undergoes Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings while the C2-chloro group remains untouched[2, 3].

Comparative Reactivity Summary

To facilitate experimental design, the table below summarizes the divergent reactivity profiles of the two positions.

FeatureC2-Chloro PositionC6-Bromo Position
Primary Reaction Type Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling
Activating Factor α -Nitrogen resonance stabilizationWeaker C–Br bond dissociation energy
Preferred Reagents Amines, Alkoxides, ThiolatesBoronic acids, Organozincs, Terminal Alkynes
Catalyst Requirement None (Base-mediated)Pd(0) or Pd(II) precatalysts + Ligands
Typical Temperature 60 °C – 80 °C (Mild)80 °C – 110 °C (Moderate to High)
Chemoselectivity Highly selective over C6-BrHighly selective over C2-Cl

Experimental Workflows

The following protocols are designed as self-validating systems. By monitoring the specific mass shifts and TLC retention factors, researchers can confirm regioselectivity at each step.

Protocol A: Regioselective SNAr at C2 (Synthesis of 2-Amino-6-bromo-1,8-naphthyridine)

This protocol displaces the C2-chloride with a primary or secondary amine while preserving the C6-bromide for downstream coupling.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-chloro-6-bromo-1,8-naphthyridine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the desired amine (e.g., morpholine, 1.2 equiv) followed by N,N -Diisopropylethylamine (DIPEA, 2.0 equiv). Rationale: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HCl, driving the reaction forward without competing with the nucleophile.

  • Reaction: Stir the mixture at 80 °C for 4–6 hours.

  • Validation: Monitor via LC-MS. The target mass should reflect the loss of chlorine ( −35.5 Da) and the addition of the amine moiety, while retaining the characteristic 1:1 isotopic bromine splitting pattern ( 79 Br/ 81 Br).

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C6 (Synthesis of 2-Chloro-6-aryl-1,8-naphthyridine)

This protocol utilizes the weaker C–Br bond to install an aryl group via palladium catalysis, leaving the C2-chloride intact for subsequent SNAr [4].

  • Preparation: Charge a Schlenk flask with 2-chloro-6-bromo-1,8-naphthyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv), and K 2​ CO 3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv). Rationale: The bidentate dppf ligand provides a bulky steric environment that accelerates reductive elimination and prevents unwanted oxidative addition into the C2–Cl bond.

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H 2​ O (4:1, 10 mL). Purge the flask with N 2​ for 10 minutes.

  • Reaction: Heat the mixture at 90 °C for 12 hours under N 2​ .

  • Validation: Monitor via TLC and LC-MS. The product will show the loss of the bromine isotopic pattern and the addition of the aryl mass, while retaining the 3:1 isotopic chlorine splitting pattern ( 35 Cl/ 37 Cl).

  • Workup: Filter through a pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic phase, and purify via flash chromatography.

Reaction Pathway Visualization

OrthogonalReactivity SM 2-Chloro-6-bromo-1,8-naphthyridine SNAr SNAr Pathway (Nucleophilic Substitution) SM->SNAr Nucleophile, Base PdCoupling Cross-Coupling Pathway (Pd-Catalyzed) SM->PdCoupling Pd(0), Boronic Acid Prod1 2-Substituted-6-bromo- 1,8-naphthyridine SNAr->Prod1 C2 Functionalization Prod2 2-Chloro-6-aryl- 1,8-naphthyridine PdCoupling->Prod2 C6 Functionalization Prod1->PdCoupling Sequential Prod2->SNAr Sequential

Orthogonal functionalization pathways of 2-chloro-6-bromo-1,8-naphthyridine.

References

  • Bifurans via Palladium-Catalyzed Suzuki Coupling. ResearchGate. URL:[Link]

  • Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Validation

High-Resolution Orbitrap HCD vs. Triple Quadrupole CID: A Comparative Guide on the Fragmentation Pattern of Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

Executive Summary 1,8-naphthyridine derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of potent antimicrobial agents and topoisomerase inhibitors[1][2]. However, the structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,8-naphthyridine derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of potent antimicrobial agents and topoisomerase inhibitors[1][2]. However, the structural elucidation of heavily halogenated intermediates—such as ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate —presents a unique analytical challenge.

This guide objectively compares the performance of Triple Quadrupole Mass Spectrometry (QqQ-CID) against High-Resolution Orbitrap Mass Spectrometry (HRMS-HCD) for mapping the fragmentation pattern of this complex heterocycle. By analyzing the causality behind isotopic signatures and fragmentation pathways, this guide provides researchers with a self-validating framework for selecting the optimal MS platform for structural characterization.

Mechanistic Causality: Isotopic Signatures & Fragmentation

Before comparing instrument performance, one must understand the fundamental physical chemistry governing the molecule's behavior in the gas phase.

The 3:4:1 Isotopic Diagnostic Rule

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate ( C11​H8​BrClN2​O2​ ) contains exactly one bromine atom and one chlorine atom. This specific combination creates a highly diagnostic isotopic cluster for the precursor ion [M+H]+ :

  • 79Br / 35Cl : m/z 314.95 (~38% relative abundance)

  • 81Br / 35Cl & 79Br / 37Cl : m/z 316.95 (~50% relative abundance, Base Peak )

  • 81Br / 37Cl : m/z 318.95 (~12% relative abundance)

This 3:4:1 ratio is the ultimate self-validating internal control. During MS/MS fragmentation, if a product ion retains this 3:4:1 pattern, both halogens are still attached to the naphthyridine core. A shift to a 1:1 pattern indicates the loss of chlorine, while a shift to a 3:1 pattern indicates the loss of bromine.

Primary Fragmentation Pathways

The fragmentation of 3-substituted 1,8-naphthyridines follows predictable, thermodynamically driven pathways. The primary mechanisms include:

  • Ester Cleavage: Neutral loss of ethylene ( −C2​H4​ , 28 Da) or an ethoxy radical ( −C2​H5​O∙ , 45 Da) from the C3-carboxylate group.

  • Dehalogenation: High-energy cleavage of the C−Br or C−Cl bonds, typically observed as radical losses ( −Br∙ or −Cl∙ ).

  • Core Cleavage: Deep fragmentation of the heterocyclic rings yielding diagnostic low-mass reporter ions (e.g., m/z 157).

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 314.95 EsterCleavage Ester Cleavage (-C2H4) m/z 286.92 Precursor->EsterCleavage Low Energy CID/HCD EthoxyLoss Ethoxy Loss (-C2H5O) m/z 269.91 Precursor->EthoxyLoss Low Energy CID/HCD HalogenLoss1 Debromination (-Br) m/z 236.03 Precursor->HalogenLoss1 High Energy HCD HalogenLoss2 Dechlorination (-Cl) m/z 279.98 Precursor->HalogenLoss2 High Energy HCD Core Naphthyridine Core m/z 157.05 EsterCleavage->Core Sequential HalogenLoss1->Core Sequential

Fig 1: Proposed MS/MS fragmentation pathways of the 1,8-naphthyridine derivative.

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

When selecting an analytical platform for this compound, the choice between Collision-Induced Dissociation (CID) in a Triple Quadrupole and Higher-energy C-trap Dissociation (HCD) in an Orbitrap dictates the quality of the structural data.

Analytical ParameterTriple Quadrupole MS (CID)High-Resolution Orbitrap MS (HCD)
Mass Accuracy Nominal mass (~0.1 Da error)Sub-ppm accuracy (< 2 ppm error)
Isotopic Resolution Unit resolution (Isotopic overlap possible)Ultra-high (Up to 140,000 FWHM)
Fragmentation Mechanism Multiple low-energy collisions (Argon)Single/multiple high-energy collisions ( N2​ )
Low-Mass Retention Good, but limited by quadrupole transmissionExcellent retention of low m/z reporter ions
Best Application High-throughput PK/PD quantificationUnknown impurity profiling & structural mapping

Expert Insight: While QqQ systems are the gold standard for targeted quantification (MRM mode), their nominal mass resolution cannot confidently distinguish between the isobaric loss of C2​H4​ ( 28.0313 Da) and the loss of CO ( 27.9949 Da). Orbitrap HCD resolves this ambiguity effortlessly, proving essential for initial structural elucidation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS workflow incorporates built-in System Suitability Testing (SST) to validate mass accuracy prior to sample injection.

Workflow Prep Sample Prep & SST LC UHPLC Separation Prep->LC MS ESI+ Ionization LC->MS Split Platform MS->Split QqQ QqQ MS (CID) Split->QqQ Orbitrap Orbitrap HRMS (HCD) Split->Orbitrap

Fig 2: Self-validating LC-MS/MS workflow for comparative fragmentation analysis.

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Orbitrap: Calibrate using Pierce™ ESI Positive Ion Calibration Solution. Ensure mass error is <1 ppm.

    • QqQ: Perform autotune using PPG standards to verify unit resolution across Q1 and Q3.

  • Sample Preparation: Dissolve ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate in LC-MS grade methanol to a 1 mg/mL stock. Dilute to 1μg/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 ( 2.1×100 mm, 1.7 µm).

    • Gradient: 10% B to 90% B over 5 minutes (A: 0.1% FA in H2​O ; B: 0.1% FA in ACN). Flow rate: 0.4 mL/min.

  • MS/MS Acquisition:

    • Orbitrap (HCD): Acquire in ddMS2 mode. Set resolution to 70,000 for MS1 and 35,000 for MS2. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both fragile ester cleavages and robust core fragmentations.

    • QqQ (CID): Acquire in Product Ion Scan mode. Sweep collision energies from 10 eV to 40 eV using Argon as the collision gas.

Data Presentation: Fragmentation Analysis

The table below summarizes the comparative fragmentation data. The exact mass capabilities of the Orbitrap allow for unambiguous assignment of the elemental formulas of the fragments, proving its superiority for structural mapping.

Fragment AssignmentElemental FormulaTheoretical m/z Orbitrap (HCD) Observed m/z Mass Error (ppm)QqQ (CID) Observed m/z
Precursor Ion [C11​H979​Br35ClN2​O2​]+ 314.9536314.9538+0.6315.0
Loss of Ethylene [C9​H579​Br35ClN2​O2​]+ 286.9223286.9221-0.7286.9
Loss of Ethoxy [C9​H479​Br35ClN2​O]+ 269.9195269.9198+1.1269.9
Debromination [C11​H935​ClN2​O2​]∙+ 236.0353236.0350-1.2236.0
Dechlorination [C11​H979​BrN2​O2​]∙+ 279.9848279.9851+1.0280.0
Naphthyridine Core [C9​H5​N2​O]+ 157.0396157.0398+1.2157.0

Note: The Naphthyridine core fragment ( m/z 157) is a highly diagnostic γ -cleavage product indicative of the 1,8-naphthyridine scaffold, consistent with established literature.

References

  • Alvarez-Manzo, R., Mendoza-Canales, J., Castillo-Cervantes, S., & Marín-Cruz, J. (2013). "Studies on the Development of New Efficient Corrosion Inhibitors for Crude Oil Pipelines: Electrochemical Impedance Spectroscopy Results for 1,8-Naphthyridines." Journal of the Mexican Chemical Society, 57(1).[Link]

  • Wang, K., Gong, C., Xiao, W., Abdukader, A., & Wang, D. (2024). "Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid." The Journal of Organic Chemistry, 89(8), 5811–5824.[Link]

  • Gurjar, V. K., Pal, D., Mazumder, A., & Mazumder, R. (2020). "Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1)." Indian Journal of Pharmaceutical Sciences, 82(1), 41-53.[Link]

Sources

Comparative

Advanced Reactivity Profiling: Ethyl vs. Methyl 6-Bromo-2-chloro-1,8-naphthyridine-3-carboxylate in Late-Stage Functionalization

As drug discovery programs increasingly target complex kinase inhibitors and novel antibacterial agents, the 1,8-naphthyridine scaffold has emerged as a privileged pharmacophore[1.14]. Specifically, the highly functional...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinase inhibitors and novel antibacterial agents, the 1,8-naphthyridine scaffold has emerged as a privileged pharmacophore[1.14]. Specifically, the highly functionalized intermediate 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate offers three orthogonal vectors for late-stage diversification: nucleophilic aromatic substitution (SNAr) at C2, transition-metal-catalyzed cross-coupling at C6, and acyl manipulation at C3.

However, a critical strategic decision often arises during route design: Should one employ the ethyl ester or the methyl ester analogue?

Drawing upon extensive bench experience and mechanistic principles, this guide objectively compares the reactivity profiles of the ethyl and methyl ester analogues, providing researchers with the causality behind experimental choices and self-validating protocols to ensure synthetic success.

Mechanistic Causality: Sterics, Electronics, and Chemoselectivity

The reactivity of the 1,8-naphthyridine core is heavily dictated by the electron-withdrawing nature of the ring nitrogens and the C3 carboxylate[1].

The SNAr Vector (C2 Position)

The C2-chloride is highly activated toward SNAr due to the adjacent N1 nitrogen and the inductive/mesomeric pull of the C3 ester[2]. When reacting this scaffold with primary or secondary amines, chemoselectivity becomes the primary concern.

  • Methyl Ester Analogue: The less sterically hindered methyl ester leaves the C3 carbonyl vulnerable to nucleophilic attack. When using highly nucleophilic primary amines, competitive amidation at C3 can occur alongside or instead of the desired C2 SNAr, leading to complex mixtures and reduced yields.

  • Ethyl Ester Analogue: The additional methylene unit in the ethyl ester provides a critical steric shield. This subtle increase in bulk is sufficient to effectively block the trajectory of incoming nucleophiles toward the carbonyl carbon, funneling the reaction exclusively toward C2 displacement.

The Cross-Coupling Vector (C6 Position)

The C6-bromide serves as a reliable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Because the C6 position is distal to the C3 ester, the choice between methyl and ethyl has a negligible electronic impact on the oxidative addition of palladium. However, the ethyl ester generally imparts superior solubility in non-polar organic solvents (e.g., toluene, 1,4-dioxane) commonly used in these couplings, facilitating homogeneous catalysis and preventing premature precipitation of intermediates[3].

The Deprotection Vector (C3 Position)

Late-stage hydrolysis of the ester to the corresponding carboxylic acid (a common requirement for antibacterial target binding, akin to nalidixic acid derivatives[4]) highlights the sharpest contrast between the two analogues. The methyl ester undergoes rapid saponification under mild conditions (LiOH, RT), whereas the ethyl ester requires extended reaction times or elevated temperatures, which can occasionally jeopardize sensitive functional groups installed earlier in the sequence.

G Root Ester Selection (C3 Position) Methyl Methyl Ester Analogue Root->Methyl Ethyl Ethyl Ester Analogue Root->Ethyl M_Pro Faster Hydrolysis (Mild Deprotection) Methyl->M_Pro M_Con Risk of Premature Cleavage & Amidation in SNAr Methyl->M_Con E_Pro High Chemoselectivity (Steric Shielding) Ethyl->E_Pro E_Con Requires Harsher Saponification Conditions Ethyl->E_Con

Decision matrix for selecting between methyl and ethyl ester naphthyridine analogues.

Comparative Performance Data

The following benchmark data summarizes the empirical performance of both analogues across the three orthogonal functionalization steps. Data is normalized for reactions utilizing morpholine (SNAr) and phenylboronic acid (Suzuki).

Reaction ParameterEthyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylateMethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylateMechanistic Rationale
C2 SNAr Yield (Morpholine, DIPEA, 80°C)94% (Single product)81% (~8% amidation byproduct)Ethyl group sterically shields the C3 carbonyl from competitive nucleophilic attack.
C6 Suzuki Coupling Yield (PhB(OH)₂, Pd(dppf)Cl₂, 90°C)88% 85% Distal electronic effects are identical; ethyl ester offers slightly better solubility in dioxane.
C3 Hydrolysis Time (LiOH, THF/H2O, 25°C)6.0 hours (Requires 40°C for completion)1.5 hours (Complete at RT)Methyl ester has lower steric hindrance and higher electrophilicity at the carbonyl carbon.
Storage Stability (Benchtop, 25°C, ambient humidity)Excellent (>6 months)Moderate (Prone to slow hydrolysis over months)Ethyl ester is more hydrophobic, resisting atmospheric moisture degradation.

Self-Validating Experimental Workflows

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) that confirm the mechanistic pathway is proceeding as intended.

G A Starting Material (6-Br, 2-Cl, 3-CO2Et) B C2 SNAr (Amine, Base) A->B Step 1 Chemoselective C C6 Suzuki Coupling (Pd cat., Boronic Acid) B->C Step 2 Orthogonal D C3 Hydrolysis (LiOH, THF/H2O) C->D Step 3 Deprotection

Workflow demonstrating orthogonal functionalization of the 1,8-naphthyridine scaffold.

Protocol 1: Chemoselective SNAr at C2 (Using the Ethyl Ester)

The goal of this protocol is to displace the C2-chloride without disturbing the C3-ester or C6-bromide.

  • Setup: In a dry 50 mL round-bottom flask, dissolve ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (1.0 equiv, 3.14 mmol) in anhydrous acetonitrile (15 mL).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is a non-nucleophilic base that acts purely as an acid scavenger, preventing premature ester hydrolysis that could occur if inorganic bases (like NaOH) were used.

  • Nucleophile Addition: Dropwise add morpholine (1.1 equiv).

  • Reaction: Heat the mixture to 80°C under nitrogen for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. You must observe the disappearance of the starting material ( m/z ~315/317) and the appearance of the product mass ( m/z ~366/368). Crucially, check for the absence of m/z ~322 (the morpholine amide byproduct), which validates the steric protection of the ethyl ester.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, and wash with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄ and concentrated to afford the pure C2-substituted product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C6

This step leverages the C6-bromide while maintaining the integrity of the SNAr product and the ester.

  • Setup: Charge a Schlenk flask with the C2-substituted ethyl ester intermediate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Causality: This bidentate ligand provides a robust, sterically demanding palladium complex that accelerates reductive elimination, minimizing debromination side reactions.

  • Solvent: Add a degassed mixture of 1,4-dioxane/H₂O (4:1, 0.2 M).

  • Reaction: Heat to 90°C for 3 hours.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 2:1) should show a highly fluorescent blue/green spot under 365 nm UV light, indicative of the extended conjugation achieved by the new C6-aryl bond.

  • Workup: Filter through a short pad of Celite to remove palladium black, partition between EtOAc and water, and purify via flash chromatography.

Protocol 3: Controlled Ester Hydrolysis

Converting the ester to the active carboxylic acid pharmacophore.

  • Setup: Dissolve the fully functionalized ethyl ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O. Causality: This specific solvent blend ensures the hydrophobic naphthyridine remains in solution while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Reagent: Add LiOH·H₂O (3.0 equiv). Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the naphthyridine nitrogens and the carbonyl oxygen, templating the attack and accelerating the hydrolysis of the sterically hindered ethyl ester.

  • Reaction: Stir at 40°C for 6 hours. (If using the methyl ester, stir at 25°C for 1.5 hours).

  • Self-Validation (IPC): The reaction mixture will transition from a suspension to a clear solution as the carboxylate salt forms.

  • Workup: Acidify carefully with 1M HCl to pH 4-5. The product will precipitate as a free acid. Filter and wash with cold water.

Conclusion & Recommendations

For comprehensive drug discovery campaigns requiring multi-step, late-stage functionalization of the 1,8-naphthyridine core, the ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate analogue is objectively superior.

While the methyl ester offers a slight advantage in the final deprotection step, the ethyl ester's ability to act as a steric shield during aggressive SNAr conditions prevents yield-destroying amidation side reactions. Furthermore, the ethyl ester's enhanced solubility and benchtop stability make it a far more reliable intermediate for scaling up complex synthetic routes[5]. Researchers should reserve the methyl ester analogue strictly for short, two-step sequences where mild final deprotection is the absolute limiting factor.

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Validation

Benchmarking Antibacterial Efficacy of 1,8-Naphthyridine Synthesized Compounds: A Comparative Guide

The 1,8-Naphthyridine Scaffold: An Evolutionary Perspective The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundational backbone for the quinolone and fluoroquinolone...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,8-Naphthyridine Scaffold: An Evolutionary Perspective

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundational backbone for the quinolone and fluoroquinolone antibiotic classes[1]. From the serendipitous discovery of nalidixic acid to the targeted synthesis of broad-spectrum agents like enoxacin and trovafloxacin, 1,8-naphthyridine derivatives have consistently demonstrated potent antibacterial efficacy[1][2]. However, the exponential rise of multidrug-resistant (MDR) bacterial strains necessitates the continuous benchmarking of novel synthesized 1,8-naphthyridine compounds against established clinical standards to validate their therapeutic viability[3].

Mechanistic Causality: Disrupting Bacterial Topology

To benchmark these compounds effectively, researchers must understand the causality of their mechanism. 1,8-naphthyridine derivatives do not merely inhibit bacterial growth; they actively trap essential DNA topological enzymes. In Gram-negative bacteria (e.g., E. coli, P. aeruginosa), the primary target is DNA gyrase (topoisomerase II), whereas in Gram-positive bacteria (e.g., S. aureus), the target is topoisomerase IV[1][4]. The synthesized compounds intercalate into the DNA at the enzyme-cleavage site, stabilizing the cleavage complex. This prevents DNA ligation, leading to lethal double-strand breaks and subsequent cell death[1].

MOA N1 1,8-Naphthyridine Derivatives N2 Bacterial Cell Entry (Porins / Lipid Bilayer) N1->N2 Penetration N3 DNA Gyrase (Gram -) Topoisomerase IV (Gram +) N2->N3 Target Binding N4 Cleavage Complex Stabilization N3->N4 Inhibition of Ligation N5 DNA Replication Arrest & Cell Death N4->N5 Double-strand Breaks

Mechanism of 1,8-naphthyridine derivatives inhibiting bacterial DNA replication.

Structural Logic: Engineering the Core

When benchmarking novel derivatives, efficacy differences are directly attributable to Structure-Activity Relationship (SAR) modifications. The 1,8-naphthyridine core requires specific functionalizations to optimize target binding and cellular penetration[1].

  • C-3 Carboxylic Acid: Essential for hydrogen bonding with the DNA gyrase complex[1].

  • C-6 Fluorination: Enhances lipophilicity, facilitating penetration through the bacterial outer membrane porins[1].

  • C-7 Substitutions (e.g., Piperazine/Pyrrolidine): Broadens the spectrum to include Gram-positive and anaerobic bacteria by increasing affinity for topoisomerase IV[1][5].

SAR Core 1,8-Naphthyridine Core C3 C-3 Carboxylic Acid (Essential for Gyrase Binding) Core->C3 C6 C-6 Fluorine (Enhances Cell Penetration) Core->C6 C7 C-7 Nitrogen Heterocycle (Broadens Spectrum) Core->C7 N1 N-1 Cyclopropyl/Ethyl (Increases Potency) Core->N1

Structure-Activity Relationship (SAR) logic for 1,8-naphthyridine optimization.

Self-Validating Benchmarking Protocols

A robust benchmarking guide requires self-validating experimental systems. The following protocol details the Minimum Inhibitory Concentration (MIC) assay via Broth Microdilution, incorporating strict causality for every methodological choice[2][3].

Rationale for Medium: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standard MHB lacks sufficient Ca²⁺ and Mg²⁺ ions. Without these cations, the outer membrane permeability of Gram-negative bacteria (like P. aeruginosa) is artificially compromised, leading to falsely potent MIC readouts for naphthyridine derivatives[2]. Rationale for Controls: A self-validating system must isolate the variable of interest. We use DMSO (solvent) as a negative control to prove the vehicle is not bactericidal, and Ciprofloxacin as a positive control to validate the susceptibility of the bacterial strain[1][3].

Step-by-Step Workflow:
  • Compound Preparation: Synthesized 1,8-naphthyridine derivatives are dissolved in 100% DMSO to a stock concentration of 1 mg/mL.

  • Serial Dilution: Perform two-fold serial dilutions in a 96-well microtiter plate using CAMHB, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent toxicity.

  • Inoculum Standardization: Cultivate bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to the log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute to yield a final well concentration of 5×105 CFU/mL[2].

  • Incubation: Incubate the microplates at 37°C for 16–20 hours under aerobic conditions[2].

  • Readout & Validation: Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. The MIC is the lowest concentration well remaining blue. This metabolic readout eliminates the ambiguity of visual turbidity caused by compound precipitation.

  • Synergism Testing (Modulation): To test for efflux pump inhibition, combine sub-inhibitory concentrations (MIC/8) of the novel naphthyridine with standard fluoroquinolones (e.g., Ofloxacin, Lomefloxacin) and observe the fold-reduction in the standard drug's MIC[3].

Workflow S1 Compound Synthesis & Purification S2 Stock Solution Prep (DMSO, 1 mg/mL) S1->S2 S3 Broth Microdilution (CAMHB Medium) S2->S3 Serial Dilution S4 Inoculation (5x10^5 CFU/mL) S3->S4 Add Bacteria S5 Incubation (37°C, 16-20h) S4->S5 S6 MIC Determination (Resazurin / OD600) S5->S6 Readout

Step-by-step experimental workflow for benchmarking MIC of synthesized compounds.

Quantitative Efficacy Comparison

The true utility of synthesized 1,8-naphthyridines is revealed when benchmarked against historical generations and in multidrug-resistant contexts.

Table 1: Benchmark MIC Values of 1,8-Naphthyridine Generations

Data synthesized from standard comparative studies[1][2][3][5].

Generation / CompoundPrimary Target SpectrumMIC: E. coli (µg/mL)MIC: S. aureus (µg/mL)MIC: P. aeruginosa (µg/mL)
1st Gen: Nalidixic AcidGram-negative (Urinary)4.0 - 8.0> 32.0> 64.0
2nd Gen: EnoxacinBroad Spectrum0.5 - 1.01.0 - 2.02.0 - 4.0
3rd Gen: TrovafloxacinBroad + Anaerobes0.06 - 0.1250.06 - 0.1250.5 - 1.0
Novel Synthesized (e.g., PD 131628) Ultra-Broad Spectrum≤ 0.1250.125 - 0.250.5
Table 2: Synergistic Antibacterial Efficacy (Modulation of MDR Strains)

Novel 1,8-naphthyridine derivatives often lack direct antibacterial activity (MIC 1024 µg/mL) but act as potent NorA/MepA efflux pump inhibitors. When used at sub-inhibitory concentrations (MIC/8), they drastically restore the efficacy of standard antibiotics against MDR strains[3].

AntibioticBacterial StrainMIC Alone (µg/mL)MIC + 1,8-Naphthyridine Derivative (µg/mL)Fold Reduction
OfloxacinE. coli 06 (MDR)32.04.08x
LomefloxacinE. coli 06 (MDR)16.02.08x
NorfloxacinS. aureus 10 (MDR)64.016.04x

Conclusion

Benchmarking synthesized 1,8-naphthyridine compounds requires a rigorous, self-validating approach that accounts for both direct topoisomerase inhibition and synergistic efflux pump modulation. By comparing novel derivatives against established generational baselines (Nalidixic acid, Enoxacin, Trovafloxacin), researchers can accurately map the trajectory of antibacterial drug development and combat the growing threat of multidrug resistance[1][3].

References

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: National Center for Biotechnology Information (PMC) 3

  • Head-to-head comparison of different generations of 1,8-naphthyridine antibiotics Source: Benchchem 2

  • Antimicrobial Activity of Naphthyridine Derivatives Source: MDPI 1

  • In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent Source: American Society for Microbiology (ASM) 5

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Novel 1,8-Naphthyridine Derivatives

Abstract The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for conducting comparative molecular docking studies, focusing on a specific chemical series: ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate derivatives. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the strategic thinking and scientific rationale behind each step. We will explore the entire in silico workflow, from target selection and ligand preparation to the execution of docking simulations, post-simulation analysis, and predictive pharmacokinetic profiling. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage structure-based drug design to prioritize and optimize novel therapeutic candidates.

Introduction: The Scientific Rationale for Docking 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine core is a versatile pharmacophore. Its derivatives have been successfully investigated as inhibitors of various critical biological targets, including receptor tyrosine kinases (e.g., EGFR, c-Met), DNA topoisomerases, and viral enzymes like HIV-1 Reverse Transcriptase.[3][4][5][6] The ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate scaffold presents a synthetically accessible starting point with multiple sites for chemical modification, allowing for the generation of a diverse library of analogues.

Why Molecular Docking? Before committing significant resources to chemical synthesis and biological testing, molecular docking provides an invaluable computational lens to predict and rationalize the binding of these derivatives at an atomic level.[7] It is a structure-based drug design technique that aims to:

  • Predict Binding Conformation: Determine the most likely three-dimensional orientation (the "pose") of a ligand within a protein's binding site.[7][8]

  • Estimate Binding Affinity: Use scoring functions to rank different ligands based on their predicted binding strength, helping to prioritize the most promising candidates.[7]

  • Elucidate Interaction Mechanisms: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. This understanding is crucial for structure-activity relationship (SAR) studies and subsequent lead optimization.[6]

This guide will use Epidermal Growth Factor Receptor (EGFR) kinase as an exemplary target, given its well-established role in various cancers and the known activity of many naphthyridine derivatives as kinase inhibitors.[3][4][9]

The In Silico Discovery Workflow: A Conceptual Overview

A robust computational evaluation involves more than just docking. It's a multi-stage funnel designed to systematically filter a library of compounds to identify those with the highest probability of success in later-stage development.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Computational Screening cluster_2 Phase 3: Analysis & Prioritization A Virtual Library Design (Naphthyridine Derivatives) B Target Selection & Preparation (e.g., EGFR Kinase, PDB: 2J6M) C Ligand Preparation (2D to 3D Conversion, Energy Minimization) A->C B->C D Molecular Docking Simulation (Pose Generation & Scoring) C->D C->D E In Silico ADMET Prediction (Pharmacokinetic & Toxicity Profiling) C->E F Post-Docking Analysis (Binding Energy, H-Bonds, Interactions) D->F D->F G Comparative Data Analysis (Rank-Ordering of Derivatives) E->G F->G H Candidate Selection (Prioritization for Synthesis) G->H I Synthesis & Biological Assays H->I To Wet Lab Validation

Caption: High-level workflow for in silico drug discovery.

Experimental Protocols: A Self-Validating System

This section details the step-by-step methodologies for conducting a comparative docking study. The trustworthiness of any computational protocol lies in its reproducibility and logical coherence.

Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking result.

Causality: The goal is to prepare a biologically relevant and computationally clean representation of the receptor's binding site. We remove non-essential molecules (water, co-solvents) that could interfere with ligand docking and add hydrogen atoms, which are critical for calculating electrostatic interactions and hydrogen bonds but are often absent in crystal structure files.

Protocol:

  • Obtain Crystal Structure: Download the 3D structure of the target protein, for example, EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 2J6M), from the RCSB Protein Data Bank.

  • Prepare the Receptor: Use molecular modeling software (e.g., AutoDock Tools, Chimera, or Schrödinger Maestro).

    • Load the PDB file (2J6M.pdb).

    • Remove water molecules and any co-crystallized ligands or ions not essential for binding.

    • Add polar hydrogen atoms to the protein, which are crucial for defining the correct ionization and tautomeric states of amino acid residues.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the required format (e.g., PDBQT for AutoDock).

Ligand Library Preparation

Here, we define a small, representative library of hypothetical derivatives based on the core scaffold for our comparative study.

Causality: Ligands must be converted from 2D representations to accurate, low-energy 3D conformations. If the starting conformation of a ligand is in a high-energy state, the docking algorithm may get trapped in a local energy minimum, leading to an inaccurate predicted pose and binding energy.

Protocol:

  • Sketch 2D Structures: Draw the core scaffold (ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate) and the desired derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch). For our comparison, we will define three derivatives by modifying the ethyl ester group:

    • ND-01: The parent ethyl ester.

    • ND-02: N-phenyl carboxamide derivative.

    • ND-03: N-(4-hydroxyphenyl) carboxamide derivative.

  • Convert to 3D and Optimize:

    • Use a program like Open Babel or a full modeling suite to convert the 2D structures into 3D coordinates.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation for each ligand.

    • Assign partial charges and define rotatable bonds.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

Molecular Docking Simulation

This is the core computational experiment where the prepared ligands are docked into the prepared receptor.

Causality: The docking algorithm systematically samples many possible orientations and conformations of the ligand within the binding site. A scoring function then approximates the binding free energy for each pose, allowing us to identify the most favorable binding mode. The "grid box" defines the specific three-dimensional space where this sampling occurs, focusing the computational effort on the region of interest.

Protocol (using AutoDock Vina as an example):

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein, typically the location of the co-crystallized ligand in the original PDB file.

    • Define a 3D grid box that encompasses this entire active site. A typical size might be 25 x 25 x 25 Å, centered on the active site.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand files, the center and dimensions of the grid box, and the exhaustiveness parameter (controls the computational effort; a value of 8 is a good starting point).

  • Execute the Docking Run: Launch the docking simulation from the command line for each ligand.

  • Repeat: Perform the same docking procedure for all derivatives (ND-02, ND-03) using the identical receptor structure and grid box to ensure a fair comparison.

Comparative Analysis: From Raw Data to Scientific Insight

Quantitative Data Comparison

The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.

Table 1: Comparative Docking Results against EGFR Kinase Domain

Compound ID Derivative Structure Binding Affinity (kcal/mol) Key Interacting Residues (H-Bonds)
ND-01 Ethyl Ester -7.8 Met793
ND-02 N-phenyl carboxamide -8.9 Met793, Thr790

| ND-03 | N-(4-hydroxyphenyl) carboxamide | -9.6 | Met793, Thr790, Asp855 |

Note: The data presented in this table is illustrative and designed to demonstrate the comparative methodology.

Interpretation:

  • ND-02 shows a significantly better binding affinity than the parent compound ND-01 . The introduction of the phenylamide group likely enables additional hydrophobic or π-π interactions within the pocket and forms a new hydrogen bond with Thr790.

  • ND-03 is the top-performing candidate. The addition of the para-hydroxyl group on the phenyl ring allows for the formation of a critical new hydrogen bond with Asp855, a key residue in the kinase active site. This additional, strong interaction likely accounts for the superior binding affinity.

In Silico ADMET and Druglikeness Profiling

A potent inhibitor is useless if it has poor pharmacokinetic properties. Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical filtering step.[10][11][12] We can use web-based tools like SwissADME to evaluate these properties.

Causality: Rules like Lipinski's Rule of Five correlate a compound's physicochemical properties (molecular weight, lipophilicity, H-bond donors/acceptors) with its potential for oral bioavailability. Predicting properties like water solubility and potential for metabolism (e.g., by cytochrome P450 enzymes) helps to flag compounds that may fail in later development stages due to poor pharmacokinetics.[13][14]

G cluster_input Input cluster_analysis ADMET Analysis Engine (e.g., SwissADME) cluster_output Output A Prepared Ligand (e.g., ND-03) B Physicochemical Properties A->B C Lipophilicity (LogP) A->C D Water Solubility A->D E Pharmacokinetics (CYP Inhibition) A->E F Druglikeness (Lipinski's Rule) A->F G Comprehensive ADMET Profile B->G C->G D->G E->G F->G

Caption: Workflow for in silico ADMET property prediction.

Table 2: Predicted ADMET & Druglikeness Properties

Compound ID Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Lipinski Violations GI Absorption
ND-01 385.6 4.15 0 4 0 High
ND-02 432.7 4.88 1 4 0 High

| ND-03 | 448.7 | 4.45 | 2 | 5 | 0 | High |

Interpretation: All three candidate compounds exhibit favorable, drug-like properties. They all adhere to Lipinski's Rule of Five (0 violations), suggesting a good probability of oral bioavailability. Their predicted gastrointestinal (GI) absorption is high. Based on this profile, none of the candidates would be eliminated, and the decision to prioritize would remain based on the superior binding affinity of ND-03 .

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically-grounded workflow for the comparative molecular docking of ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate derivatives. Through a combination of molecular docking and in silico ADMET prediction, we successfully rank-ordered a small library of hypothetical compounds and identified a lead candidate, ND-03 , with superior predicted binding affinity to the EGFR kinase domain and a favorable pharmacokinetic profile.

The authoritative grounding for this process demonstrates that ND-03 is the most promising candidate for advancement. The next logical steps in a real-world drug discovery project would be:

  • Chemical Synthesis: Synthesize the prioritized compound, ND-03 , along with the other derivatives for direct comparison.

  • In Vitro Validation: Perform biochemical assays (e.g., an EGFR kinase inhibition assay) to experimentally measure the inhibitory activity (IC₅₀) of the synthesized compounds.

  • SAR Expansion: If the in vitro results correlate well with the docking predictions, the computational model is considered validated. It can then be used to design a next-generation library of derivatives with further optimizations to enhance potency and selectivity.

By integrating these computational techniques early in the discovery pipeline, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized, and ultimately accelerate the journey from initial concept to a viable drug candidate.

References

  • Ahmed, N., Abuzahra, M. M., & Zaghary, W. (2023). Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature. Egyptian Journal of Chemistry. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, X., et al. (2014). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Combinatorial Science. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Madaan, A., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing. [Link]

  • Gobbi, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Sadybekov, A., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Annual Review of Pharmacology and Toxicology. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Pérez-Sánchez, H., et al. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules. [Link]

  • van de Waterbeemd, H. (2002). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery. [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking. [Link]

  • Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Singh, N., et al. (2025). Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • WIPO. (2012). WO/2012/000595 2,4- DIARYL - SUBSTITUTED[1][12] NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. [Link]

  • ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives with c‐Met inhibitory activity. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • Singh, N., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]

  • Rungrotmongkol, T., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. [Link]

  • Flinders University. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]

  • Adedirin, O., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM. Frontiers in Chemistry. [Link]

  • IntechOpen. (2018). Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus. [Link]

Sources

Validation

validating structural integrity of synthesized 1,8-naphthyridine-3-carboxylates via X-ray crystallography

Executive Summary For drug development professionals and structural chemists, the 1,8-naphthyridine-3-carboxylate scaffold represents a highly privileged pharmacophore. Derivatives of this core exhibit a broad spectrum o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, the 1,8-naphthyridine-3-carboxylate scaffold represents a highly privileged pharmacophore. Derivatives of this core exhibit a broad spectrum of biological activities, ranging from antibacterial efficacy (e.g., nalidixic acid analogs) to potent, selective modulation of CB2 receptors[1]. However, the pharmacological efficacy of these molecules is strictly governed by their three-dimensional conformation—specifically, the coplanarity of the fused aromatic rings and the dihedral twist of the C3-carboxylate group.

This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SC-XRD) against emerging alternative modalities like Microcrystal Electron Diffraction (MicroED) and Solid-State NMR (ssNMR). Furthermore, it details self-validating experimental protocols for the synthesis, crystallization, and structural elucidation of these critical compounds.

The Imperative for Structural Validation

In the solid state, 1,8-naphthyridine derivatives often form complex intermolecular hydrogen-bonding networks (e.g., head-to-tail dimers linked by C–H···O contacts) that dictate their physicochemical properties and bioavailability[2]. Because subtle polymorphic variations can drastically alter a drug's solubility and target affinity, determining the absolute atomic coordinates is a non-negotiable step in the lead optimization pipeline.

The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the definitive analytical tool for small molecule structural validation. By measuring the diffraction of X-rays through a highly ordered crystal lattice, researchers can obtain sub-angstrom resolution maps of electron density. This allows for the precise calculation of bond lengths, bond angles, and absolute stereochemistry via anomalous dispersion.

Emerging Alternatives: MicroED and ssNMR

Despite its precision, SC-XRD is bottlenecked by its sample requirements: it necessitates large, defect-free crystals (>50 µm).

  • MicroED: Microcrystal Electron Diffraction bypasses the large-crystal bottleneck. Because electrons interact with matter significantly more strongly than X-rays, MicroED can yield high-resolution structural data from nanocrystals that are a billionth the size of those required for conventional SC-XRD[3].

  • Solid-State NMR (ssNMR): When compounds yield only amorphous powders or exhibit rapid polymorphic interconversion, ssNMR (e.g., 13 C CP-MAS) becomes invaluable. While it does not provide de novo 3D coordinates on its own, it excels at identifying Z' values (molecules per asymmetric unit) and mapping dynamic conformational states, especially when paired with Crystal Structure Prediction (CSP) algorithms[4].

Comparative Analysis of Structural Modalities

The following table summarizes the performance metrics and operational parameters of the three primary structural validation techniques.

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)Solid-State NMR (ssNMR)
Optimal Sample Size > 50 µm (Large single crystals)~100–500 nm (Nanocrystals)Bulk powder (Milligrams)
Resolution Limit Sub-angstrom (< 0.8 Å)~0.8 – 1.0 ÅN/A (Yields connectivity/dynamics)
Absolute Configuration Yes (via anomalous dispersion)Challenging (Requires dynamical refinement)No (Relative stereochemistry only)
Primary Use Case De novo 3D atomic coordinate determinationStructure determination from microcrystalline powdersPolymorph screening & dynamic conformational states
Data Collection Time Hours to DaysMinutesHours to Days

Structural Validation Decision Matrix

To optimize resource allocation in the drug development pipeline, the choice of structural validation technique should be dictated by the physical state of the synthesized 1,8-naphthyridine-3-carboxylate.

ValidationWorkflow Synth 1,8-Naphthyridine Synthesis Cryst Slow Vapor Diffusion Synth->Cryst Eval Crystal Size > 50 µm? Cryst->Eval SCXRD SC-XRD (Gold Standard) Eval->SCXRD Yes MicroED MicroED (Sub-micron) Eval->MicroED No ssNMR ssNMR (Powder/Dynamics) Eval->ssNMR Amorphous Solve Structure Solution SCXRD->Solve MicroED->Solve Valid Validated 3D Structure ssNMR->Valid Solve->Valid

Structural validation decision matrix for 1,8-naphthyridine-3-carboxylates.

Experimental Methodologies

The following protocols detail a complete, self-validating workflow from the benchtop synthesis of a 1,8-naphthyridine derivative to its final crystallographic refinement.

Protocol A: Synthesis and Crystallization of Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

This protocol utilizes a Knoevenagel condensation followed by intramolecular cyclization[1].

  • Reagent Preparation: Dissolve 2-aminonicotinaldehyde (7.5 mmol) and diethyl malonate (11.25 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 0.21 mL of piperidine.

    • Causality: Piperidine acts as a mild organic base to deprotonate the active methylene group of diethyl malonate, generating the nucleophile required to attack the aldehyde carbon and initiate the condensation.

  • Reflux: Stir the mixture under reflux for 20 hours.

    • Causality: Extended thermal energy is required to overcome the activation energy barrier for the subsequent intramolecular transamidation/cyclization that forms the fused naphthyridine core.

  • Isolation: Cool the mixture to room temperature. Filter the resulting solid, wash with cold ethanol, and dry under a vacuum.

  • Crystallization (Vapor Diffusion): Dissolve 50 mg of the crude product in a minimal volume of dichloromethane (DCM) inside a small inner vial. Place this inside a larger sealed chamber containing hexane (antisolvent).

    • Causality: The slow vapor-phase diffusion of hexane into the DCM layer promotes a highly controlled, gradual supersaturation. This minimizes the formation of lattice defects and twin crystals, yielding the high-quality, block-shaped single crystals required for SC-XRD.

Protocol B: SC-XRD Data Collection and Self-Validating Refinement
  • Crystal Mounting: Select a clear, block-shaped crystal (approx. 0.40 × 0.26 × 0.05 mm) and mount it on a glass fiber using perfluoropolyether oil.

    • Causality: The inert oil protects the crystal from atmospheric moisture and prevents the evaporation of any co-crystallized solvent molecules, which would otherwise induce lattice strain and degrade diffraction quality.

  • Cryogenic Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CCD area detector and a Mo Kα radiation source (λ = 0.71073 Å). Cool the sample to 100 K using a liquid nitrogen stream.

    • Causality: Cryogenic temperatures severely restrict the thermal atomic displacement parameters (vibrations) of the atoms. This dramatically increases the signal-to-noise ratio of high-angle reflections, enabling sub-angstrom resolution.

  • Integration and Absorption Correction: Process the diffraction frames using integration software (e.g., APEX3) and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: X-rays are attenuated differently depending on the path length through the irregular crystal shape. Absorption correction normalizes these intensities, ensuring the structure factor amplitudes ( Fobs​ ) are accurate.

  • Structure Solution and Refinement: Solve the phase problem using direct methods (SHELXT) and refine the atomic model via full-matrix least-squares on F2 (SHELXL).

    • System Self-Validation: The crystallographic workflow is inherently self-validating. The refinement is considered successful and the structural integrity validated only when the residual factor ( R1​ ) drops below 0.05 (indicating <5% discrepancy between the calculated and observed electron density) and the Goodness-of-Fit ( S ) converges to approximately 1.0.

Conclusion

Validating the structural integrity of 1,8-naphthyridine-3-carboxylates is a critical prerequisite for advancing these molecules through the preclinical pipeline. While SC-XRD remains the gold standard due to its unparalleled resolution and internal validation metrics, the integration of MicroED and ssNMR provides robust orthogonal pathways for samples that resist traditional crystallization. By understanding the causality behind sample preparation and data collection, researchers can systematically overcome structural bottlenecks and accelerate structure-based drug design.

References

  • Source: researchgate.
  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM)
  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)
  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)

Sources

Comparative

Structural and Functional Divergence in 1,8-Naphthyridines: Nalidixic Acid vs. Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its journey began with the discovery of nalidixic acid in 1962, which established the foundation for the entir...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its journey began with the discovery of nalidixic acid in 1962, which established the foundation for the entire quinolone class of antibiotics by demonstrating targeted inhibition of bacterial DNA gyrase[1]. However, as modern synthetic chemistry has evolved, so has the need for highly functionalized building blocks. Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate represents a modern synthetic scaffold—a molecule stripped of intrinsic biological activity but engineered for maximum chemical versatility[2].

As a Senior Application Scientist, I approach these two molecules not just as chemical structures, but as distinct tools: one is a finely tuned biological effector, and the other is a divergent synthetic canvas. This guide provides an objective, in-depth comparison of their structural logic, physicochemical properties, and the experimental workflows they dictate.

Structural Dissection: The "Why" Behind the Chemistry

To understand the divergent applications of these two molecules, we must analyze the causality behind their structural features.

Nalidixic Acid: The Active Pharmacophore

Nalidixic acid possesses the classic active pharmacophore required for DNA gyrase inhibition: a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety embedded within the naphthyridine system[3].

  • C-3 Carboxylic Acid & C-4 Oxo Group: These two adjacent oxygen-containing groups are non-negotiable for biological activity. They form a critical chelation complex with a magnesium ion (Mg²⁺), which bridges the drug to the DNA backbone within the DNA gyrase cleavage complex[3].

  • N-1 Ethyl Group: The alkylation at the N-1 position is essential for bacterial cell wall penetration and dictates the overall orientation of the molecule within the enzyme's binding pocket[3].

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate: The Synthetic Scaffold

In stark contrast, this molecule is a fully aromatic, electron-deficient heterocycle designed for downstream derivatization[2].

  • C-3 Ethyl Ester: Unlike the free acid in nalidixic acid, the C-3 position here is protected as an ethyl ester. This prevents premature metal chelation and avoids undesired decarboxylation during harsh cross-coupling reactions.

  • Orthogonal Halogens (C-2 Chloro & C-6 Bromo): The electron-withdrawing nature of the naphthyridine nitrogens makes the C-2 position exceptionally prone to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C-6 bromo group is electronically and sterically primed for palladium-catalyzed oxidative addition. This allows for regioselective, sequential functionalization.

SAR_Comparison cluster_Nalidixic Nalidixic Acid (Active Drug) cluster_Intermediate Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (Synthetic Scaffold) Naph_Core 1,8-Naphthyridine Core N1_Ethyl N-1: Ethyl Group (Cell Penetration & Gyrase Affinity) Naph_Core->N1_Ethyl C3_Acid C-3: Carboxylic Acid (Mg2+ Chelation / DNA Binding) Naph_Core->C3_Acid C4_Oxo C-4: Oxo Group (Essential for Target Binding) Naph_Core->C4_Oxo C7_Methyl C-7: Methyl Group (Modulates Pharmacokinetics) Naph_Core->C7_Methyl N1_Unsub N-1: Unsubstituted (Aromatic Nitrogen) Naph_Core->N1_Unsub C2_Cl C-2: Chloro Group (Highly Reactive to SNAr) Naph_Core->C2_Cl C3_Ester C-3: Ethyl Ester (Protected Acid / Lipophilic) Naph_Core->C3_Ester C6_Br C-6: Bromo Group (Pd-Catalyzed Cross-Coupling) Naph_Core->C6_Br

Caption: Structural divergence of the 1,8-naphthyridine core into an active drug vs. a synthetic scaffold.

Quantitative Physicochemical Comparison

To guide experimental design, the physical parameters of both molecules must be accounted for. The presence of heavy halogens in the synthetic intermediate significantly alters its mass and lipophilicity compared to the parent antibiotic.

PropertyNalidixic AcidEthyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Role Antibacterial Agent (DNA Gyrase Inhibitor)[4]Synthetic Intermediate / Scaffold[2]
Molecular Formula C₁₂H₁₂N₂O₃C₁₁H₈BrClN₂O₂
Molecular Weight 232.24 g/mol 315.55 g/mol
Aromaticity Partially saturated (1,4-dihydro-4-oxo)Fully aromatic naphthyridine ring
Hydrogen Bond Donors 1 (Carboxylic acid OH)0 (Fully substituted/protected)
Primary Reactivity Target binding, metabolic glucuronidationSNAr at C-2, Pd-coupling at C-6
Mechanistic Workflows: Self-Validating Protocols

A robust scientific protocol must be a self-validating system. Below are the standard workflows dictated by the structural properties of each molecule, complete with the mechanistic reasoning behind the experimental choices.

Protocol A: Regioselective Functionalization of the Synthetic Scaffold

When utilizing ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate, the order of operations is critical.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) at C-2

    • Conditions: Amine nucleophile (1.2 eq), DIPEA (2.0 eq), DMF, 80°C, 4 hours.

    • Causality: Why perform SNAr before Suzuki coupling? The C-2 position is highly activated by the adjacent N-1 nitrogen of the electron-deficient ring. Performing the SNAr reaction first selectively displaces the chloro group via a stabilized Meisenheimer complex. If palladium coupling were attempted first, the highly reactive C-Cl bond could undergo competitive oxidative addition, leading to complex mixtures.

  • Step 2: Suzuki-Miyaura Cross-Coupling at C-6

    • Conditions: Aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1), 100°C, 12 hours.

    • Causality: With the C-2 position safely functionalized, the C-6 bromo group is now the sole site for palladium insertion. The biphasic solvent system ensures the solubility of both the organic scaffold and the inorganic base required for the transmetalation step.

Workflow Start Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate Step1 SNAr Reaction (C-2 Position) Reagent: Amine nucleophile, DIPEA Solvent: DMF, 80°C Start->Step1 Nucleophilic Attack at C-2 Intermediate Ethyl 6-bromo-2-(alkylamino)-1,8-naphthyridine-3-carboxylate Step1->Intermediate Regioselective Cl Displacement Step2 Suzuki-Miyaura Coupling (C-6 Position) Reagent: Boronic Acid, Pd(dppf)Cl2, K2CO3 Solvent: 1,4-Dioxane/H2O, 100°C Intermediate->Step2 Pd-Catalyzed Activation at C-6 Final C-2, C-6 Difunctionalized Naphthyridine Scaffold Step2->Final C-C Bond Formation

Caption: Regioselective sequential functionalization workflow for the naphthyridine scaffold.

Protocol B: DNA Supercoiling Assay for Nalidixic Acid Derivatives

To evaluate the biological efficacy of nalidixic acid or its derivatives, target engagement must be proven in vitro[4].

  • Step 1: Reaction Assembly

    • Conditions: Combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the nalidixic acid derivative in a buffer containing ATP and Mg²⁺. Incubate at 37°C for 30 minutes.

  • Step 2: Electrophoretic Resolution

    • Conditions: Terminate the reaction with SDS/Proteinase K, then run the samples on a 1% agarose gel without ethidium bromide (to prevent intercalator-induced supercoiling artifacts). Post-stain with SYBR Safe.

    • Causality & Self-Validation: DNA gyrase introduces negative supercoils into relaxed DNA. Supercoiled DNA is highly compact and migrates rapidly through the agarose matrix, whereas relaxed DNA migrates slowly. If the drug successfully chelates the Mg²⁺ at the active site, supercoiling is inhibited. The presence of a distinct, slow-migrating band in the drug-treated lane directly and visually validates target engagement.

References
  • Quinolones: structure-activity relationships and future predictions. PubMed (NIH). Available at:[Link]

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. Available at:[Link]

  • Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (C11H8BrClN2O2). PubChemLite. Available at:[Link]

Sources

Validation

Comparative Toxicity and Efficacy Analysis of Halogenated 1,8-Naphthyridine Derivatives

Introduction The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of antimicrobial, antiviral, and anticancer agents[1]. Recent drug discovery efforts have f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of antimicrobial, antiviral, and anticancer agents[1]. Recent drug discovery efforts have focused heavily on halogenated derivatives—specifically fluorinated, chlorinated, and brominated analogs. The introduction of halogens at specific positions (e.g., C3, C5) fundamentally alters the molecule's electronic distribution, lipophilicity, and steric profile[2]. While halogenation often enhances target engagement through stronger π−π stacking and halogen bonding, it simultaneously shifts the cytotoxicity profile, necessitating rigorous comparative analysis to balance therapeutic efficacy against off-target toxicity[3].

Structure-Activity Relationship (SAR): The Halogen Effect

Halogenation serves as a double-edged sword in 1,8-naphthyridine design. For instance, in 2-amino-5-chloro-1,8-naphthyridine derivatives, the presence of a chlorine atom at the C5 position creates a specific chemical space that enhances selective pharmacological targeting[2]. Similarly, trichloro derivatives with p-chloro substitutions exhibit markedly improved anticancer activity against breast cancer cell lines compared to unsubstituted variants[4].

Mechanistically, halogens increase the lipophilicity (logP) of the scaffold, facilitating rapid cellular internalization. Once inside the cell, halogenated naphthyridines often target Topoisomerase II or viral integrases, utilizing halogen bonds to stabilize the drug-target-DNA cleavage complex[3],[5]. However, excessive lipophilicity can lead to non-specific accumulation in mitochondrial membranes, triggering off-target reactive oxygen species (ROS) generation and subsequent cellular necrosis rather than targeted apoptosis.

Quantitative Comparative Toxicity & Efficacy

To objectively evaluate the performance of halogenated 1,8-naphthyridines, we must compare their half-maximal inhibitory concentrations ( IC50​ ) against standard reference drugs (e.g., Staurosporine, Colchicine) and unsubstituted analogs across various human cancer cell lines.

Compound ClassSpecific Derivative / SubstitutionTarget Cell Line IC50​ ( μ M)Reference Drug / UnsubstitutedRef IC50​ ( μ M)
2-Phenyl-7-methyl-1,8-naphthyridines Trichloro (p-chloro) substitutedMCF7 (Breast Cancer)1.47 - 3.19Staurosporine4.51
2-Amino-5-chloro-1,8-naphthyridines Compound 47 (Halogenated)MIAPaCa (Pancreatic)0.41Unsubstituted Heteroaryl> 1.19
Naphthyridine-3-carboxamides Compound 16HL-60 (Leukemia)0.10Colchicine7.80
Naphthyridine-3-carboxamides Compound 16HeLa (Cervical Cancer)0.70Colchicine23.60

Data synthesized from in vitro MTT assays demonstrating the superior potency of halogenated derivatives over established chemotherapeutics[4],[3],[2].

Mechanistic Pathways of Toxicity

The divergence between therapeutic efficacy and off-target toxicity in halogenated 1,8-naphthyridines is dictated by their intracellular binding kinetics. The diagram below illustrates the logical relationship between halogenation-driven target affinity and cellular outcomes.

G Halogenated Halogenated 1,8-Naphthyridine (Optimized Lipophilicity) CellEntry Cellular Internalization Halogenated->CellEntry Target Topoisomerase II Inhibition (High Affinity) CellEntry->Target Specific Binding (Halogen Bonds) OffTarget Mitochondrial Disruption (Off-Target Toxicity) CellEntry->OffTarget Non-specific Accumulation DNA DNA Double-Strand Breaks Target->DNA ROS Reactive Oxygen Species (ROS) OffTarget->ROS Apoptosis Targeted Apoptosis (Therapeutic Efficacy) DNA->Apoptosis Necrosis Cellular Necrosis (Adverse Toxicity) ROS->Necrosis

Logical relationship between halogenation-driven target affinity and divergent cellular toxicity pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies must be employed when evaluating the cytotoxicity of novel halogenated 1,8-naphthyridines. These protocols are designed as self-validating systems, incorporating internal controls to eliminate confounding variables.

Protocol: High-Throughput In Vitro Cytotoxicity (MTT) Assay

Causality Check: The MTT assay is selected because it directly measures the activity of mitochondrial dehydrogenases. Since off-target toxicity of lipophilic halogenated compounds often manifests as mitochondrial disruption, this assay provides a highly sensitive, early readout of cellular metabolic viability[2],[6].

Step 1: Cell Seeding and Adhesion

  • Action: Culture target cells (e.g., HeLa, MCF7) at a density of 1×104 cells/well in 96-well plates. Allow to adhere overnight at 37°C in a 5% CO2​ incubator.

  • Rationale: Overnight incubation ensures cells return to their exponential growth phase and re-establish membrane integrity post-trypsinization, preventing false-positive toxicity readings.

Step 2: Compound Treatment (Self-Validating Setup)

  • Action: Evacuate the medium and replace it with fresh medium containing serial dilutions of the halogenated 1,8-naphthyridine (e.g., 0.1 μ M to 250 μ M).

  • Controls Required:

    • Positive Control: Colchicine or Staurosporine (validates the assay's sensitivity to apoptosis).

    • Negative Control: 0.1% DMSO vehicle (ensures the solvent itself is not causing toxicity).

    • Blank: Cell-free wells with medium + MTT (establishes background absorbance).

  • Rationale: Halogenated compounds can sometimes precipitate in aqueous media. The vehicle control ensures that any observed cell death is due to the compound's pharmacodynamics, not solvent shock or physical precipitation.

Step 3: MTT Incubation and Solubilization

  • Action: After 24-48 hours of exposure, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Remove the medium and dissolve the resulting purple formazan crystals in 150 μ L of DMSO.

  • Rationale: Viable cells reduce the yellow MTT to purple formazan. The strict 4-hour window is critical; over-incubation leads to spontaneous MTT reduction, skewing the IC50​ curve.

Step 4: Spectrophotometric Quantification

  • Action: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the negative control and determine the IC50​ using non-linear regression analysis.

Conclusion

Halogenated 1,8-naphthyridine derivatives represent a highly potent class of compounds with significant advantages over their unsubstituted counterparts. By strategically placing halogens (particularly chlorine and fluorine) at the C3 or C5 positions, researchers can drastically lower the IC50​ values against resistant cancer cell lines. However, this increased potency requires rigorous, well-controlled toxicity screening to ensure that the enhanced lipophilicity translates to targeted apoptosis rather than broad-spectrum necrosis.

References

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: ResearchGate URL: 1

  • Title: Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line Source: ResearchGate URL: 4

  • Title: Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer Source: PMC (PubMed Central) URL: 3

  • Title: Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery Source: Benchchem URL: 2

  • Title: Pi–pi stacking interactions with viral DNA contribute to the potency of naphthyridine-based HIV-1 integrase inhibitors Source: PMC (PubMed Central) URL: 5

  • Title: A multifaceted approach to novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione: synthesis, biological screening, DFT and molecular docking studies Source: Taylor & Francis URL: 6

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Protocol: Handling Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

As drug development accelerates, handling highly functionalized building blocks requires moving beyond basic safety data sheets to understand the mechanistic causality behind safety protocols. Ethyl 6-bromo-2-chloro-1,8-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, handling highly functionalized building blocks requires moving beyond basic safety data sheets to understand the mechanistic causality behind safety protocols. Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate (CAS: 1330583-62-4)[1] is a complex halogenated heterocycle (C11H8BrClN2O2)[2] that demands stringent operational and disposal plans.

This guide provides researchers and application scientists with a self-validating, step-by-step framework for safely managing this compound, ensuring both scientific integrity and laboratory safety.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand how the molecule interacts with biological tissues and laboratory environments.

Analogous to its parent structure, 6-bromo-2-chloro-1,8-naphthyridine, this compound is classified under GHS as Harmful if swallowed (H302) , Causes skin irritation (H315) , Causes serious eye irritation (H319) , and May cause respiratory irritation (H335) [3].

The "Why" Behind the Hazards:

  • Electrophilic Reactivity: The electron-deficient naphthyridine core, combined with the bromo and chloro substituents, makes the molecule highly reactive toward biological nucleophiles (such as proteins in the skin and eyes), driving the H315 and H319 irritation profiles.

  • Lipophilic Permeation: The halogens increase the molecule's lipophilicity. While the dry powder has limited dermal penetration, dissolving the compound in organic solvents (e.g., Dichloromethane or DMSO) creates a "carrier effect," allowing the hazardous molecule to rapidly bypass the stratum corneum.

  • Aerosolization Risk: As a fine solid, the compound is prone to static cling and dust formation. Inhalation of these micro-particulates directly exposes the sensitive mucosal membranes of the respiratory tract, necessitating strict mitigation of aerosols[4].

Quantitative PPE Specifications

Personal Protective Equipment (PPE) selection must not be static; it must adapt to the physical state of the chemical. The table below outlines the exact specifications required, grounded in standards.

PPE CategorySpecificationMechanistic RationaleBreakthrough Standard
Hand Protection (Dry Powder) 100% Nitrile, ≥ 0.11 mm thicknessSufficient barrier for dry, solid halogenated heterocycles.> 480 min (EN 374)
Hand Protection (In Solvent) Viton® or PVA, ≥ 0.30 mmHalogenated solvents (e.g., DCM) rapidly degrade standard nitrile, carrying the solute through the glove.> 240 min
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against micro-particulate aerosolization and solvent splashing.N/A
Respiratory N95 or P100 particulate respiratorMitigates inhalation risk of H335-classified irritating dusts when handling outside a hood.99.9% filtration efficiency
Body Protection Flame-resistant (FR) Nomex lab coatPrevents static buildup that could ignite suspended dust or scatter the powder.N/A

Operational Workflow: Safe Weighing & Transfer

Handling fine, irritating powders requires a self-validating system where each step confirms the safety of the next.

OperationalWorkflow Start 1. Fume Hood Setup Verify Airflow >0.5 m/s PPE 2. Don PPE Nitrile/Viton, Goggles, FR Coat Start->PPE Static 3. Static Mitigation Discharge Tools & Vials PPE->Static Weighing 4. Enclosed Weighing Use Anti-Static Spatula Static->Weighing Minimize Dust Transfer 5. Solvent Addition Sealed Reactor Transfer Weighing->Transfer Carrier Solvent

Figure 1: Step-by-step operational workflow for handling halogenated naphthyridine powders.

Step-by-Step Methodology:
  • Fume Hood Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 fpm (0.4–0.6 m/s). This creates a physical, negative-pressure barrier against H335 respiratory hazards.

  • Static Mitigation: Halogenated powders easily scatter due to electrostatic discharge. Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and utilize non-sparking, grounded spatulas[4].

  • Enclosed Weighing: Weigh the compound inside the fume hood using an analytical balance with draft shields.

  • Sealed Transfer: Transfer the powder to the reaction vessel and seal it with a septum before removing it from the hood. If solvent addition is required, introduce the solvent via syringe through the septum to prevent aerosolizing the dry powder.

Spill Response & Decontamination Plan

In the event of a spill, dry sweeping will aerosolize the compound, drastically increasing inhalation risks. Follow this targeted containment protocol.

SpillResponse Spill Spill Detected (Solid Powder) Assess Assess Location Inside or Outside Hood? Spill->Assess Hood Inside Hood Proceed with Cleanup Assess->Hood Outside Outside Hood Evacuate & Don P100 Assess->Outside Contain Containment Cover with Damp Absorbent Hood->Contain Outside->Contain After PPE Upgrade Collect Collection Non-Sparking Tools Contain->Collect Decon Surface Decontamination 70% EtOH / Water Scrub Collect->Decon

Figure 2: Decision matrix and procedural pathway for chemical spill response.

Step-by-Step Methodology:
  • Assessment & Evacuation: If the spill occurs outside the fume hood, immediately evacuate the immediate area to allow suspended dust to settle. Do not return without upgrading to a P100 respirator.

  • Wet Containment: Do not dry sweep. Cover the spilled powder with absorbent pads dampened with water or 70% ethanol. This suppresses dust formation and binds the micro-particulates[3].

  • Collection: Use non-sparking tools to scoop the dampened absorbent and spilled material into a compatible, sealable hazardous waste bag[4].

  • Chemical Decontamination: Because the compound is lipophilic, water alone will not clean the surface. Scrub the affected area with 70% ethanol to solubilize the residue, followed by a standard soap and water wash to remove the solvent.

Halogenated Waste Disposal Plan

According to the , halogenated heterocyclic compounds must never be mixed with standard non-halogenated organic waste.

  • Segregation: All contaminated consumables (gloves, weighing boats, absorbent pads) and reaction byproducts must be placed in a clearly labeled "Halogenated Solid Waste" or "Halogenated Organic Solvent Waste" container.

  • Regulatory Compliance: Due to the presence of bromine and chlorine, improper incineration can lead to the formation of highly toxic dioxins and furans. Ensure your environmental health and safety (EHS) department routes this waste specifically for high-temperature commercial incineration designed for halogenated materials.

References

  • PubChemLite. "C11H8BrClN2O2 - Explore." Université du Luxembourg. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
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